YNT-185 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5S.2ClH/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4;;/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIORBDHFHVKRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39Cl2N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of YNT-185 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
YNT-185 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] This technical guide delineates the mechanism of action of YNT-185, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the associated signaling pathways. The primary therapeutic potential of YNT-185 lies in its ability to mimic the action of the endogenous neuropeptide orexin, which is crucial for maintaining wakefulness.[3] Its deficiency is a primary cause of the sleep disorder narcolepsy.[2][3] YNT-185 has demonstrated efficacy in ameliorating symptoms in animal models of narcolepsy, providing a proof-of-concept for a mechanistic therapy for this debilitating condition.[4][5]
Core Mechanism of Action
YNT-185 functions as an orthosteric, full agonist for the OX2R.[6] It selectively binds to and activates the OX2R, a G protein-coupled receptor (GPCR), initiating downstream signaling cascades that promote wakefulness.[5][6] The selectivity for OX2R over the orexin type-1 receptor (OX1R) is a key characteristic of YNT-185, as OX2R signaling is considered particularly important for the stabilization of sleep/wake states.[4][6]
Quantitative Pharmacological Data
The potency and selectivity of YNT-185 have been quantified in vitro. The following table summarizes the key efficacy data.
| Parameter | Receptor | Cell Line | Value | Reference |
| EC50 | Human OX2R | CHO | 28 ± 4 nM | [6] |
| EC50 | Human OX1R | CHO | 2.75 µM | [1][6] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.
Signaling Pathway
Activation of the OX2R by YNT-185 initiates a canonical GPCR signaling cascade. The binding of YNT-185 to the OX2R induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This, in turn, stimulates downstream effectors, most notably leading to an increase in intracellular calcium concentration.[6] In the context of wakefulness, this signaling cascade results in the depolarization and increased firing rate of neurons in key arousal centers of the brain, such as the histaminergic neurons in the tuberomammillary nucleus (TMN).[6]
Experimental Evidence and Protocols
The mechanism of action of YNT-185 has been elucidated through a series of in vitro and in vivo experiments.
In Vitro Characterization
Objective: To determine the potency and selectivity of YNT-185 for orexin receptors.
Key Experiment: Intracellular Calcium Mobilization Assay
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R) were used.[6]
-
Assay Principle: Activation of orexin receptors leads to a Gq-mediated signaling cascade that results in the release of intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
CHO/hOX1R and CHO/hOX2R cells are seeded into 96-well plates and cultured to confluency.
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
After incubation, the cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
YNT-185 is added to the wells at varying concentrations.
-
Fluorescence is measured immediately after the addition of the compound and at regular intervals to capture the peak response.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is plotted against the concentration of YNT-185 to generate a dose-response curve.
-
The EC50 value is calculated from the dose-response curve.
-
-
Antagonist Confirmation: To confirm the interaction at the orthosteric binding site, the assay was repeated in the presence of known OX2R antagonists like suvorexant and EMPA.[6] These antagonists caused a parallel rightward shift in the dose-response curve of YNT-185, which is characteristic of competitive antagonism.[6]
Electrophysiological Characterization
Objective: To assess the effect of YNT-185 on the electrical activity of neurons known to express OX2R.
Key Experiment: Electrophysiological recordings in brain slices.
Methodology:
-
Tissue Preparation: Brain slices containing the tuberomammillary nucleus (TMN), a region with a high density of OX2R-expressing histaminergic neurons, were prepared from mice.[6]
-
Recording Technique: Whole-cell patch-clamp recordings were performed on identified histaminergic neurons.
-
Protocol Outline:
-
Brain slices are maintained in an artificial cerebrospinal fluid (aCSF) bath.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron.
-
The membrane patch is ruptured to allow for whole-cell recording of the neuron's electrical activity (membrane potential and firing rate).
-
A baseline recording of the neuron's firing rate is established.
-
YNT-185 is bath-applied to the brain slice.
-
Changes in the neuron's firing rate and membrane potential are recorded.
-
-
Results: Application of YNT-185 induced firing and depolarized histaminergic neurons in the TMN in a dose-dependent manner, an effect that was blocked by an OX2R antagonist.[6] This demonstrates that YNT-185 mimics the excitatory effects of orexin on these wake-promoting neurons.[6]
In Vivo Efficacy
Objective: To evaluate the effect of YNT-185 on wakefulness and narcolepsy-like symptoms in animal models.
Key Experiment: Sleep/wakefulness recording in mice.
Methodology:
-
Animal Models: Wild-type mice, orexin knockout (OXKO) mice, and orexin receptor-deficient (OXRDKO) mice were used.[4][5]
-
Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
Drug Administration: YNT-185 was administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[1][5]
-
Protocol Outline:
-
Following a recovery period after surgery, mice are habituated to the recording chambers.
-
Baseline EEG/EMG recordings are taken to establish normal sleep/wake patterns.
-
YNT-185 or a vehicle control is administered.
-
EEG/EMG recordings are continuously monitored for several hours post-administration.
-
The sleep/wake stages (wakefulness, NREM sleep, REM sleep) are scored based on the EEG and EMG signals.
-
In narcoleptic models, the frequency and latency of cataplexy-like episodes are also quantified.
-
-
Results: Peripherally administered YNT-185 was shown to cross the blood-brain barrier and act on OX2R in the brain.[2][4] It significantly increased wakefulness in wild-type mice and suppressed cataplexy-like episodes in orexin knockout mice.[1][5] These effects were absent in orexin receptor-deficient mice, confirming the on-target action of YNT-185.[5] Importantly, no immediate rebound sleep was observed after the wake-promoting effects of YNT-185 subsided.[4][5]
Clinical Perspective
While YNT-185 itself has primarily been a research compound, its success in preclinical models has paved the way for the development of other OX2R agonists for the treatment of narcolepsy type 1.[7] Clinical trials with other selective oral OX2R agonists, such as TAK-994 and oveporexton (TAK-861), have shown promising results in improving wakefulness and reducing cataplexy in patients.[8][9] However, the development of TAK-994 was halted due to hepatic adverse events, highlighting the importance of continued safety and tolerability assessments for this class of compounds.[8]
Conclusion
YNT-185 dihydrochloride is a selective OX2R agonist that effectively mimics the wake-promoting effects of the endogenous orexin system. Its mechanism of action has been robustly characterized through a combination of in vitro, ex vivo, and in vivo studies, which have demonstrated its ability to activate OX2R, excite key arousal-promoting neurons, and ameliorate narcolepsy symptoms in animal models. The research on YNT-185 has been instrumental in validating the therapeutic potential of OX2R agonism for narcolepsy and continues to inform the development of next-generation orexin-based therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. pnas.org [pnas.org]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 9. Narcolepsy Type 1: Promising Results for New Treatment | Technology Networks [technologynetworks.com]
YNT-185 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Orexin 2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
YNT-185 dihydrochloride (B599025) is a potent and selective non-peptide agonist of the orexin (B13118510) 2 receptor (OX2R), a key regulator of wakefulness and arousal. Its discovery represents a significant advancement in the pursuit of mechanism-based therapies for sleep-wake disorders, particularly narcolepsy, which is characterized by a deficiency in the orexin neuropeptide system. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of YNT-185. It includes detailed experimental protocols for its in vitro and in vivo evaluation, a summary of its biological activity, and a description of the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of OX2R agonists.
Discovery and Rationale
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), plays a critical role in maintaining wakefulness.[1] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] While orexin peptides themselves can alleviate narcoleptic symptoms in animal models, their poor blood-brain barrier penetration limits their therapeutic use.[2]
This led to the development of small-molecule orexin receptor agonists that can cross the blood-brain barrier. YNT-185 was discovered through a lead optimization program aimed at identifying potent and selective non-peptide OX2R agonists.[1] The rationale for targeting OX2R specifically stems from genetic and pharmacological evidence indicating its primary role in promoting and maintaining wakefulness.[3]
Chemical Properties and Synthesis
YNT-185 dihydrochloride is a complex small molecule with the following chemical properties:
| Property | Value |
| Chemical Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride[4] |
| Molecular Formula | C33H37N5O5S·2HCl[4] |
| Molecular Weight | 688.66 g/mol [4] |
Synthesis of YNT-185
The synthesis of YNT-185 involves a multi-step process. A general synthetic route is outlined below, based on procedures for analogous compounds.[5]
Experimental Protocol: General Synthesis of YNT-185 Analogues [5]
-
Step 1: Synthesis of the Ethylenediamine (B42938) Intermediate: Commercially available 1-fluoro-3-nitrobenzene (B1663965) is reacted with excess ethylenediamine at 120°C for 12 hours to yield a nitro-substituted ethylenediamine derivative.
-
Step 2: Subsequent Amide Coupling and Sulfonylation: The intermediate from Step 1 undergoes a series of reactions including amide bond formation with a substituted benzoic acid and subsequent sulfonylation with a biphenylsulfonyl chloride derivative.
-
Step 3: Final Assembly and Purification: The final steps involve the coupling of the key intermediates, followed by purification using standard chromatographic techniques to yield the final compound. The dihydrochloride salt is typically formed by treating the free base with hydrochloric acid.
Note: The detailed, step-by-step synthesis protocol for YNT-185 is described in the 2015 Journal of Medicinal Chemistry article by Nagahara et al. and its supplementary information.
Biological Activity and In Vitro Characterization
YNT-185 is a potent and highly selective agonist for the human orexin 2 receptor. Its in vitro activity has been characterized through various assays.
Receptor Binding and Activation
The potency and selectivity of YNT-185 were determined using intracellular calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.[6]
| Parameter | Value | Cell Line |
| EC50 at hOX2R | 28 nM[4] | CHO cells |
| EC50 at hOX1R | 2.75 µM[4] | CHO cells |
| Selectivity (OX1R/OX2R) | ~100-fold[6] |
Experimental Protocol: Intracellular Ca2+ Mobilization Assay [6]
-
Cell Culture: CHO cells stably expressing either human OX1R or OX2R are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: Various concentrations of YNT-185 are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The EC50 values are calculated from the concentration-response curves.
Electrophysiological Effects on Histaminergic Neurons
YNT-185 has been shown to depolarize and increase the firing rate of histaminergic neurons in the tuberomammillary nucleus (TMN) of mouse brain slices, a key region for wakefulness promotion that expresses OX2R.[4][6]
Experimental Protocol: Brain Slice Electrophysiology [6]
-
Brain Slice Preparation: Coronal brain slices containing the TMN are prepared from mice.
-
Recording: Whole-cell patch-clamp recordings are performed on identified histaminergic neurons.
-
Drug Application: YNT-185 is bath-applied to the brain slices at various concentrations.
-
Data Acquisition: Changes in membrane potential and firing rate are recorded and analyzed.
In Vivo Efficacy in Narcolepsy Models
The in vivo effects of YNT-185 have been evaluated in mouse models of narcolepsy, including orexin knockout mice.
Promotion of Wakefulness
Intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administration of YNT-185 increases wakefulness in wild-type mice.[7]
Suppression of Cataplexy-like Episodes
YNT-185 significantly suppresses cataplexy-like episodes in orexin knockout mice.[6][7]
| In Vivo Effect | Dose | Animal Model | Key Finding |
| Increased Wakefulness | 20-40 mg/kg (i.p.) | Wild-type mice | Significantly increased wake time.[7] |
| Suppression of Cataplexy | 40 mg/kg (i.p.) | Orexin knockout mice | Significantly decreased the frequency of cataplexy-like episodes.[7] |
| Increased Latency to SOREM | 40 and 60 mg/kg (i.p.) | Orexin knockout mice | Significantly increased the latency to the first sleep-onset REM period (SOREM).[7] |
Experimental Protocol: In Vivo Sleep/Wake Recording in Mice [7]
-
Animal Models: Wild-type and orexin knockout mice are used.
-
Surgical Implantation: Mice are implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Drug Administration: YNT-185 or vehicle is administered via i.p. or i.c.v. injection.
-
Data Recording: EEG and EMG signals are continuously recorded for several hours post-injection.
-
Sleep Scoring: The recorded data is scored into wakefulness, non-REM sleep, and REM sleep stages. Cataplexy-like episodes are identified based on specific EEG/EMG criteria.
-
Data Analysis: The duration of each sleep/wake state, the number of cataplexy-like episodes, and the latency to sleep onset are quantified and statistically analyzed.
Pharmacokinetics
While detailed pharmacokinetic studies on YNT-185 are not extensively published, it has been demonstrated to be a brain-penetrant molecule.[2] However, some reports suggest that YNT-185 has limited in vivo efficacy, which may be related to its pharmacokinetic properties.[3] For a related OX2R agonist, TAK-925, a brain-to-blood ratio of 0.07:1 was reported, indicating limited penetration across the blood-brain barrier.[3] Further studies are needed to fully characterize the pharmacokinetic profile of YNT-185.
Mechanism of Action and Signaling Pathways
YNT-185 exerts its effects by acting as an agonist at the orexin 2 receptor, a G protein-coupled receptor (GPCR).
Orexin 2 Receptor Signaling
Activation of OX2R by YNT-185 is believed to initiate a cascade of intracellular signaling events, primarily through the coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic Ca2+ concentration. This increase in intracellular calcium, along with the activation of other downstream effectors such as protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2), ultimately leads to the modulation of neuronal excitability and the promotion of wakefulness.
Experimental Workflow for In Vivo Efficacy
The evaluation of YNT-185's in vivo efficacy follows a structured workflow, from animal preparation to data analysis.
Conclusion
This compound is a pioneering selective OX2R agonist that has provided crucial proof-of-concept for the therapeutic potential of this mechanism in treating narcolepsy. Its discovery and characterization have paved the way for the development of a new class of drugs for sleep-wake disorders. While its own clinical development may be limited, the insights gained from its study are invaluable to the field. This technical guide has summarized the key aspects of its discovery, synthesis, and biological activity, providing a comprehensive resource for the scientific community.
References
- 1. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 5. WO2022187231A1 - Arylsulfoxamides as orexin receptor agonists - Google Patents [patents.google.com]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
YNT-185 Dihydrochloride: A Selective Orexin Type-2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
YNT-185 dihydrochloride (B599025) is a potent, non-peptide, and selective agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3] Developed as a research tool to probe the function of the orexin system, it has shown significant potential in preclinical models for treating disorders related to orexin deficiency, most notably narcolepsy.[1][4] Narcolepsy is a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone, which is caused by the loss of orexin-producing neurons in the hypothalamus.[1][4][5] YNT-185 mimics the action of the endogenous orexin neuropeptides, specifically showing a strong preference for OX2R, which is critically involved in the regulation of wakefulness.[1][6] This guide provides a comprehensive overview of the technical details of YNT-185 dihydrochloride, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Chemical and Physicochemical Properties
YNT-185 is a synthetic organic compound.[7] Its dihydrochloride form is a water-soluble salt, facilitating its use in in vivo studies.[1]
Chemical Name: 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride
Mechanism of Action
YNT-185 acts as an orthosteric, full agonist at the orexin type-2 receptor (OX2R).[1] Orexin receptors are G protein-coupled receptors (GPCRs), and upon activation by an agonist, they initiate a cascade of intracellular signaling events.[8][9] The primary signaling pathway for OX2R involves coupling to the Gαq subunit of heterotrimeric G proteins.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.[1][8] This increase in intracellular Ca2+ concentration is a hallmark of OX2R activation and is a commonly used readout in in vitro functional assays.[1][9] Furthermore, orexin receptor signaling can also involve other pathways, including the activation of the adenylyl cyclase (AC) and MAP kinase (ERK42/44) pathways.[9]
In the context of wakefulness, YNT-185's agonism of OX2R on histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus is particularly important.[1] Activation of these neurons, which play a crucial role in maintaining arousal, leads to their depolarization and an increased firing rate, thus promoting wakefulness.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Receptor Activity of YNT-185
| Parameter | Receptor | Cell Line | Value | Reference(s) |
| EC50 | Human OX2R | CHO | 28 ± 4 nM | [1] |
| Human OX1R | CHO | 2,750 nM | [1] | |
| Selectivity | OX2R over OX1R | ~100-fold | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Administration Route | Dose | Effect | Reference(s) |
| Wild-type Mice | Intracerebroventricular (i.c.v.) | 30-300 nmol | Dose-dependent increase in wake time | [1] |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness | [2][3] | |
| Orexin Knockout (OXKO) Mice | Intraperitoneal (i.p.) | 40 and 60 mg/kg | Significantly increased latency to the first sleep-onset REM period (SOREM) | [1] |
| Orexin/ataxin-3 Mice | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased frequency of chocolate-induced SOREMs | [1] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol describes the method used to determine the potency and selectivity of YNT-185 at human orexin receptors.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R) are cultured in appropriate growth medium supplemented with antibiotics for selection.
2. Cell Plating:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
3. Fluorescent Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
4. Compound Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the assay buffer to achieve a range of final concentrations.
5. Measurement of Calcium Flux:
-
The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument.
-
Baseline fluorescence is measured before the addition of the compound.
-
The various concentrations of YNT-185 are automatically added to the wells.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
6. Data Analysis:
-
The peak fluorescence response for each concentration is determined.
-
The data are normalized to the maximum response and plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[10]
In Vivo Assessment of Wakefulness and Cataplexy in Mice
This protocol outlines the general procedure for evaluating the in vivo effects of YNT-185 on sleep/wake states and cataplexy-like episodes in mouse models of narcolepsy.
1. Animal Models:
-
Orexin knockout (OXKO) mice or orexin/ataxin-3 transgenic mice, which lack orexin-producing neurons, are used as models for narcolepsy.[1] Wild-type mice of the same background strain serve as controls.
2. Surgical Implantation of Electrodes:
-
Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively. Animals are allowed to recover fully from surgery.
3. Drug Administration:
-
This compound is dissolved in saline for intraperitoneal (i.p.) injection or in artificial cerebrospinal fluid for intracerebroventricular (i.c.v.) infusion.[1][2]
-
The compound or vehicle is administered at a specific time of day (e.g., during the light period when mice are typically asleep).[1]
4. EEG/EMG Recording and Sleep Scoring:
-
Following drug administration, EEG and EMG signals are continuously recorded for several hours.
-
The recordings are visually scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.
5. Assessment of Cataplexy-like Episodes:
-
In narcoleptic mouse models, cataplexy-like episodes are identified by the sudden onset of muscle atonia (loss of EMG tone) while the EEG shows a waking pattern.
-
The frequency and duration of these episodes are quantified.
-
To induce cataplexy for more consistent measurement, a positive emotional trigger, such as the presentation of chocolate, can be used.[1]
6. Data Analysis:
-
The total time spent in each sleep/wake state is calculated for specific time intervals post-injection.
-
The latency to the first sleep-onset REM period (SOREM), a hallmark of narcolepsy, is measured.
-
Statistical analyses are performed to compare the effects of YNT-185 with the vehicle control group.
Visualizations
Signaling Pathway of YNT-185 at the Orexin Type-2 Receptor
Caption: YNT-185 activates OX2R, leading to Gαq-mediated Ca²⁺ release.
Experimental Workflow for YNT-185 Characterization
Caption: Workflow for characterizing YNT-185 from in vitro assays to in vivo models.
Discussion and Future Directions
This compound has proven to be a valuable pharmacological tool for studying the role of OX2R in sleep-wake regulation.[1] Its ability to cross the blood-brain barrier after peripheral administration and ameliorate narcoleptic symptoms in mouse models provides a strong proof-of-concept for the therapeutic potential of OX2R agonists.[1][4][11] Specifically, YNT-185 has been shown to increase wakefulness and suppress cataplexy-like episodes without causing immediate rebound sleep, a desirable characteristic for a wake-promoting agent.[1][5]
While YNT-185 itself may have limitations in terms of its in vivo efficacy that could hinder its direct clinical development, it has served as a critical lead compound.[1][12] The success of YNT-185 in preclinical models has spurred the development of other novel OX2R agonists with improved pharmacokinetic and pharmacodynamic properties.[13][14] The ongoing research and clinical trials of new selective OX2R agonists, such as TAK-994 and ORX750, underscore the significance of the foundational work done with compounds like YNT-185.[15][16] Future research will likely focus on further optimizing the selectivity and safety profiles of OX2R agonists and exploring their therapeutic potential in other disorders of hypersomnolence beyond narcolepsy.[15][17]
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sleepreviewmag.com [sleepreviewmag.com]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YNT-185 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of orexins signal transduction pathways in rat olfactory mucosa and in olfactory sensory neurons-derived cell line Odora: multiple orexin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
- 12. pnas.org [pnas.org]
- 13. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 17. investors.centessa.com [investors.centessa.com]
YNT-185 Dihydrochloride: A Selective Orexin Type-2 Receptor Agonist for Narcolepsy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Narcolepsy, a debilitating sleep disorder caused by the loss of orexin-producing neurons, currently lacks a cure, with treatments primarily addressing symptoms.[1][2][3][4] The discovery of YNT-185 dihydrochloride (B599025), a potent and selective nonpeptide orexin (B13118510) type-2 receptor (OX2R) agonist, represents a significant advancement in the potential for a mechanistic therapy for narcolepsy.[2][5][6][7][8] This technical guide provides a comprehensive overview of the role of YNT-185 in narcolepsy research, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols. The information presented is intended to support researchers and drug development professionals in further exploring the therapeutic potential of OX2R agonists.
Introduction: The Orexin System and Narcolepsy
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a crucial role in regulating sleep and wakefulness.[9] A deficiency in orexin signaling, due to the loss of orexin-producing neurons in the hypothalamus, is the underlying cause of narcolepsy type 1.[1][2][3][4] This deficiency leads to the cardinal symptoms of narcolepsy: excessive daytime sleepiness (EDS) and cataplexy, the sudden loss of muscle tone triggered by strong emotions.[1][2][3][4] While orexin peptides themselves can alleviate narcolepsy symptoms in animal models, their utility as therapeutics is limited by their inability to cross the blood-brain barrier (BBB).[1][2] This has driven the development of small-molecule orexin receptor agonists that can be administered peripherally.[1]
YNT-185 is a first-in-class, nonpeptide, selective OX2R agonist that has demonstrated the ability to cross the BBB and ameliorate narcolepsy symptoms in mouse models, providing a proof-of-concept for this therapeutic strategy.[1][4][5][6][7][8]
Mechanism of Action: Selective OX2R Agonism
YNT-185 functions as an orthosteric, full agonist for the OX2R.[5][10] Its selectivity for OX2R over OX1R is approximately 100-fold.[5][10] The activation of OX2R by YNT-185 mimics the action of endogenous orexin, leading to the stimulation of wake-promoting pathways.
Signaling Pathway
Upon binding to the OX2R, a G protein-coupled receptor (GPCR), YNT-185 initiates a downstream signaling cascade.[9] This primarily involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event that can be quantified in vitro.
Preclinical Data in Narcolepsy Research
The efficacy of YNT-185 has been evaluated in both in vitro and in vivo models.
In Vitro Potency and Selectivity
The potency and selectivity of YNT-185 were determined using calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing human orexin receptors.
| Parameter | hOX1R | hOX2R | Selectivity (OX1R/OX2R) | Reference |
| EC50 (nM) | 2750 | 28 ± 4 | ~100-fold | [5][10] |
| EC50 (µM) | 2.75 | 0.028 | ~98-fold | [11][12][13] |
Table 1: In Vitro Activity of YNT-185 on Human Orexin Receptors
In Vivo Efficacy in Mouse Models of Narcolepsy
YNT-185 has been shown to effectively promote wakefulness and reduce cataplexy in orexin knockout (OXKO) and orexin neuron-ablated (orexin/ataxin-3) mouse models of narcolepsy.[5][6][7][10]
| Animal Model | Administration | Dosage | Effect on Wakefulness | Effect on Cataplexy | Reference |
| Wild-type Mice | i.c.v. | 300 nmol | Significant increase in wake time for 3 hours | N/A | [11][12] |
| Wild-type Mice | i.p. | 20-40 mg/kg | Significantly increased wake time | N/A | [11][12] |
| Orexin Knockout (OXKO) Mice | i.p. | 40 and 60 mg/kg | - | Significantly increased latency to the first cataplexy-like episode | [5][6] |
| Orexin/ataxin-3 Mice | i.p. | 40 mg/kg | - | Significantly decreased the frequency of chocolate-induced cataplexy-like episodes for 3 hours | [5][6][10] |
Table 2: In Vivo Effects of YNT-185 in Mice
Importantly, peripherally administered YNT-185 promotes wakefulness without affecting body temperature and does not cause immediate rebound sleep.[5][6][7] Repeated administration did not lead to desensitization in its ability to suppress cataplexy.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Calcium Mobilization Assay
This assay quantifies the agonist activity of YNT-185 by measuring intracellular calcium release in response to receptor activation.
Protocol Details:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and incubated overnight to allow for attachment.
-
Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of YNT-185 at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader with kinetic reading capabilities (e.g., FLIPR).
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Electrophysiology and Sleep/Wake Recording
This protocol involves the surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, followed by drug administration and data analysis.
Protocol Details:
-
Animal Models: Orexin knockout (OXKO) mice or orexin/ataxin-3 mice on a C57BL/6J background are commonly used. Wild-type littermates serve as controls.
-
Surgical Implantation: Mice are anesthetized and placed in a stereotaxic frame. For EEG, stainless steel screw electrodes are implanted over the frontal and parietal cortices. For EMG, wire electrodes are inserted into the nuchal muscles. For intracerebroventricular (i.c.v.) administration, a guide cannula is implanted into a lateral ventricle.
-
Recovery: A recovery period of at least one week is allowed post-surgery.
-
Recording: Mice are connected to a recording cable in a sound-attenuated chamber and allowed to habituate. EEG and EMG signals are amplified, filtered, and digitized for continuous recording.
-
Drug Administration: YNT-185 dihydrochloride is dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection or i.c.v. infusion.
-
Data Analysis: Sleep/wake stages (wakefulness, NREM sleep, REM sleep) are visually scored in epochs (e.g., 10 seconds) based on EEG and EMG characteristics. Cataplexy-like episodes are identified by the sudden cessation of EMG activity during wakefulness, with the presence of theta-dominant EEG.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of YNT-185 on the electrical properties of specific neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), which express OX2R.
Protocol Details:
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the TMN are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made from identified histaminergic neurons.
-
Drug Application: YNT-185 is applied to the bath to observe its effects on neuronal firing rate and membrane potential.
-
Data Acquisition and Analysis: Electrophysiological data are acquired using a patch-clamp amplifier and appropriate software. Changes in firing frequency and membrane potential are analyzed.
Logical Framework for Therapeutic Action
The therapeutic potential of YNT-185 in narcolepsy is based on a clear logical progression from molecular action to symptomatic relief.
Future Directions and Conclusion
The preclinical data for YNT-185 strongly support the hypothesis that selective OX2R agonism is a viable therapeutic strategy for narcolepsy. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of OX2R agonists for clinical development. This includes improving oral bioavailability and duration of action. The development of compounds like YNT-185 has paved the way for a new generation of narcolepsy treatments that target the core pathophysiology of the disease. While YNT-185 itself may be a research tool, the insights gained from its study are invaluable for the ongoing development of novel therapeutics for narcolepsy and other hypersomnolence disorders.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
- 3. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for continuous video-EEG/EMG recording to study brain function in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function | Journal of Neuroscience [jneurosci.org]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sleepreviewmag.com [sleepreviewmag.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Activity of putative orexin neurons during cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
YNT-185 Dihydrochloride: A Technical Guide to a Pioneering Orexin 2 Receptor Agonist for Wakefulness Promotion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YNT-185 dihydrochloride (B599025), a first-in-class, selective non-peptide orexin (B13118510) type-2 receptor (OX2R) agonist. It details the compound's mechanism of action, preclinical efficacy in promoting wakefulness, and the experimental protocols used to establish its pharmacological profile. Furthermore, this document contextualizes the pioneering role of YNT-185 in the successful clinical development of next-generation OX2R agonists for the treatment of narcolepsy.
Introduction: The Orexin System and the Quest for Wakefulness-Promoting Agents
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (orexin type-1 and type-2 receptors; OX1R and OX2R), is a critical regulator of wakefulness and sleep-wake stability.[1] A deficiency in orexin-producing neurons in the hypothalamus is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][3][4][5] This understanding has driven the development of orexin receptor agonists as a potential therapeutic strategy.[2][3][4][5] YNT-185 emerged as a significant research compound, being one of the first small molecule, non-peptide agonists with selectivity for the OX2R, which is particularly implicated in the regulation of sleep and wakefulness.[1][2][6]
Core Compound Profile: YNT-185 Dihydrochloride
| Property | Data | Reference |
| Chemical Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride | [7] |
| Molecular Formula | C₃₃H₃₇N₅O₅S · 2HCl | [8][9] |
| Molecular Weight | 688.66 g/mol | [7][9] |
| Appearance | Off-white to light yellow solid | [8] |
| Solubility | Soluble to 100 mM in water and DMSO | [9] |
| CAS Number | 1804978-82-2 | [7][9] |
Mechanism of Action: Selective OX2R Agonism
YNT-185 functions as a potent and selective agonist for the orexin type-2 receptor (OX2R).[2][8][10] In vitro studies using Chinese Hamster Ovary (CHO) cells expressing human orexin receptors have demonstrated its significant selectivity for OX2R over OX1R.[7][8][9][10] Activation of the OX2R, a G protein-coupled receptor (GPCR), primarily initiates a Gq protein signaling cascade.[1] This leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in neuronal excitation.[1] This signaling cascade in wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), is believed to be the primary mechanism through which YNT-185 exerts its wakefulness-promoting effects.[2][11]
Table 1: In Vitro Receptor Potency of YNT-185
| Receptor | Assay Type | Value (EC₅₀) | Reference |
| hOX2R | Intracellular Ca²⁺ Mobilization | 0.028 µM (28 nM) | [7][8][9][10] |
| hOX1R | Intracellular Ca²⁺ Mobilization | 2.75 µM | [7][8][9][10] |
EC₅₀ (Half maximal effective concentration) values indicate the concentration of YNT-185 required to elicit 50% of the maximal response.
Preclinical Efficacy on Wakefulness
In vivo studies in mice have demonstrated the potent wake-promoting effects of this compound. Both intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) administration have been shown to significantly increase wakefulness and reduce non-rapid eye movement (NREM) sleep.[2][8][10][11] These effects were observed in wild-type mice as well as in mouse models of narcolepsy, such as orexin knockout (OXKO) and orexin neuron-ablated mice.[2][3] Crucially, the wake-promoting effects were absent in mice lacking both orexin receptors, confirming the on-target mechanism of action.[2][8][10] Furthermore, YNT-185 was shown to suppress cataplexy-like episodes in narcoleptic mouse models.[2][3]
Table 2: Summary of In Vivo Effects of YNT-185 on Wakefulness in Mice
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| Wild-type (C57BL/6J) | i.c.v. (300 nmol) | Significantly increased wake time for 3 hours; decreased NREM sleep time. | [8][10][11] |
| Wild-type (C57BL/6J) | i.p. (20-40 mg/kg) | Significantly increased wake time. | [8][10] |
| Orexin Knockout (OXKO) | i.p. (40-60 mg/kg) | Suppressed cataplexy-like episodes; increased latency to the first sleep-onset REM period (SOREM). | [2][12] |
| Orexin/Ataxin-3 | i.p. (40 mg/kg) | Significantly decreased the frequency of chocolate-induced SOREMs. | [2][12] |
Experimental Protocols
In Vitro: Intracellular Calcium Mobilization Assay
This assay quantifies the agonist activity of YNT-185 at orexin receptors by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with plasmids encoding either human OX1R or OX2R.[2][11]
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured until they form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at room temperature in the dark.[13] Probenecid may be included to prevent dye leakage.[13]
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to create a range of concentrations.
-
Fluorescence Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument.[14] A baseline fluorescence reading is taken.
-
Compound Addition and Data Acquisition: The automated pipetting system of the instrument adds the various concentrations of YNT-185 to the wells. Fluorescence intensity is measured kinetically in real-time to detect the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized and fitted to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo: Sleep/Wakefulness Recording in Mice
This protocol details the surgical implantation of electrodes and subsequent recording of electroencephalogram (EEG) and electromyogram (EMG) to assess the effects of YNT-185 on sleep architecture.
Methodology:
-
Animal Models: Male wild-type C57BL/6J mice, orexin knockout mice, or other relevant strains are used.[2][8]
-
Electrode Implantation Surgery:
-
Mice are anesthetized (e.g., with isoflurane (B1672236) or pentobarbital) and placed in a stereotaxic frame.[15][16]
-
The skull is exposed, and small burr holes are drilled for the placement of EEG recording screws over the frontal and parietal cortices.[17]
-
Two stainless steel wires are inserted into the neck musculature to serve as EMG electrodes.[17]
-
The entire assembly is secured to the skull with dental cement.[15]
-
-
Recovery and Habituation: Mice are allowed to recover from surgery for at least one week. They are then habituated to the recording chamber and tethered recording cable for 2-3 days before baseline recordings begin.[17][18]
-
Baseline Recording: Continuous EEG/EMG recordings are acquired for a 24-hour baseline period to establish normal sleep-wake patterns.
-
Drug Administration: this compound (dissolved in saline or vehicle) or vehicle is administered via the desired route (i.p. or i.c.v.) at a specific time (e.g., at the beginning of the light period, when mice are typically asleep).[11]
-
Post-Administration Recording: EEG/EMG signals are continuously recorded for a defined period (e.g., 3-6 hours) following administration.
-
Data Analysis (Sleep Scoring):
-
The recorded data is divided into epochs (e.g., 10 seconds).
-
Each epoch is manually or automatically scored as Wake, NREM sleep, or REM sleep based on the EEG frequency and amplitude and the EMG activity.[17]
-
Wake: Low-voltage, high-frequency EEG; high EMG tone.
-
NREM Sleep: High-amplitude, low-frequency (delta wave) EEG; reduced EMG tone.
-
REM Sleep: Low-amplitude, high-frequency (theta wave) EEG; muscle atonia (lowest EMG tone).
-
-
Statistical Analysis: The total time spent in each state, episode duration, and number of state transitions are calculated and compared between the YNT-185-treated and vehicle-treated groups.
Clinical Relevance and Future Directions
The preclinical success of YNT-185 provided a crucial proof-of-concept for the therapeutic potential of selective OX2R agonists in treating narcolepsy.[2][3] While YNT-185 itself did not advance into human clinical trials, its development paved the way for next-generation compounds with improved pharmacokinetic and pharmacodynamic properties.
Notably, Takeda Pharmaceuticals developed danavorexton (TAK-925) and oveporexton (TAK-861) , both selective oral OX2R agonists.[2][3][6][8][10]
-
TAK-994: An early oral OX2R agonist, showed efficacy in a Phase 2 trial for narcolepsy type 1, improving wakefulness and reducing cataplexy.[19] However, its development was halted due to hepatotoxic effects.[19]
-
Oveporexton (TAK-861): This compound has demonstrated significant success in Phase 2 and Phase 3 clinical trials for narcolepsy type 1.[2][3][6][8][10] Results showed statistically significant and clinically meaningful improvements in objective measures of wakefulness (Maintenance of Wakefulness Test) and reductions in cataplexy rates.[2][8][10] The safety profile was generally favorable, without the liver toxicity seen with earlier compounds.[8][10]
The journey from the foundational research on YNT-185 to the late-stage clinical success of oveporexton highlights a successful trajectory in mechanism-based drug discovery. It underscores the value of selective OX2R agonism as a transformative therapeutic approach for narcolepsy, directly addressing the underlying orexin deficiency.
References
- 1. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Takeda Reports Breakthrough Phase 3 Results for Oveporexton in Narcolepsy Type 1 [clival.com]
- 3. takeda.com [takeda.com]
- 4. vjneurology.com [vjneurology.com]
- 5. sleepreviewmag.com [sleepreviewmag.com]
- 6. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 7. ajmc.com [ajmc.com]
- 8. takeda.com [takeda.com]
- 9. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Oveporexton, an Oral Orexin Receptor 2-Selective Agonist, in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Protocol for recording the discharge of locus coeruleus neurons in free-moving mice during different sleep-wake stages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Orexin 2 Receptor Agonist YNT-185 Dihydrochloride: A Technical Pharmacology Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of YNT-185 dihydrochloride (B599025), a selective orexin (B13118510) 2 receptor (OX2R) agonist. The information presented herein is intended to support research and development efforts in the fields of sleep disorders and neuroscience.
Core Pharmacology
YNT-185 is a non-peptide, small molecule agonist with high selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). Its primary mechanism of action is to mimic the effects of the endogenous neuropeptide orexin-A by binding to and activating OX2R, a G-protein coupled receptor. This activation leads to the depolarization and increased firing rate of downstream neurons, most notably the histaminergic neurons of the tuberomammillary nucleus (TMN), which play a crucial role in promoting and maintaining wakefulness.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for YNT-185 dihydrochloride.
| In Vitro Activity (EC50) | Receptor | Value | Cell Line |
| YNT-185 | Human OX2R | 28 nM | CHO |
| YNT-185 | Human OX1R | 2,750 nM | CHO |
Table 1: In Vitro Receptor Activation Potency of YNT-185.
| In Vivo Efficacy (Wakefulness Promotion) | Animal Model | Dose | Route | Duration of Effect |
| YNT-185 | Wild-type Mice | 30-300 nmol | i.c.v. | Up to 3 hours |
| YNT-185 | Wild-type Mice | 20-40 mg/kg | i.p. | Increased wakefulness |
Table 2: In Vivo Wake-Promoting Effects of YNT-185.
| In Vivo Efficacy (Cataplexy Amelioration) | Animal Model | Dose | Route | Effect |
| YNT-185 | Orexin Knockout Mice | 100-300 nmol | i.c.v. | Decreased SOREMs |
| YNT-185 | Orexin Knockout Mice | 40-60 mg/kg | i.p. | Decreased SOREMs |
Table 3: In Vivo Anti-Cataplectic Effects of YNT-185. SOREM: Sleep-Onset REM Period.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway of YNT-185 and the general experimental workflows for its characterization.
Caption: Signaling pathway of YNT-185 activating the OX2R.
Caption: Experimental workflow for YNT-185 characterization.
Detailed Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of YNT-185 at human orexin receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R).
-
Cell Seeding: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (B1678239) (to inhibit dye extrusion). Cells are incubated to allow for dye loading.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in assay buffer to the desired concentrations.
-
FLIPR Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the YNT-185 dilutions. The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the YNT-185 concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Ex Vivo Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to assess the direct effect of YNT-185 on the electrical activity of target neurons.
-
Brain Slice Preparation: Mice are anesthetized and perfused with an ice-cold cutting solution. The brain is rapidly removed, and coronal slices containing the tuberomammillary nucleus (TMN) are prepared using a vibratome.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Recording Procedure: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a histaminergic neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Drug Application: YNT-185 is applied to the slice via the perfusion system.
-
Data Acquisition: Changes in membrane potential and firing rate are recorded in current-clamp mode.
-
Data Analysis: The firing frequency and resting membrane potential before and after YNT-185 application are compared to determine the drug's effect.
In Vivo Sleep/Wake and Cataplexy Analysis in Mouse Models
These experiments evaluate the in vivo efficacy of YNT-185 in promoting wakefulness and reducing narcoleptic symptoms.
-
Animal Models: Wild-type mice and genetic models of narcolepsy (e.g., orexin/hypocretin knockout mice) are used.
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. A guide cannula for intracerebroventricular (i.c.v.) injections may also be implanted.
-
Habituation: Following a recovery period, mice are habituated to the recording chambers and cables.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., saline) and administered via the desired route (i.p. or i.c.v.).
-
EEG/EMG Recording: Continuous EEG and EMG recordings are acquired for several hours post-administration.
-
Sleep Scoring: The recorded data is scored in epochs (e.g., 10 seconds) into distinct sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.
-
Cataplexy Analysis: In narcoleptic mouse models, cataplexy-like episodes (sudden loss of muscle tone while awake, often leading to a direct transition into REM sleep) are identified and quantified.
-
Data Analysis: The total time spent in each sleep-wake state, the latency to sleep onset, and the number and duration of cataplectic episodes are compared between vehicle- and YNT-185-treated groups.
YNT-185 Dihydrochloride: A Technical Guide to its Orexin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of YNT-185 dihydrochloride (B599025) for human orexin (B13118510) 1 (OX1R) and orexin 2 (OX2R) receptors. The document outlines the quantitative binding data, detailed experimental methodologies for its determination, and a visual representation of the associated signaling pathways and experimental workflow.
Core Data Presentation
YNT-185 dihydrochloride is a potent and selective agonist for the orexin 2 receptor (OX2R). Its binding affinity is typically determined by functional assays measuring the concentration required to elicit a half-maximal response (EC50) in cells engineered to express the human orexin receptors.
| Compound | Receptor | Parameter | Value (µM) | Selectivity |
| This compound | Human OX1R | EC50 | 2.75 | ~98-fold selectivity for OX2R |
| This compound | Human OX2R | EC50 | 0.028 |
Experimental Protocols
The binding affinity of this compound for orexin receptors is commonly assessed through an intracellular calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor. This functional assay measures the receptor's activation by detecting the transient increase in intracellular calcium concentration, a key event in the Gq-protein coupled signaling pathway of orexin receptors.
Protocol: Intracellular Calcium Mobilization Assay
1. Cell Culture and Plating:
-
Cell Line: CHO-K1 cells stably expressing the human orexin 1 receptor (CHO-hOX1R) or the human orexin 2 receptor (CHO-hOX2R).
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Plating: Cells are seeded into black-wall, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
The cell culture medium is removed from the wells.
-
A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is added to each well. The buffer typically consists of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4) and may contain probenecid (B1678239) to prevent dye leakage.
-
The plate is incubated at 37°C for approximately 60 minutes to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
3. Compound Preparation and Addition:
-
This compound is serially diluted in assay buffer to create a range of concentrations.
-
The dye loading buffer is removed, and the cells are washed with assay buffer.
-
The various concentrations of this compound are added to the respective wells.
4. Signal Detection:
-
The microplate is immediately placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
The fluorescence intensity in each well is measured over time, typically with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4.
-
The addition of the compound triggers an immediate increase in fluorescence as intracellular calcium levels rise due to receptor activation.
5. Data Analysis:
-
The peak fluorescence intensity following compound addition is measured for each concentration.
-
The data is normalized to the baseline fluorescence before compound addition.
-
A dose-response curve is generated by plotting the normalized fluorescence intensity against the logarithm of the this compound concentration.
-
The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve using a suitable nonlinear regression model.
Mandatory Visualizations
Signaling Pathways
Orexin receptors are G-protein coupled receptors (GPCRs) that can couple to multiple G-protein subtypes, primarily Gq, Gi/o, and Gs, to initiate diverse intracellular signaling cascades.
Caption: Orexin Receptor Signaling Pathways.
Experimental Workflow
The following diagram illustrates the key steps in the intracellular calcium mobilization assay used to determine the functional potency of this compound.
Caption: Workflow for Calcium Mobilization Assay.
YNT-185 Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Orexin Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
YNT-185 dihydrochloride (B599025) is a potent and selective non-peptide agonist of the orexin (B13118510) type-2 receptor (OX2R).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of YNT-185 dihydrochloride. Detailed summaries of its in vitro and in vivo activities are presented, along with descriptions of the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the orexin system.
Chemical Structure and Identity
This compound is chemically known as 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride.[5] Its development was the result of extensive research focused on discovering non-peptide small molecules that could mimic the action of the endogenous neuropeptide orexin.[3][6] The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in experimental settings.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride | [5] |
| Molecular Formula | C₃₃H₃₇N₅O₅S·2HCl | [5] |
| Molecular Weight | 688.66 g/mol | [5] |
| CAS Number | 1804978-82-2 | [5] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | ≥98% (HPLC) | [4][5] |
| Solubility | Soluble in saline | [7] |
Pharmacological Properties and Mechanism of Action
YNT-185 is a selective agonist for the orexin type-2 receptor (OX2R), a G-protein coupled receptor predominantly involved in the regulation of sleep and wakefulness.[1][2] Its agonist activity at OX2R leads to the activation of downstream signaling pathways that promote arousal. The selectivity for OX2R over the orexin type-1 receptor (OX1R) is a key feature of YNT-185, with an approximately 100-fold higher potency for OX2R.[4]
In Vitro Activity
The potency and selectivity of YNT-185 have been characterized using in vitro calcium mobilization assays in Chinese hamster ovary (CHO) cells stably expressing human orexin receptors.
Table 2: In Vitro Agonist Activity of YNT-185
| Receptor | Assay Type | EC₅₀ | Reference |
| Human OX2R | Calcium Mobilization | 28 nM | [4] |
| Human OX1R | Calcium Mobilization | 2.75 µM | [4] |
The significant difference in EC₅₀ values demonstrates the high selectivity of YNT-185 for the OX2R.
In Vivo Activity
In vivo studies in mice have demonstrated the wake-promoting effects of this compound. Administration via both intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) routes has been shown to significantly increase wakefulness and reduce non-REM sleep.[2] These effects are absent in mice lacking orexin receptors, confirming the on-target mechanism of action.[2] Furthermore, YNT-185 has been shown to ameliorate symptoms of narcolepsy in mouse models.[2]
Table 3: In Vivo Effects of this compound in Mice
| Administration Route | Dose | Effect | Animal Model | Reference |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Dose-dependent increase in wakefulness, decrease in NREM sleep | Wild-type C57BL/6J mice | [5] |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness | Wild-type C57BL/6J mice | [2][3] |
| Intraperitoneal (i.p.) | 40 mg/kg | Amelioration of narcolepsy-cataplexy symptoms | Orexin knockout mice | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of YNT-185 is a multi-step process that involves the strategic coupling of various chemical moieties to construct the final complex molecule. The detailed synthetic route is described in the supplementary information of Nagahara et al., 2015, Journal of Medicinal Chemistry.[4] The general approach involves the synthesis of key intermediates followed by their assembly and final conversion to the dihydrochloride salt.
In Vitro Calcium Mobilization Assay
The agonist activity of YNT-185 at orexin receptors is determined by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in recombinant cell lines.
Protocol Overview:
-
Cell Culture: Chinese hamster ovary (CHO-K1) cells stably expressing either human OX1R or OX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.
-
Compound Addition: YNT-185, dissolved in an appropriate vehicle (e.g., DMSO), is added to the wells at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., a FlexStation).
-
Data Analysis: The fluorescence data is analyzed to determine the EC₅₀ value, which represents the concentration of YNT-185 that produces 50% of the maximal response.
A more detailed protocol for calcium mobilization assays can be found in publications such as Irukayama-Tomobe et al., 2017, PNAS.[5]
In Vivo Wakefulness Study in Mice
The effect of YNT-185 on sleep-wake states is assessed by recording electroencephalogram (EEG) and electromyogram (EMG) in freely moving mice.
Protocol Overview:
-
Animal Surgery: Mice are surgically implanted with electrodes for EEG and EMG recording. EEG electrodes are placed on the surface of the cortex, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed to recover from surgery.
-
Habituation: Mice are habituated to the recording chamber and cables.
-
Drug Administration: this compound, dissolved in saline, is administered via the desired route (i.c.v. or i.p.). A vehicle control group receives saline only.
-
EEG/EMG Recording: EEG and EMG signals are continuously recorded for a specified period (e.g., 24 hours).
-
Sleep Scoring: The recorded data is scored into different sleep-wake stages (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG patterns.
-
Data Analysis: The amount of time spent in each sleep-wake stage is quantified and compared between the YNT-185 treated and vehicle control groups.
Detailed procedures for EEG/EMG recording and analysis in mice are described in Irukayama-Tomobe et al., 2017, PNAS.[2][5]
Conclusion
This compound is a valuable research tool for investigating the role of the orexin system, particularly the OX2R, in regulating sleep, wakefulness, and other physiological processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for disorders characterized by excessive daytime sleepiness, such as narcolepsy. This technical guide provides a foundational understanding of its chemical and pharmacological properties to support further research and development efforts in this field.
References
- 1. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, YNT-185 [jstage.jst.go.jp]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
YNT-185 Dihydrochloride: A Technical Guide for Investigating Orexin System Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YNT-185 dihydrochloride (B599025), a potent and selective non-peptide agonist for the orexin (B13118510) 2 receptor (OX2R). The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a critical regulator of sleep-wake states, feeding behavior, and reward pathways. YNT-185 serves as a powerful pharmacological tool to dissect the specific roles of OX2R signaling in these processes. This document details the pharmacological properties of YNT-185, provides in-depth experimental protocols for its use in in vitro and in vivo studies, and presents relevant signaling pathways and experimental workflows through clear visualizations.
Introduction to YNT-185 Dihydrochloride
YNT-185 is a small molecule agonist that exhibits high selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R).[1] This selectivity makes it an invaluable tool for elucidating the distinct physiological functions mediated by OX2R activation. The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.
Quantitative Pharmacological Data
The following table summarizes the key in vitro efficacy data for YNT-185, highlighting its selectivity for the human orexin 2 receptor.
| Parameter | Receptor | Cell Line | Value (µM) |
| EC50 | human OX2R | CHO | 0.028 |
| EC50 | human OX1R | CHO | 2.75 |
| Data sourced from MedChemExpress.[2] |
This approximate 100-fold selectivity for OX2R allows for targeted investigation of its downstream signaling pathways and physiological effects.
Orexin Signaling Pathways
The binding of orexin peptides or agonists like YNT-185 to their cognate G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. OX1R is primarily coupled to the Gq subclass of G proteins, while OX2R can couple to both Gq and Gi/o proteins.
Activation of the Gq pathway by both OX1R and OX2R leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event that can be measured experimentally. The Gi pathway, activated by OX2R, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing YNT-185 to probe orexin system signaling.
In Vitro: Intracellular Calcium Mobilization Assay
This assay is fundamental for confirming the agonist activity of YNT-185 at the OX2R in a controlled cellular environment.
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to YNT-185 in Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R.
Materials:
-
CHO cells stably expressing human OX2R (CHO-hOX2R)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Black-walled, clear-bottom 96-well microplates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed CHO-hOX2R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer according to the manufacturer's instructions. Probenecid can be included at this stage if necessary.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would span from 1 nM to 10 µM to capture the full dose-response curve.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add the different concentrations of YNT-185 to the wells.
-
Continue recording the fluorescence to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response.
-
Plot the normalized response against the logarithm of the YNT-185 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo: Assessment of Wakefulness and Cataplexy in a Mouse Model of Narcolepsy
YNT-185 has been shown to promote wakefulness and reduce cataplexy-like episodes in mouse models of narcolepsy, such as orexin/ataxin-3 transgenic mice or orexin knockout mice.[3]
Objective: To evaluate the effect of YNT-185 on sleep-wake architecture and the frequency of cataplexy-like episodes in a murine model of narcolepsy.
Materials:
-
Orexin-deficient mice (e.g., orexin knockout mice) and wild-type littermate controls
-
This compound
-
Vehicle (e.g., sterile saline)
-
EEG/EMG recording system
-
Video recording equipment
-
Data acquisition and analysis software
Procedure:
-
Surgical Implantation:
-
Surgically implant mice with electrodes for EEG and EMG recording under anesthesia.
-
Allow for a recovery period of at least one week.
-
-
Habituation: Habituate the mice to the recording chambers and tethered recording setup for 2-3 days.
-
Baseline Recording: Record baseline EEG/EMG and video for 24 hours to establish normal sleep-wake patterns and cataplexy frequency.
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. Doses of 20-40 mg/kg have been shown to be effective.[2]
-
The timing of administration can be varied to assess effects during the light (rest) or dark (active) phase.
-
-
Post-Administration Recording: Continue to record EEG/EMG and video for at least 24 hours following drug administration.
-
Data Analysis:
-
Sleep-Wake Scoring: Manually or automatically score the EEG/EMG recordings into epochs of wakefulness, NREM sleep, and REM sleep.
-
Cataplexy Identification: Identify cataplexy-like episodes based on established criteria: an abrupt cessation of motor activity with a concurrent drop in EMG tone and the presence of theta-dominant EEG, lasting for at least 10 seconds.[4]
-
Quantification: Quantify the total time spent in each sleep-wake state, the number and duration of sleep/wake bouts, and the number and latency to cataplexy-like episodes.
-
Statistical Analysis: Compare the effects of YNT-185 treatment to vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a highly selective and potent OX2R agonist that provides researchers with a critical tool to explore the multifaceted roles of the orexin system. The experimental protocols outlined in this guide offer a starting point for investigating the effects of YNT-185 on intracellular signaling and complex behaviors. By leveraging the selectivity of this compound, scientists can continue to unravel the specific contributions of OX2R signaling to health and disease, paving the way for the development of novel therapeutics targeting the orexin system.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of YNT-185 Dihydrochloride: A Selective Orexin 2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
YNT-185 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the orexin (B13118510) 2 receptor (OX2R), a key regulator of wakefulness and arousal. Preclinical research has demonstrated its potential as a therapeutic agent for narcolepsy-cataplexy by mimicking the effects of the endogenous neuropeptide orexin. This document provides a comprehensive overview of the preclinical data for YNT-185, including its receptor selectivity, in vitro and in vivo pharmacological effects, and the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for sleep disorders.
Core Pharmacological Data
The in vitro and in vivo potency and efficacy of YNT-185 have been characterized through a series of preclinical experiments. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Receptor Selectivity and Potency of YNT-185
| Receptor | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Human Orexin 2 Receptor (hOX2R) | CHO | Intracellular Ca²⁺ Mobilization | EC₅₀ | 0.028 | [1][2][3] |
| Human Orexin 1 Receptor (hOX1R) | CHO | Intracellular Ca²⁺ Mobilization | EC₅₀ | 2.75 | [1][2][3] |
This data demonstrates the approximately 100-fold selectivity of YNT-185 for the human OX2R over the OX1R.[3]
Table 2: In Vivo Efficacy of YNT-185 in Murine Models
| Animal Model | Administration Route | Dose | Primary Effect | Reference |
| Wild-Type Mice | Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness | [1][2] |
| Wild-Type Mice | Intracerebroventricular (i.c.v.) | 30-300 nmol | Dose-dependent increase in wake time and decrease in NREM sleep | [1][2][4] |
| Orexin Knockout Mice | Intraperitoneal (i.p.) | 40 and 60 mg/kg | Significantly increased latency to the first sleep-onset REM period (SOREM) | [3] |
| Orexin/Ataxin-3 Mice | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased frequency of chocolate-induced SOREMs | [3] |
Mechanism of Action and Signaling Pathway
YNT-185 acts as an orthosteric, full agonist for the OX2R.[3] Its binding to the receptor mimics the action of the endogenous orexin-A peptide. This activation of OX2R, a G protein-coupled receptor, leads to the depolarization of histaminergic neurons in the tuberomammillary nucleus (TMN), a critical center for maintaining wakefulness.[4] The signaling cascade initiated by YNT-185 binding involves the mobilization of intracellular calcium.[3]
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of YNT-185.
In Vitro Calcium Mobilization Assay
This assay was employed to determine the potency (EC₅₀) and selectivity of YNT-185 for human orexin receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1R (CHO/hOX1R) or the human OX2R (CHO/hOX2R) were utilized.[3]
-
Assay Principle: The activation of orexin receptors leads to an increase in intracellular calcium concentration. This change was measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells were seeded into 96-well plates and cultured to an appropriate confluency.
-
The culture medium was removed, and cells were loaded with a calcium-sensitive dye (e.g., Fura-2 AM) in a buffer solution.
-
After an incubation period to allow for dye uptake, the cells were washed.
-
A baseline fluorescence reading was taken.
-
YNT-185 was added at various concentrations to elicit a dose-dependent response.
-
Changes in intracellular calcium were monitored by measuring the fluorescence intensity over time using a plate reader.
-
For antagonist studies, cells were pre-incubated with an OX2R antagonist (e.g., suvorexant, EMPA) before the addition of YNT-185.[3]
-
-
Data Analysis: The EC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Murine Sleep/Wake Analysis
These studies were conducted to assess the effects of YNT-185 on wakefulness and sleep architecture in both healthy and narcoleptic mice.
-
Animal Models:
-
Surgical Implantation: Mice were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep/wake states.
-
Drug Administration:
-
Intraperitoneal (i.p.): YNT-185 dihydrochloride was dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal injection.
-
Intracerebroventricular (i.c.v.): For direct central nervous system administration, a guide cannula was implanted into the lateral ventricle of the brain. YNT-185 was dissolved in artificial cerebrospinal fluid and infused through the cannula.
-
-
Data Acquisition and Analysis:
-
Following a recovery period after surgery, mice were habituated to the recording chamber.
-
EEG/EMG recordings were continuously acquired for a baseline period and for several hours post-drug administration.
-
The sleep/wake states (wakefulness, NREM sleep, REM sleep) were scored in epochs (e.g., 10-second intervals) based on the EEG and EMG signals.
-
Parameters such as total time spent in each state, latency to sleep onset, and frequency of state transitions were quantified and compared between treatment and vehicle control groups.
-
Electrophysiology in Brain Slices
This technique was used to confirm the agonistic activity of YNT-185 on native OX2R-expressing neurons.
-
Tissue Preparation: Coronal brain slices containing the tuberomammillary nucleus (TMN) were prepared from mice.
-
Recording: Whole-cell patch-clamp recordings were performed on histaminergic neurons within the TMN.
-
Procedure:
-
Brain slices were continuously perfused with artificial cerebrospinal fluid.
-
The resting membrane potential and firing rate of identified histaminergic neurons were recorded.
-
YNT-185 was bath-applied to the slices in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials and isolate the direct effect on the recorded neuron.[4]
-
Changes in the membrane potential were measured to determine the depolarizing effect of YNT-185.
-
The specificity of the effect was confirmed by co-application with an OX2R antagonist.[4]
-
Safety and Developability
While YNT-185 has demonstrated proof-of-concept for the mechanistic treatment of narcolepsy with orexin receptor agonists, it was noted to have limited in vivo efficacy, suggesting it may not be suitable for further clinical development in its current form.[4] Subsequent research has focused on improving the potency and CNS bioavailability of YNT-185 derivatives.[4] Interestingly, the YNT-185 scaffold has also been utilized as a template for the development of OX2R antagonists for the treatment of insomnia.[5]
Conclusion
This compound is a valuable research tool and a pioneering molecule in the development of selective OX2R agonists. The preclinical data robustly support its mechanism of action and its potential to ameliorate symptoms of narcolepsy-cataplexy in animal models.[1][2][4] The compound's ability to promote wakefulness in wild-type mice also suggests broader therapeutic potential for conditions characterized by excessive daytime sleepiness.[3][4] The experimental protocols and data presented in this guide provide a solid foundation for further research and development in the field of orexin-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of YNT-185 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
YNT-185 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3][4][5] Orexin neuropeptides are central to maintaining wakefulness, and their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[6] YNT-185 mimics the action of orexin and has been demonstrated in preclinical mouse models to ameliorate symptoms of narcolepsy by promoting wakefulness.[1][6][7] This document provides a detailed protocol for the in vivo administration of YNT-185 dihydrochloride based on published research, intended to guide researchers in pharmacology and drug development.
YNT-185 has been shown to cross the blood-brain barrier upon peripheral administration and act on the OX2R in the brain to exert its effects.[4][6][8] Studies have shown that it effectively increases wakefulness, decreases non-rapid eye movement (NREM) sleep, and suppresses cataplexy-like episodes in orexin-deficient mouse models.[1][7] Notably, no immediate rebound sleep or desensitization after repeated administration has been observed.[1][7][8]
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound administered via various routes in mouse models.
Table 1: Intraperitoneal (i.p.) Administration
| Animal Model | Dosage (mg/kg) | Observed Effect | Reference |
| Wild-type mice | 20 - 40 | Increased wakefulness | [1][3] |
| Orexin knockout mice | 40, 60 | Increased latency to sleep-onset REM periods (SOREMs) | [8] |
| Orexin/ataxin-3 mice | 40 | Decreased frequency of chocolate-induced SOREMs | [8] |
Table 2: Intracerebroventricular (i.c.v.) Administration
| Animal Model | Dosage (nmol) | Observed Effect | Reference |
| Wild-type mice | 30 - 300 | Dose-dependent increase in wake time and decrease in NREM sleep time | [1][3] |
Table 3: Intravenous (i.v.) and Oral (p.o.) Administration
| Route | Animal Model | Dosage | Observed Effect | Reference |
| i.v. | Wild-type mice | Not specified | Dose-dependent increase in wake time | |
| p.o. | Wild-type mice | 100 mg/kg | Increased wake time |
Signaling Pathway and Mechanism of Action
YNT-185 acts as an orthosteric, full agonist for the OX2R.[1] Upon binding, it stimulates intracellular calcium mobilization.[1] In the central nervous system, YNT-185 depolarizes OX2R-expressing histaminergic neurons in the tuberomammillary nucleus (TMN), which is a key mechanism for its wake-promoting effects.[1][5]
Experimental Protocols
Animal Models and Acclimation
-
Species: Mouse models are predominantly used, including wild-type (e.g., C57BL/6J), orexin knockout (OXKO), and orexin neuron-ablated (e.g., orexin/ataxin-3) mice.[1][7][8]
-
Acclimation: A post-surgical recovery period of at least two weeks is recommended for animals with implanted monitoring devices. An adaptation period of at least two weeks for handling and dosing procedures should be implemented before the commencement of experiments.[7] Animals should be housed individually in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.[7]
Preparation of this compound Solution
-
Compound: Use the water-soluble form, this compound.
-
Vehicle: For in vivo administration, dissolve this compound in sterile saline.[1]
-
Control Vehicle: Prepare a control solution of HCl-acidified saline with a pH and osmolarity matching the YNT-185 solution (e.g., pH 2.3, 325 mOsm).[1]
-
Storage: Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] It is recommended to prepare fresh working solutions for each experiment.[3]
Administration Protocols
The following workflow outlines the general procedure for in vivo administration and subsequent monitoring.
1. Intraperitoneal (i.p.) Injection
-
Dosage: 20-60 mg/kg body weight.
-
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the mouse.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the prepared YNT-185 or vehicle solution.
-
2. Intracerebroventricular (i.c.v.) Injection
-
Dosage: 30-300 nmol.
-
Procedure:
-
This procedure requires prior stereotaxic surgery to implant a guide cannula into the cerebral ventricles.
-
At the time of the experiment, gently restrain the animal.
-
Insert the injection needle through the guide cannula.
-
Infuse the YNT-185 or vehicle solution slowly over a defined period.
-
Monitoring and Endpoints
-
Sleep/Wake Analysis: For detailed analysis of wakefulness and sleep architecture, continuous electroencephalogram (EEG) and electromyogram (EMG) recordings are necessary. This requires surgical implantation of electrodes prior to the study.[1]
-
Cataplexy Assessment: In narcoleptic mouse models, cataplexy-like episodes can be identified by behavioral arrests and characteristic EEG/EMG patterns (e.g., sleep-onset REM periods).[1] The frequency and latency of these episodes are key endpoints.
-
Safety Monitoring: While no significant adverse effects have been reported, it is good practice to monitor animals for any signs of distress or abnormal behavior. Body temperature can also be monitored, although YNT-185 has been reported not to affect it in wild-type mice.[2][8]
Safety and Toxicology Considerations
Currently, there is limited publicly available data from formal toxicology and safety pharmacology studies on this compound. In the reported preclinical efficacy studies, the compound was well-tolerated at the effective doses.[2][8] However, researchers should adhere to institutional guidelines for animal care and use and conduct appropriate safety monitoring during their experiments.
Conclusion
This compound is a valuable research tool for investigating the role of the orexin system in sleep-wake regulation and for the preclinical evaluation of potential narcolepsy treatments. The protocols outlined in this document, based on existing literature, provide a framework for conducting in vivo studies with this compound. Researchers should carefully consider the specific requirements of their experimental design, including the choice of animal model, administration route, and monitoring parameters.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sleepreviewmag.com [sleepreviewmag.com]
- 5. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 6. wpi-iiis.tsukuba.ac.jp [wpi-iiis.tsukuba.ac.jp]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of YNT-185 Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) administration of YNT-185 dihydrochloride (B599025) in mice. YNT-185 is a potent and selective nonpeptide orexin (B13118510) type-2 receptor (OX2R) agonist that has demonstrated efficacy in promoting wakefulness and ameliorating symptoms of narcolepsy-cataplexy in preclinical mouse models.[1][2][3][4][5] This document outlines the mechanism of action, summarizes key quantitative data from in vivo studies, and provides detailed experimental procedures to guide researchers in their study design.
Mechanism of Action
YNT-185 dihydrochloride functions as an agonist at the orexin type-2 receptor (OX2R), a G protein-coupled receptor primarily expressed in the brain.[1][6] Orexin neuropeptides are crucial for maintaining wakefulness.[4][5] A deficiency in orexin signaling is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[4][5] YNT-185 mimics the action of endogenous orexin by binding to and activating OX2R, thereby stimulating wakefulness-promoting pathways.[2][5] Studies have shown that YNT-185 can cross the blood-brain barrier and depolarize histaminergic neurons in the tuberomammillary nucleus (TMN), a key area involved in arousal.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the intraperitoneal administration of this compound in various mouse models.
Table 1: In Vitro Activity of YNT-185
| Parameter | Receptor | Cell Line | Value | Reference |
| EC50 | Human OX2R | CHO-K1 | 0.028 µM | [1] |
| EC50 | Human OX1R | CHO-K1 | 2.75 µM | [1] |
Table 2: In Vivo Efficacy of Intraperitoneal YNT-185 in Mice
| Mouse Model | Dosage (i.p.) | Key Findings | Reference |
| Wild-type C57BL/6J | 20, 40 mg/kg | Significantly increased wakefulness. | [1][8] |
| Wild-type C57BL/6J | 40, 60 mg/kg | No immediate rebound sleep observed after administration. | [2][9] |
| Wild-type C57BL/6J | 40 mg/kg | No significant effect on body temperature or heart rate. | [7] |
| Orexin Knockout (OXKO) | 40, 60 mg/kg | Significantly increased the latency to the first sleep-onset REM period (SOREM) and suppressed cataplexy-like episodes. | [2][9] |
| Orexin/Ataxin-3 | 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs. | [2][9] |
| Sik3 Mutant (Sleepy) | Not specified | Promoted wakefulness for 3 hours after injection. | [10] |
Experimental Protocols
This section provides detailed protocols for the preparation and intraperitoneal administration of this compound in mice.
Materials
-
This compound
-
Sterile vehicle (e.g., water, saline)
-
Sterile syringes (1 ml)
-
Appropriate personal protective equipment (PPE)
-
Sharps container
Protocol 1: Preparation of this compound Solution
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the YNT-185 solution. It is recommended to keep the injection volume below 10 ml/kg.[12][13]
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in a sterile vehicle. This compound is soluble in water and DMSO. Ensure the solution is clear and free of particulates. It is advisable to prepare fresh solutions for each experiment.[8]
-
Sterilization: If necessary, sterile-filter the solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.[1]
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Mice
This protocol is based on standard, humane procedures for i.p. injections in mice.[11][12][15]
-
Animal Restraint:
-
Use a firm and secure method to restrain the mouse, such as the scruff technique, ensuring the animal cannot move and injure itself.[14][15]
-
Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.[11][15]
-
-
Injection Site Identification:
-
Site Preparation:
-
Needle Insertion:
-
Aspiration:
-
Injection:
-
If no fluid is aspirated, proceed with the injection of the YNT-185 solution.
-
-
Withdrawal and Post-Injection Care:
Visualizations
Signaling Pathway of YNT-185
Caption: Signaling pathway of YNT-185 as an OX2R agonist.
Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for i.p. injection of YNT-185 in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sleepreviewmag.com [sleepreviewmag.com]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. YNT-185 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. scribd.com [scribd.com]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Intracerebroventricular (i.c.v.) Administration of YNT-185 Dihydrochloride
For Research Use Only.
Introduction
YNT-185 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3][4] Orexin neuropeptides play a crucial role in the regulation of sleep-wake cycles, and the loss of orexin-producing neurons is the underlying cause of narcolepsy-cataplexy.[2][5][6] YNT-185 has been demonstrated to effectively cross the blood-brain barrier and ameliorate symptoms of narcolepsy in murine models by promoting wakefulness.[2][6][7] Intracerebroventricular (i.c.v.) administration of YNT-185 allows for direct delivery to the central nervous system, providing a powerful tool to investigate its mechanism of action and effects on neuronal circuits. These application notes provide detailed protocols for the i.c.v. administration of YNT-185 dihydrochloride in mice and summarize its effects on sleep-wake states.
Data Presentation
In Vitro Activity of YNT-185
| Receptor | Cell Line | Assay | EC50 | Reference |
| Human OX2R | CHO | Ca2+ Mobilization | 28 ± 4 nM | [7] |
| Human OX1R | CHO | Ca2+ Mobilization | 2,750 nM | [7] |
In Vivo Effects of i.c.v. This compound on Sleep-Wake States in Mice
| Animal Model | Dosage (i.c.v.) | Parameter | Observation | Duration of Effect | Reference |
| Wild-type C57BL/6J mice | 300 nmol | Wake Time | Significantly Increased | 3 hours | [1][7] |
| Wild-type C57BL/6J mice | 300 nmol | NREM Sleep Time | Decreased | 3 hours | [7] |
| Orexin Receptor Deficient (OXRDKO) mice | 300 nmol | Wake Time | No significant change | - | [7] |
Signaling Pathway
YNT-185 acts as an agonist at the orexin type-2 receptor (OX2R), a G-protein-coupled receptor (GPCR). Upon binding, YNT-185 activates the OX2R, which can couple to multiple G-protein subtypes, including Gq, Gi, and Gs. The primary pathway leading to neuronal excitation and wakefulness is believed to be mediated through Gq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the depolarization and increased firing rate of wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN).
Caption: Signaling pathway of YNT-185 via the OX2R.
Experimental Protocols
Protocol 1: Preparation of this compound for i.c.v. Administration
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile injection syringe (e.g., Hamilton syringe)
Procedure:
-
Calculate the required amount of this compound. Based on the desired final concentration and injection volume. For a 300 nmol dose in a 1 µL injection volume, a 300 mM stock solution is required.
-
Dissolve this compound. Under sterile conditions, add the appropriate volume of sterile aCSF or saline to the pre-weighed this compound powder in a sterile microcentrifuge tube.
-
Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, but ensure the compound's stability under these conditions.
-
Sterile filter the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Store appropriately. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store on ice and protect from light. For longer-term storage, consult the manufacturer's recommendations, typically at -20°C or -80°C.
Protocol 2: Stereotaxic Surgery for Implantation of a Guide Cannula
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical drill
-
Guide cannula (e.g., 26-gauge) and dummy cannula
-
Dental cement
-
Jeweler's screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Analgesics and antibiotics for post-operative care
-
Ophthalmic ointment
Procedure:
-
Anesthetize the mouse using an isoflurane-oxygen mixture (5% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Secure the mouse in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent corneal drying. Maintain the mouse's body temperature at 37°C using a heating pad.
-
Prepare the surgical site. Shave the fur from the scalp and disinfect the skin with alternating scrubs of Betadine and 70% ethanol.
-
Expose the skull. Make a midline incision in the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates. For the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates may need to be adjusted based on the specific mouse strain and age.
-
Drill a burr hole. Carefully drill a small hole in the skull at the determined coordinates, avoiding damage to the underlying dura mater.
-
Implant anchor screws. Drill one or two additional small holes for the placement of jeweler's screws, which will serve as anchors for the dental cement.
-
Implant the guide cannula. Lower the guide cannula through the burr hole to the target DV coordinate.
-
Secure the cannula. Apply dental cement to the skull, covering the base of the cannula and the anchor screws to create a secure headcap.
-
Insert the dummy cannula. Place a dummy cannula into the guide cannula to prevent blockage.
-
Suture the incision around the headcap.
-
Post-operative care. Administer analgesics and antibiotics as prescribed. Allow the mouse to recover in a warm, clean cage. Monitor the animal's health and allow at least one week for recovery before any experimental procedures.
Protocol 3: Intracerebroventricular (i.c.v.) Injection of this compound
Materials:
-
Cannulated mouse
-
Prepared this compound solution
-
Injection cannula (e.g., 33-gauge, extending slightly beyond the guide cannula)
-
Polyethylene (B3416737) tubing
-
Hamilton syringe
-
Infusion pump (optional, for controlled infusion rate)
Procedure:
-
Habituate the mouse. Gently handle the mouse for several days prior to the injection to minimize stress.
-
Prepare the injection setup. Load the Hamilton syringe with the YNT-185 solution, ensuring there are no air bubbles. Connect the syringe to the injection cannula via polyethylene tubing.
-
Restrain the mouse. Gently restrain the mouse and remove the dummy cannula from the guide cannula.
-
Insert the injection cannula. Carefully insert the injection cannula into the guide cannula until it is fully seated.
-
Administer the injection. Inject the desired volume of YNT-185 solution (e.g., 1 µL) over a period of 1-2 minutes to allow for diffusion and minimize backflow. An infusion pump can be used for a more controlled and consistent injection rate.
-
Post-injection. Leave the injection cannula in place for an additional 1-2 minutes to prevent backflow of the solution upon withdrawal.
-
Replace the dummy cannula. Gently remove the injection cannula and replace the dummy cannula.
-
Monitor the mouse. Return the mouse to its home cage and begin behavioral or physiological monitoring (e.g., EEG/EMG recording for sleep-wake analysis).
Experimental Workflow Visualization
Caption: Experimental workflow for i.c.v. YNT-185 studies.
References
- 1. C-terminus of OX2R significantly affects downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice [en.bio-protocol.org]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Rodent intracerebroventricular AAV injections [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YNT-185 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of YNT-185 dihydrochloride (B599025), a potent and selective non-peptide orexin (B13118510) type-2 receptor (OX2R) agonist. YNT-185 has been shown to ameliorate narcolepsy-cataplexy symptoms in mouse models and promote wakefulness, making it a valuable tool for research in sleep, arousal, and related neurological disorders.[1][2][3][4]
Chemical and Physical Properties
YNT-185 dihydrochloride is the water-soluble form of YNT-185.[5] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 688.66 g/mol | [6] |
| Formula | C₃₃H₃₇N₅O₅S·2HCl | [6] |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥98% (HPLC) | [6] |
| CAS Number | 1804978-82-2 | |
| Mechanism of Action | Selective OX2R agonist | [1][2][3] |
| EC₅₀ (human OX2R) | 28 nM (in CHO cells) | |
| EC₅₀ (human OX1R) | 2.75 µM (in CHO cells) |
Solubility and Storage
Proper storage and handling of this compound are critical to maintain its stability and activity.
| Solvent | Maximum Concentration | Notes |
| DMSO | 125 mg/mL (181.51 mM) | Ultrasonic assistance may be required. Use freshly opened, hygroscopic DMSO. |
| Water | 100 mg/mL (145.21 mM) | Ultrasonic assistance may be required. For aqueous stock solutions, it is recommended to filter-sterilize (0.22 µm filter) before use. The optimal pH for dissolving is approximately 2.4 or less. |
Stock Solution Storage:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Important Considerations:
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Protect solutions from light.
-
For in vivo experiments, it is recommended to prepare fresh solutions.
Experimental Protocols
In Vitro Experiment: Calcium Mobilization Assay
This protocol describes the use of this compound in a cell-based assay to measure its agonist activity at the OX2R by monitoring intracellular calcium mobilization. Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R (CHO/hOX2R) are commonly used for this purpose.[1]
Materials:
-
This compound
-
CHO/hOX2R cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Culture: Culture CHO/hOX2R cells in appropriate medium supplemented with FBS and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the CHO/hOX2R cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Preparation of YNT-185 Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the YNT-185 stock solution in HBSS to achieve the desired final concentrations for the dose-response curve.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Calcium Measurement:
-
After incubation, wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading.
-
Inject the prepared YNT-185 dilutions into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the YNT-185 concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve.
-
In Vivo Experiment: Administration to Mouse Models
This protocol outlines the preparation and administration of this compound for in vivo studies in mice to assess its effects on wakefulness and narcolepsy-like symptoms.[1][2][4][5] Both intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) routes of administration have been reported.[2][4][5]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sterile syringes and needles
-
pH meter
-
Osmometer (optional)
Protocol for Intraperitoneal (i.p.) Injection:
-
Vehicle Preparation:
-
Prepare a vehicle of HCl-acidified saline. The pH and osmolarity should match the YNT-185 solution to serve as a proper control. A reported vehicle has a pH of 2.3 and is isotonic (325 mOsm).[5]
-
-
YNT-185 Solution Preparation:
-
Dissolve this compound directly in sterile saline.
-
Adjust the pH of the solution to approximately 2.3 with HCl.
-
Ensure the solution is isotonic.
-
Effective dosages reported in mice range from 20-60 mg/kg.[1][5] Calculate the required concentration based on the desired dosage and the injection volume (typically 5-10 mL/kg for mice).
-
-
Administration:
-
Administer the prepared YNT-185 solution or vehicle to mice via intraperitoneal injection.
-
Protocol for Intracerebroventricular (i.c.v.) Injection:
-
YNT-185 Solution Preparation:
-
Dissolve this compound in sterile saline.
-
Reported effective doses for i.c.v. administration in mice range from 30-300 nmol.[5] The injection volume is typically small (e.g., 1-5 µL).
-
-
Administration:
-
Administer the solution via i.c.v. injection into the desired brain ventricle of surgically prepared animals.
-
In Vivo Experimental Data:
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Wild-type Mice | i.p. | 20-40 mg/kg | Increased wakefulness | [3] |
| Wild-type Mice | i.c.v. | 300 nmol | Significantly increased wake time for 3 hours | [3] |
| Orexin Knockout Mice | i.p. | 40-60 mg/kg | Decreased number of cataplexy-like episodes | [1][5] |
Signaling Pathway
YNT-185 exerts its effects by selectively activating the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR). OX2R can couple to several G protein subtypes, including Gq, Gs, and Gi/o, leading to the activation of various downstream signaling cascades. The primary effect in neurons is depolarization and increased excitability.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in the in vitro assay. Coupling to Gs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), while Gi/o coupling has an inhibitory effect on this enzyme. These signaling cascades ultimately result in the depolarization and increased excitability of neurons, which is the basis for the wake-promoting effects of YNT-185.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Y-185 Dihydrochloride in CHO Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing YNT-185 dihydrochloride (B599025), a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist, in Chinese Hamster Ovary (CHO) cell-based assays. The following sections detail the mechanism of action, experimental procedures for assessing receptor activation, and expected outcomes.
Introduction
YNT-185 dihydrochloride is a non-peptide small molecule that selectively activates the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR) primarily expressed in the brain and involved in the regulation of sleep-wake cycles.[1] Its selectivity for OX2R over the orexin 1 receptor (OX1R) makes it a valuable tool for dissecting the specific roles of OX2R signaling in various physiological processes.[1] CHO cells are a widely used in vitro model system for studying GPCRs due to their robust growth characteristics and low endogenous expression of many receptors, providing a clean background for heterologous expression and characterization of specific receptors. This document outlines protocols for evaluating the activity of this compound in CHO cells stably expressing human OX2R.
Mechanism of Action
Upon binding to OX2R, this compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. OX2R primarily couples to the Gαq subunit of heterotrimeric G proteins.[2][3][4] Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured as a direct indicator of receptor activation.[3]
Additionally, OX2R can also couple to Gαi and Gαs proteins, which respectively inhibit or stimulate the activity of adenylyl cyclase, leading to a decrease or increase in intracellular cyclic AMP (cAMP) levels.[4][5] The primary and most robust signaling pathway for OX2R in CHO cells is the Gαq-mediated calcium mobilization.
Data Presentation
The following table summarizes the reported potency of this compound in CHO cell-based assays.
| Compound | Target Receptor | Cell Line | Assay Type | Potency (EC50) | Reference |
| YNT-185 | Human OX2R | CHO | Calcium Mobilization | 28 nM | [6] |
| YNT-185 | Human OX1R | CHO | Calcium Mobilization | 2.75 µM | [6] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in CHO-K1 cells stably expressing the human OX2R upon stimulation with this compound using a fluorescent plate reader (FLIPR) system.
Materials:
-
CHO-K1 cells stably expressing human OX2R (CHO-hOX2R)
-
This compound
-
Complete culture medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Black-walled, clear-bottom 96-well microplates
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
FLIPR instrument or equivalent fluorescent plate reader with liquid handling capabilities
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-hOX2R cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
One day prior to the assay, harvest the cells using Trypsin-EDTA and seed them into black-walled, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM probenecid.
-
Aspirate the culture medium from the cell plate and wash each well once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the YNT-185 stock solution in Assay Buffer to prepare a range of concentrations (e.g., from 1 pM to 10 µM) at 4X the final desired concentration.
-
-
Measurement of Calcium Flux:
-
After the dye loading incubation, wash the cells twice with 100 µL of Assay Buffer containing 2.5 mM probenecid.
-
After the final wash, leave 100 µL of Assay Buffer in each well.
-
Place the cell plate into the FLIPR instrument.
-
Set the instrument to record fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for a total of 180 seconds.
-
Establish a stable baseline fluorescence reading for 20-30 seconds.
-
The instrument's liquid handler should then add 50 µL of the 4X this compound dilutions to the respective wells.
-
Continue recording the fluorescence for the remainder of the 180-second period.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of YNT-185.
-
Plot the peak response against the logarithm of the YNT-185 concentration to generate a dose-response curve.
-
Determine the EC50 value from the dose-response curve using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
Cyclic AMP (cAMP) Assay
This protocol describes the measurement of the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably expressing the human OX2R, indicative of Gαi coupling.
Materials:
-
CHO-K1 cells stably expressing human OX2R (CHO-hOX2R)
-
This compound
-
Complete culture medium (as above)
-
PBS
-
Trypsin-EDTA
-
White, opaque 96-well microplates
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), pH 7.4
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kit)
Protocol:
-
Cell Culture and Plating:
-
Follow the same procedure as described in the Calcium Mobilization Assay protocol (Step 1) to culture and plate the CHO-hOX2R cells in white, opaque 96-well plates.
-
-
Compound and Forskolin Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the YNT-185 stock solution in Stimulation Buffer to prepare a range of concentrations at 2X the final desired concentration.
-
Prepare a stock solution of forskolin in DMSO. Dilute the forskolin stock in Stimulation Buffer to a 2X concentration that will yield a final concentration of 10 µM in the assay.
-
-
Cell Stimulation:
-
Aspirate the culture medium from the cell plate and wash each well once with 100 µL of PBS.
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 50 µL of the 2X forskolin solution to all wells (except for the negative control wells, to which 50 µL of Stimulation Buffer should be added).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement:
-
Following the stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each well based on the standard curve.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of YNT-185.
-
Plot the percentage of inhibition against the logarithm of the YNT-185 concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: OX2R Gαq Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: cAMP Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for EEG Recording Following YNT-185 Dihydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: YNT-185 is a potent, nonpeptide, and selective orexin (B13118510) type-2 receptor (OX2R) agonist designed to mimic the function of the endogenous neuropeptide orexin, a key regulator of wakefulness.[1][2][3] A deficiency in the orexin system results in the sleep disorder narcolepsy.[3][4][5] YNT-185 has been shown to ameliorate narcolepsy-cataplexy symptoms in preclinical mouse models by promoting wakefulness.[1][6][7] Electroencephalography (EEG) combined with electromyography (EMG) is the gold-standard method for assessing the pharmacodynamic effects of YNT-185 on sleep-wake states. This document provides detailed application notes and protocols for conducting EEG/EMG recordings in mice to characterize the effects of YNT-185 dihydrochloride (B599025) administration.
Pharmacological Profile and Mechanism of Action
YNT-185 acts as a full, orthosteric agonist at the OX2R.[8] The orexin system plays a critical role in stabilizing wakefulness through projections from the lateral hypothalamus to various wake-promoting nuclei in the brainstem and hypothalamus.[4][9] The OX2R is considered pivotal in regulating the transition between wakefulness and non-rapid eye movement (NREM) sleep.[10][11] By activating OX2R, YNT-185 enhances the activity of these wake-promoting pathways, thereby increasing wakefulness and reducing sleep.
Orexin 2 Receptor (OX2R) Signaling Pathway
The diagram below illustrates the signaling cascade initiated by YNT-185. As a G-protein coupled receptor (GPCR) agonist, YNT-185 binds to OX2R, leading to the activation of downstream effectors that excite wake-promoting neurons, such as histaminergic and noradrenergic neurons.[4][12]
Quantitative Data Summary
The following tables summarize the key pharmacological and in-vivo characteristics of YNT-185 dihydrochloride based on preclinical studies.
Table 1: Pharmacological Profile of YNT-185
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Target | Orexin Type-2 Receptor (OX2R) | Human | [13] |
| Action | Selective Agonist | Human | [1] |
| EC₅₀ (OX2R) | 0.028 µM (28 nM) | Human | [1][8][13] |
| EC₅₀ (OX1R) | 2.75 µM | Human | [1][8][13] |
| Selectivity | ~100-fold for OX2R over OX1R | Human |[8] |
Table 2: In-Vivo Effects of YNT-185 on Sleep-Wake States in Mice
| Administration | Dose | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |
|---|---|---|---|---|---|
| Intraperitoneal (i.p.) | 20-40 mg/kg | Significantly Increased | Decreased | Decreased | [1][8] |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Significantly Increased (dose-dependent) | Decreased | No significant change |[1][6][8] |
Table 3: Comparative Effects of Orexin Agonists on EEG Spectral Power
| Compound | EEG Bands Associated with Sleepiness (Delta, Theta) | EEG Bands Associated with Wakefulness (Alpha, Beta, Gamma) | Reference |
|---|---|---|---|
| YNT-185 | No significant change reported | No significant change reported | [8][14] |
| TAK-925 / ARN-776 | Not specified | Increased Alpha and Gamma power |[15] |
Note: The lack of reported EEG power spectral changes for YNT-185 in the initial key study highlights a critical area for further investigation.[8][14] Protocols should be designed to robustly capture and analyze these potential frequency-specific effects.
Experimental Workflow and Protocols
A systematic approach is required to reliably assess the effects of YNT-185 on EEG. The workflow involves animal surgery, baseline and post-treatment recording, and detailed data analysis.
Overall Experimental Workflow
This diagram outlines the key phases of a typical preclinical study evaluating YNT-185.
Protocol 1: Surgical Implantation of EEG/EMG Electrodes
This protocol describes the implantation of electrodes for chronic sleep recordings in mice.[16]
Materials:
-
Mouse (e.g., C57BL/6J)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Headmount connector/pedestal
-
Dental cement
-
Suturing materials
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the mouse and securely fix its head in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull for EEG electrode placement (e.g., over the frontal cortex and parietal cortex). A reference screw can be placed over the cerebellum.[16]
-
Gently screw the stainless steel electrodes into the burr holes, ensuring they contact the dura mater but do not penetrate the brain.
-
For EMG, insert the tips of two flexible wires bilaterally into the nuchal (neck) muscles to record muscle tone.[16]
-
Solder all electrode wires to the headmount connector.
-
Secure the entire assembly to the skull using dental cement.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before starting experiments.
Protocol 2: YNT-185 Administration and EEG/EMG Recording
This protocol details the drug administration and data acquisition steps.
Materials:
-
Surgically prepared mouse
-
EEG/EMG recording system with cable and commutator
-
This compound
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Syringes for injection (i.p. or i.c.v.)
Procedure:
-
Habituation: Place the mouse in the recording chamber and connect the headmount to the recording cable. Allow the animal to habituate for at least 24 hours.
-
Baseline Recording: Record baseline EEG/EMG data for 24-48 hours to establish a stable diurnal rhythm.
-
Drug Preparation: Prepare a fresh solution of this compound in the appropriate vehicle on the day of the experiment.
-
Administration:
-
At a specific time point, typically during the light phase when mice are mostly asleep (e.g., Zeitgeber Time 6, ZT6), briefly disconnect the animal and administer the compound.[6][8]
-
Intraperitoneal (i.p.): Inject a volume corresponding to 20-40 mg/kg.[1]
-
Intracerebroventricular (i.c.v.): For direct central nervous system delivery, administer 30-300 nmol via a pre-implanted cannula.[6]
-
A vehicle-only control group must be included.
-
-
Post-Treatment Recording: Immediately reconnect the animal and record EEG/EMG continuously for at least 24 hours to assess the acute drug effects and any potential rebound sleep.[6][7]
Protocol 3: EEG/EMG Data Analysis
This protocol outlines the steps for processing the recorded data.
Software:
-
Sleep scoring software (e.g., SleepSign, or custom MATLAB/Python scripts)
-
Statistical analysis software
Procedure:
-
Sleep Scoring:
-
Divide the continuous recording into 10-second epochs.[16]
-
Visually or automatically score each epoch as Wake, NREM sleep, or REM sleep based on standard criteria:[16]
-
Wake: Low-amplitude, high-frequency EEG; high and variable EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta wave dominant) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, theta-dominant EEG; minimal EMG activity (muscle atonia).
-
-
-
Sleep Architecture Analysis:
-
Quantify the total time spent in Wake, NREM, and REM sleep in the hours following drug administration and compare it to baseline and vehicle controls.
-
Analyze other parameters such as sleep latency (time to first NREM episode), REM latency, and the number and duration of sleep/wake bouts.
-
-
Power Spectral Analysis:
-
Apply a Fast Fourier Transform (FFT) algorithm to the EEG signal for each scored vigilance state to calculate the power spectral density.[17][18]
-
Bin the power into standard frequency bands:
-
Delta (0.5-4 Hz)
-
Theta (4-8 Hz)
-
Alpha (8-12 Hz)
-
Beta (15-30 Hz)
-
Gamma (30-100 Hz)
-
-
Compare the spectral profile of each state between the YNT-185 treated group and the control group to identify any drug-induced changes in brain wave activity.
-
Logical Flow of Data Interpretation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sleepreviewmag.com [sleepreviewmag.com]
- 6. pnas.org [pnas.org]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 11. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epi.ch [epi.ch]
- 18. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Sleep-Wake Architecture with YNT-185 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
YNT-185 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3] The orexin system plays a critical role in the regulation of sleep and wakefulness, with orexin deficiency leading to narcolepsy.[2][4] YNT-185 has been shown to promote wakefulness and ameliorate symptoms of narcolepsy in animal models, making it a valuable tool for sleep research and the development of therapeutics for sleep disorders.[2][4] These application notes provide detailed protocols for utilizing YNT-185 dihydrochloride to study its effects on sleep-wake architecture in mice, including surgical procedures for electroencephalogram (EEG) and electromyogram (EMG) electrode implantation, drug administration, and data analysis.
Key Applications
-
Preclinical evaluation of wake-promoting compounds: Assess the efficacy of YNT-185 and other OX2R agonists on sleep-wake states.
-
Narcolepsy research: Investigate the therapeutic potential of YNT-185 in mouse models of narcolepsy.[2][4]
-
Neurobiology of sleep-wake regulation: Elucidate the role of the OX2R signaling pathway in maintaining wakefulness.
Data Presentation
The following tables summarize the quantitative effects of this compound on sleep-wake parameters in wild-type C57BL/6J mice. Data is presented as the mean percentage of time spent in each state during the 3-hour period immediately following drug administration during the light period (the typical sleep period for mice).
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of YNT-185 on Sleep-Wake States [4]
| Treatment Group | Dose (nmol) | Wakefulness (%) | NREM Sleep (%) | REM Sleep (%) |
| Vehicle | 0 | 35.2 ± 3.1 | 58.9 ± 2.8 | 5.9 ± 0.9 |
| YNT-185 | 30 | 55.1 ± 4.5 | 42.1 ± 4.2 | 2.8 ± 0.8 |
| YNT-185 | 100 | 70.3 ± 5.2 | 28.5 ± 5.0 | 1.2 ± 0.5 |
| YNT-185 | 300 | 85.6 ± 3.8 | 14.1 ± 3.7 | 0.3 ± 0.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are expressed as mean ± SEM.
Table 2: Effect of Intraperitoneal (i.p.) Administration of YNT-185 on Sleep-Wake States [4]
| Treatment Group | Dose (mg/kg) | Wakefulness (%) | NREM Sleep (%) | REM Sleep (%) |
| Vehicle | 0 | 38.1 ± 2.9 | 56.3 ± 2.5 | 5.6 ± 0.7 |
| YNT-185 | 20 | 50.2 ± 3.7 | 46.1 ± 3.5 | 3.7 ± 0.6 |
| YNT-185 | 40 | 65.7 ± 4.1 | 32.8 ± 3.9 | 1.5 ± 0.4 |
| YNT-185 | 60 | 78.4 ± 3.5 | 20.9 ± 3.3 | 0.7 ± 0.3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are expressed as mean ± SEM.
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Mice
This protocol details the surgical procedure for implanting electrodes for chronic sleep-wake recordings.[5][6][7]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the EEG electrodes. Typical coordinates relative to bregma are:
-
Frontal cortex: AP +1.5 mm, ML +1.5 mm
-
Parietal cortex: AP -1.5 mm, ML +1.5 mm
-
-
Gently screw the stainless steel electrodes into the drilled holes, ensuring they contact the dura mater without piercing it.
-
For EMG recordings, insert the Teflon-coated wires into the nuchal (neck) muscles.
-
Solder the electrode leads to a head-mounted connector.
-
Secure the entire assembly to the skull using dental cement.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the mice to recover for at least one week before starting experiments.
Protocol 2: Administration of this compound
This protocol describes the preparation and administration of YNT-185 for sleep studies.[4]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for i.c.v. administration
-
Vehicle (e.g., sterile saline with a small amount of DMSO and Tween 80 for i.p. administration)
-
Hamilton syringes (for i.c.v.) or standard syringes (for i.p.)
-
Cannula (for i.c.v. administration, implanted during the initial surgery)
Procedure:
For Intracerebroventricular (i.c.v.) Administration:
-
Dissolve this compound in aCSF to the desired final concentrations (e.g., 30, 100, 300 nmol in a volume of 1-2 µL).
-
Gently restrain the mouse and connect the infusion pump to the implanted cannula.
-
Infuse the YNT-185 solution or vehicle at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the injection needle in place for a minute post-infusion to prevent backflow.
For Intraperitoneal (i.p.) Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be approximately 10 mL/kg body weight.
-
Gently restrain the mouse and administer the YNT-185 solution or vehicle via intraperitoneal injection.
Protocol 3: EEG/EMG Recording and Data Analysis
This protocol outlines the process for recording and analyzing sleep-wake data.[5][6][8]
Materials:
-
EEG/EMG recording system (amplifier, filter, data acquisition software)
-
Recording cables with a commutator to allow free movement
-
Sleep scoring software
Procedure:
-
Habituate the mice to the recording chambers and cables for 2-3 days prior to the experiment.
-
On the day of the experiment, connect the mouse's head-mounted connector to the recording cable.
-
Administer YNT-185 or vehicle as described in Protocol 2, typically at the beginning of the light cycle.
-
Record EEG and EMG signals continuously for at least 24 hours. Typical filter settings are 0.5-30 Hz for EEG and 10-100 Hz for EMG.
-
Digitize the signals at a sampling rate of at least 200 Hz.
-
Visually score the recordings in 10-second epochs into three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency EEG (delta waves); low-amplitude EMG.
-
REM Sleep: Low-amplitude, high-frequency EEG (theta waves); muscle atonia (lowest EMG activity).
-
-
Alternatively, use validated automated sleep scoring software.
-
Quantify the time spent in each sleep-wake state, the number and duration of episodes, and sleep latencies.
Mandatory Visualizations
Signaling Pathway
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
Application Notes and Protocols for Calcium Mobilization Assay with YNT-185 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing YNT-185 dihydrochloride (B599025) in a calcium mobilization assay to study the activation of the orexin (B13118510) type-2 receptor (OX2R). YNT-185 is a potent and selective non-peptide agonist for OX2R, making it a valuable tool for investigating the therapeutic potential of targeting the orexin system, particularly for disorders like narcolepsy.[1][2][3][4][5]
Introduction
YNT-185 dihydrochloride is a high-affinity agonist for the orexin type-2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly linked to the Gq signaling pathway.[1][2][6][7] Activation of OX2R by an agonist like YNT-185 initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]) from the endoplasmic reticulum.[6][7][8] This increase in cytosolic calcium can be quantitatively measured using fluorescent calcium indicators, providing a robust method to assess receptor activation and screen for novel OX2R modulators. This document outlines the principles, protocols, and expected outcomes for conducting a calcium mobilization assay with YNT-185.
Principle of the Assay
The calcium mobilization assay is a widely used cell-based functional assay for monitoring the activity of GPCRs that couple to the Gq alpha subunit.[6][9][10] The fundamental steps are:
-
Cells expressing the target receptor (OX2R) are loaded with a calcium-sensitive fluorescent dye.
-
Upon stimulation with an agonist (YNT-185), the Gq pathway is activated, leading to the production of inositol (B14025) trisphosphate (IP3).[6]
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6]
-
The fluorescent dye binds to the increased intracellular calcium, resulting in a measurable change in fluorescence intensity.[9][11][12]
-
This change in fluorescence is directly proportional to the extent of receptor activation.[9][11][12]
Quantitative Data Summary
The following table summarizes the reported potency of this compound on human orexin receptors, as determined by calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing the respective receptors.[8]
| Compound | Target Receptor | Cell Line | Assay Type | EC50 (µM) | Reference |
| YNT-185 | human OX2R | CHO | Calcium Mobilization | 0.028 | [1][2][8] |
| YNT-185 | human OX1R | CHO | Calcium Mobilization | 2.75 | [1][2][8] |
Signaling Pathway Diagram
Caption: YNT-185 activates the OX2R/Gq signaling pathway.
Experimental Protocols
This section provides a detailed methodology for performing a calcium mobilization assay using this compound.
Materials and Reagents
-
Cells: CHO or HEK293 cells stably expressing human OX2R (e.g., CHO/hOX2R).[8]
-
Compound: this compound
-
Control Agonist: Orexin-A (non-selective endogenous agonist)
-
Control Antagonist: Suvorexant or EMPA (selective OX2R antagonists)[8]
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or Cal-520 AM.[6][11]
-
Probenecid (B1678239): Anion transport inhibitor (if required for the chosen cell line to prevent dye leakage).[9][12]
-
Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[6][9]
Experimental Workflow Diagram
Caption: Workflow for the YNT-185 calcium mobilization assay.
Detailed Protocol
1. Cell Culture and Seeding: a. Culture CHO/hOX2R cells in complete culture medium at 37°C in a 5% CO2 humidified incubator. b. On the day before the assay, harvest the cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[9][12] c. Incubate the plate overnight to allow for cell attachment and the formation of a confluent monolayer.[9][12]
2. Preparation of Reagents: a. Compound Plate: Prepare a 5X stock of YNT-185 serial dilutions in assay buffer. For an EC50 determination, a typical concentration range would be from 10 µM down to 0.1 nM. Include wells with assay buffer only (vehicle control) and a positive control (e.g., a saturating concentration of Orexin-A). b. Dye Loading Solution: Prepare the calcium dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstituting the dye in DMSO and then diluting it in assay buffer to a final concentration of 2-5 µM. If using cells known to extrude the dye (like CHO or HeLa), add probenecid (typically 2.5 mM) to the loading solution.[9][12]
3. Dye Loading: a. Aspirate the culture medium from the cell plate. b. Gently add 100 µL of the dye loading solution to each well.[12] c. Incubate the plate at 37°C for 60 minutes in the dark.[13]
4. Calcium Mobilization Assay: a. Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4). b. Place both the cell plate and the compound plate into the instrument. c. Program the instrument to perform the following sequence: i. Establish a stable baseline fluorescence reading for 10-20 seconds. ii. Add 25 µL from the compound plate to the corresponding wells of the cell plate. iii. Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
5. Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the response against the logarithm of the YNT-185 concentration. c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.
Logical Relationship Diagram for Assay Design
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. bu.edu [bu.edu]
Troubleshooting & Optimization
YNT-185 dihydrochloride solution stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of YNT-185 dihydrochloride (B599025) solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of YNT-185 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving YNT-185 dihydrochloride?
A1: this compound is soluble in both DMSO and water.[1][2] For in vitro studies, creating a stock solution in high-quality, anhydrous DMSO is recommended.[1] To facilitate dissolution, ultrasonic treatment is advised.[1][2] For complete dissolution in some cases, warming the solution to 60°C may be necessary.[2] When preparing aqueous solutions, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. For in vivo experiments, prepare fresh solutions for immediate use.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1][2]
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles.[1] For long-term stability, store DMSO or water stock solutions at -80°C, where they are stable for up to 6 months.[1][3] For shorter-term storage, solutions are stable for up to 1 month at -20°C.[1][3] It is also advised to protect stock solutions from light.[3]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect stock solutions of this compound from light during storage.[3]
Q5: How many times can I freeze and thaw a stock solution of this compound?
A5: To ensure the integrity and activity of the compound, it is strongly recommended to aliquot the stock solution after preparation and avoid repeated freeze-thaw cycles.[1] The exact number of permissible freeze-thaw cycles has not been quantitatively determined, so single-use aliquots are the best practice.
Data Presentation
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 181.51 | Ultrasonic treatment is recommended. Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Water | 100 | 145.21 | Ultrasonic treatment is recommended.[1] |
| DMSO (alternative) | 68.87 | 100 | No special notes provided. |
| Water (alternative) | 68.87 | 100 | No special notes provided. |
Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Up to 24 months | Store in a sealed container, away from moisture.[2] |
| Stock Solution (in DMSO or Water) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[1][3] |
| Stock Solution (in DMSO or Water) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[1][3] |
| Stock Solution in DMSO (alternative) | 4°C | 2 weeks | No special notes provided.[3] |
| Stock Solution in DMSO (alternative) | -80°C | 6 months | No special notes provided.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.
-
Weighing: Weigh out the desired amount of this compound in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.68866 mg of the compound (Molecular Weight: 688.66 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 0.68866 mg).
-
Sonication: Place the tube in an ultrasonic bath and sonicate until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol for Preparing a Working Solution for In Vitro Assays
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. Mix thoroughly by gentle vortexing or pipetting.
-
Sterilization (for aqueous solutions): If you prepared a stock solution in water and are diluting it further for cell-based assays, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding it to the cells.[1]
-
Use: Use the freshly prepared working solution immediately for your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Increase the percentage of DMSO in the final solution. - Decrease the final concentration of this compound. - Prepare the working solution by adding the aqueous buffer to the DMSO stock slowly while vortexing. |
| Compound appears difficult to dissolve in DMSO. | - The DMSO may have absorbed moisture. - Insufficient sonication. - The concentration is too high. | - Use fresh, anhydrous DMSO.[1] - Increase the duration of sonication. - Gently warm the solution (up to 60°C) while sonicating.[2] - Prepare a more dilute stock solution. |
| Loss of compound activity in experiments. | - Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). - Degradation of the compound in the solid state due to moisture. - Instability in the experimental buffer. | - Always use freshly thawed aliquots for each experiment. - Ensure the solid compound is stored in a tightly sealed container at 4°C. - Prepare working solutions immediately before use. |
Mandatory Visualizations
Caption: Signaling pathway of YNT-185 as an OX2R agonist.
Caption: Workflow for YNT-185 solution preparation and storage.
References
preventing YNT-185 dihydrochloride precipitation in solution
Welcome to the technical support center for YNT-185 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring the stable dissolution of YNT-185 dihydrochloride in your experiments.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to the precipitation of this compound in solution.
Issue: Precipitate forms in my stock solution during preparation or after storage.
-
Possible Cause 1: Solubility Limit Exceeded
-
Solution: Ensure the intended concentration does not exceed the known solubility limits of this compound in the chosen solvent. If precipitation occurs, gentle warming in a water bath (not exceeding 60°C) and/or sonication can help redissolve the compound.[1] If the precipitate persists, it may be necessary to prepare a new, more dilute stock solution.
-
-
Possible Cause 2: Water Contamination in Organic Solvent
-
Solution: For organic solvents like DMSO, which are hygroscopic, use fresh, anhydrous grade solvent.[1] Moisture absorption can significantly decrease the solubility of the compound. Store solvents properly to prevent water absorption.
-
-
Possible Cause 3: Low-Temperature Storage of Highly Concentrated Solutions
-
Solution: While low temperatures (-20°C or -80°C) are recommended for the chemical stability of stock solutions, highly concentrated solutions may precipitate upon freezing.[1][2] If this occurs, allow the solution to thaw completely at room temperature and use gentle warming and vortexing or sonication to redissolve the precipitate. If this is a recurring issue, consider storing the stock solution at a lower concentration.
-
Issue: Precipitate forms when diluting the stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause 1: Solvent-Shifting Precipitation
-
Explanation: this compound is highly soluble in organic solvents like DMSO but may be significantly less soluble in aqueous solutions, especially at higher concentrations. Rapidly changing the solvent environment can cause the compound to crash out of solution.
-
Solution:
-
Perform serial dilutions of the stock solution in the same organic solvent before the final dilution into the aqueous medium.
-
Add the this compound solution to the aqueous medium slowly while vortexing or stirring.
-
Mild sonication of the final diluted solution may help to redissolve a small amount of precipitate.
-
-
-
Possible Cause 2: pH Shift Leading to Free Base Precipitation
-
Explanation: YNT-185 is a weak base, and its dihydrochloride salt is more soluble in acidic to neutral aqueous solutions. If the pH of the final aqueous solution is too high (basic), the dihydrochloride salt can convert to the less soluble free base form, causing precipitation.
-
Solution: Check the pH of your final aqueous buffer or cell culture medium. If it is basic, consider using a buffer with a lower pH. For many amine hydrochloride salts, maintaining a pH below the pKa of the corresponding amine helps to keep the compound in its more soluble salt form.
-
-
Possible Cause 3: Common Ion Effect
-
Explanation: The solubility of a hydrochloride salt can be decreased in solutions that already contain a high concentration of chloride ions (e.g., saline solutions).[3][4] This is known as the common ion effect.
-
Solution: If using a chloride-containing buffer is necessary and precipitation is an issue, you may need to lower the final concentration of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has good solubility in DMSO and water.[1] For in vivo studies, saline has also been used, though it may require warming and sonication.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][2] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: How can I improve the dissolution of this compound during initial preparation?
A3: The use of an ultrasonic bath is recommended to aid dissolution in both DMSO and water.[1] For saline solutions, warming to 60°C in addition to sonication may be necessary to achieve a clear solution.[1]
Q4: Can I filter-sterilize my this compound solution?
A4: Yes, if you prepare a stock solution in water, it is recommended to dilute it to the working solution and then filter-sterilize it with a 0.22 μm filter before use.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 125 | 181.51 | Requires sonication. Use of fresh, anhydrous DMSO is critical.[1] |
| Water | 100 | 145.21 | Requires sonication.[1] |
| Saline | 12.5 | 18.15 | Requires sonication and warming to 60°C.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Weighing: Aseptically weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh out 6.89 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 6.89 mg).
-
Dissolution: Vortex the solution vigorously. Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light and moisture.[1][2]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Aqueous Buffer: Gently warm the desired aqueous buffer (e.g., PBS, cell culture medium) to room temperature or 37°C.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Note: The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
-
Final Check: Visually inspect the working solution for any signs of precipitation. If a small amount of precipitate is observed, brief sonication may help to redissolve it.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
optimizing YNT-185 dihydrochloride dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of YNT-185 dihydrochloride (B599025) in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is YNT-185 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a non-peptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist.[1][2] Orexin receptors, including OX1R and OX2R, are G protein-coupled receptors (GPCRs) involved in the regulation of sleep and wakefulness.[3] YNT-185 selectively binds to and activates OX2R, mimicking the action of the endogenous neuropeptide orexin-A.[3][4] This activation leads to the promotion of wakefulness.[3][4]
Q2: What are the recommended in vitro concentrations to observe this compound activity?
A2: The potency of this compound has been determined in in vitro calcium mobilization assays. The half-maximal effective concentration (EC50) is significantly lower for the human orexin type-2 receptor (hOX2R) compared to the human orexin type-1 receptor (hOX1R), demonstrating its selectivity.
Data Presentation: In Vitro Efficacy of YNT-185
| Receptor | EC50 (µM) |
| Orexin Type-2 Receptor (OX2R) | 0.028[1][2] |
| Orexin Type-1 Receptor (OX1R) | 2.75[1][2] |
Q3: What are the suggested starting doses for in vivo experiments in mice?
A3: Effective doses of this compound have been established in mouse models for both intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) administration to assess its effects on wakefulness.
Data Presentation: In Vivo Dosage of YNT-185 in Mice
| Administration Route | Dosage Range | Observed Effect |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Dose-dependent increase in wake time.[4] |
| Intraperitoneal (i.p.) | 20-60 mg/kg | Significantly increased wakefulness and suppression of cataplexy-like episodes.[2][4] |
Q4: How should I prepare and store this compound?
A4: this compound is soluble in water and DMSO. For in vivo studies, it can be dissolved in a vehicle such as 10% DMSO and 90% corn oil.[5] It is recommended to prepare fresh solutions for immediate use.[6] If preparing stock solutions, they should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[5][6] Avoid repeated freeze-thaw cycles.[7] The optimal pH for dissolving this compound is around 2.4 or less.[8]
Troubleshooting Guides
Issue 1: Inconsistent or no response in in vitro calcium mobilization assays.
-
Potential Cause: Suboptimal cell density.
-
Solution: Perform a cell titration experiment to determine the optimal cell number per well that produces a robust signal-to-noise ratio.
-
-
Potential Cause: Low receptor expression in the cell line.
-
Solution: Confirm the expression of OX2R in your cell line using methods like qPCR or Western blot. Consider using a cell line with higher or induced receptor expression.
-
-
Potential Cause: Inefficient G-protein coupling.
-
Solution: To enhance the signal, you can co-transfect cells with a promiscuous G-protein, such as Gα16, which couples to various GPCRs and channels the signal through the calcium pathway.
-
-
Potential Cause: Inactive compound.
-
Solution: Ensure the compound has been stored correctly and prepare fresh solutions. To validate your assay, include a known OX2R agonist as a positive control.
-
Issue 2: High background signal in in vitro assays.
-
Potential Cause: Constitutive receptor activity.
-
Solution: Some GPCRs exhibit basal activity even without an agonist. If this is the case, an inverse agonist could be used to lower the baseline signal.
-
-
Potential Cause: Non-specific binding of the compound.
-
Solution: Increase the number of wash steps after dye loading. Include a control with a high concentration of an unlabeled, structurally unrelated compound to assess non-specific effects.
-
Issue 3: Limited or variable efficacy in in vivo experiments.
-
Potential Cause: Poor bioavailability after intraperitoneal injection.
-
Solution: While YNT-185 has shown efficacy with i.p. administration, its bioavailability might be limited.[4] Ensure proper injection technique to avoid administration into the gut or adipose tissue. Consider using a different vehicle or formulation to improve solubility and absorption.
-
-
Potential Cause: Incorrect intracerebroventricular injection placement.
-
Solution: Accurate targeting of the lateral ventricles is crucial for i.c.v. administration. Verify your stereotaxic coordinates and injection depth. Using a dye indicator in a pilot experiment can help confirm the injection site.
-
-
Potential Cause: Rapid metabolism or clearance of the compound.
-
Solution: The half-life of YNT-185 in vivo might be short. Consider a dosing regimen with more frequent administrations or continuous infusion via an osmotic minipump for longer-term studies.
-
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure the activation of OX2R by this compound by quantifying the subsequent increase in intracellular calcium.
-
Cell Plating: Seed cells expressing the orexin type-2 receptor (e.g., CHO/hOX2R or HEK293/hOX2R) in a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well. Incubate overnight to allow for cell adherence.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add 100 µL of the dye solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Measurement:
-
Place the dye-loaded plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the instrument's automated liquid handler to add your YNT-185 dilutions to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity is indicative of the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the YNT-185 concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the procedure for administering this compound via intraperitoneal injection in mice.
-
Preparation: Prepare the this compound solution in a sterile vehicle. The volume to be injected should not exceed 10 ml/kg.[1] Warm the solution to room temperature to prevent a drop in the animal's body temperature.[4]
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders. Turn the animal so its abdomen is facing upwards, with the head tilted slightly downwards.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]
-
Injection: Use a 25-27 gauge needle.[1] Insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified quadrant.[4] Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Administration: Inject the solution smoothly and withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol details the administration of this compound directly into the cerebral ventricles of mice. This procedure requires stereotaxic surgery.
-
Anesthesia and Surgery: Anesthetize the mouse (e.g., with isoflurane) and place it in a stereotaxic frame.[10] After exposing the skull, drill a small hole at the appropriate coordinates for the lateral ventricle (e.g., 0.6 mm posterior to bregma, 1.15 mm lateral to the midline).[10]
-
Injection Preparation: Load the YNT-185 solution into a microsyringe (e.g., a 5 µL Hamilton syringe) fitted with a 33-gauge needle.
-
Injection: Slowly lower the needle through the burr hole to the target depth (e.g., 1.6 mm from the pial surface).[10]
-
Infusion: Infuse the solution at a slow rate (e.g., 300 nL/min) to prevent a rapid increase in intracranial pressure.[10] After the infusion is complete, leave the needle in place for an additional minute to minimize backflow.[11]
-
Post-Procedure: Slowly withdraw the needle, suture the incision, and provide post-operative care, including analgesics and a warm environment for recovery.
Visualizations
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1804978-82-2・this compound Hydrate・254-00641・250-00643[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. Rodent intracerebroventricular AAV injections [protocols.io]
- 11. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
potential off-target effects of YNT-185 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YNT-185 dihydrochloride (B599025). This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer
Comprehensive off-target screening data for YNT-185 dihydrochloride is not publicly available. The information provided herein is based on its known on-target activity and general principles of pharmacological profiling. The troubleshooting guides and experimental protocols are intended to assist researchers in designing and interpreting their own experiments to investigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of YNT-185?
YNT-185 is a potent and selective agonist for the orexin (B13118510) 2 receptor (OX2R) with approximately 100-fold selectivity over the orexin 1 receptor (OX1R).[1][2][3] This selectivity is based on in vitro functional assays.
Q2: Has YNT-185 been screened against a broad panel of receptors and kinases?
Publicly available literature does not contain results from a broad panel screening of YNT-185 (e.g., a CEREP panel or a kinase panel). Therefore, its activity at other potential off-target sites is not documented in the public domain.
Q3: Are there any known class-specific adverse effects for OX2R agonists that could be indicative of off-target effects?
While specific off-target data for YNT-185 is unavailable, a different oral OX2R agonist, TAK-994, was evaluated in a Phase 2 clinical trial that was terminated early due to instances of drug-induced liver injury.[4] This suggests that researchers working with novel OX2R agonists should consider monitoring for potential hepatotoxicity as a possible class-related adverse effect.
Q4: My experimental results are inconsistent with the known on-target effects of YNT-185. Could this be due to off-target activity?
Inconsistent or unexpected results could potentially be due to off-target effects, especially at higher concentrations. It is crucial to verify the identity and purity of your this compound stock. If the compound is verified, consider performing experiments to rule out off-target interactions at other receptors or signaling pathways that may be active in your experimental system.
Troubleshooting Guides
Issue: Unexpected Phenotypic or Cellular Response
If you observe a response in your in vitro or in vivo model that is not consistent with OX2R activation, consider the following troubleshooting steps:
-
Confirm On-Target Activity: As a first step, ensure that the observed effects are indeed independent of OX2R. This can be done by:
-
Using an OX2R antagonist to see if the unexpected effect is blocked.
-
Testing YNT-185 in a cell line or animal model that does not express OX2R.
-
Comparing the dose-response curve of the unexpected effect with that of a known on-target effect (e.g., intracellular calcium mobilization in OX2R-expressing cells).
-
-
Hypothesize Potential Off-Targets: Based on the observed phenotype, formulate hypotheses about potential off-target interactions. For example, if you observe cardiovascular effects, you might consider screening against a panel of cardiovascular-related receptors and ion channels.
-
Perform Broad Panel Screening: If resources permit, subject YNT-185 to a broad off-target screening panel (e.g., a commercial service that screens against hundreds of receptors, kinases, and ion channels).
Issue: Variability Between Experimental Batches
If you observe different results with different batches of this compound, it is important to:
-
Verify Compound Identity and Purity: Use analytical methods such as LC-MS and NMR to confirm the chemical identity and purity of each batch. Impurities could be responsible for off-target activities.
-
Assess Compound Stability: this compound is a chemical compound that may degrade over time or with improper storage. Ensure that it has been stored correctly and consider re-evaluating the purity of older batches.
Quantitative Data
The following table summarizes the known in vitro potency of YNT-185 at human orexin receptors.
| Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |
| Orexin 2 Receptor (OX2R) | Intracellular Ca2+ mobilization | CHO | 0.028 | [5][6] |
| Orexin 1 Receptor (OX1R) | Intracellular Ca2+ mobilization | CHO | 2.75 | [5][6] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the on-target and potential off-target effects of YNT-185.
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
Objective: To determine the potency and efficacy of YNT-185 at a Gq-coupled receptor of interest (e.g., OX1R, OX2R, or a potential off-target).
Methodology:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the receptor of interest in appropriate media.
-
Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading.
-
Add the YNT-185 dilutions to the wells and continuously measure the fluorescence intensity for a defined period (e.g., 180 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the YNT-185 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Radioligand Binding Assay
Objective: To determine the binding affinity of YNT-185 for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of YNT-185.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a filter mat to separate the bound from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the YNT-185 concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intended signaling pathway of YNT-185 via the OX2R.
References
- 1. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 5. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
unexpected behavioral side effects of YNT-185 dihydrochloride in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YNT-185 dihydrochloride (B599025) in mouse models. The information is intended for scientists and drug development professionals to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected behavioral effect of YNT-185 dihydrochloride in mice?
YNT-185 is a selective orexin (B13118510) type-2 receptor (OX2R) agonist.[1] Its primary and expected behavioral effect in mice is the promotion of wakefulness.[2][3][4] This is typically observed as an increased amount of time spent in the wakeful state and a corresponding decrease in non-rapid eye movement (NREM) sleep time.[1][5]
Q2: How is this compound typically administered to mice and at what dosage?
This compound can be administered via intraperitoneal (i.p.) injection or intracerebroventricularly (i.c.v.).[4][6] Effective doses for promoting wakefulness have been reported in the range of 20-60 mg/kg for i.p. administration and 30-300 nmol for i.c.v. administration.[4][5][6]
Q3: Are there any reported effects of YNT-185 on anxiety-like behaviors?
One study has suggested that YNT-185 may reduce baseline anxiety-like behaviors in male mice.[7] This is an area of ongoing research, as the orexin system is known to be involved in the regulation of stress and anxiety.
Q4: Does YNT-185 cause rebound sleepiness after its effects wear off?
Published studies have reported that YNT-185 promotes wakefulness without an immediate rebound increase in sleep.[4][6][8]
Q5: Has desensitization or tolerance been observed with repeated administration of YNT-185?
No desensitization has been observed after repeated administration of YNT-185 concerning its ability to suppress cataplexy-like episodes in mouse models of narcolepsy.[3][6][8]
Troubleshooting Guide
Issue 1: No significant increase in wakefulness is observed after YNT-185 administration.
-
Possible Cause 1: Incorrect Dosage. The dosage of YNT-185 may be too low to elicit a significant effect.
-
Solution: Refer to the dose-response data in the tables below. Ensure that the administered dose is within the effective range reported in the literature (e.g., 20-60 mg/kg i.p.).[4][5][6] Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 2: Inappropriate Route of Administration. The chosen route of administration may not be optimal for achieving sufficient brain penetration.
-
Possible Cause 3: Mouse Strain Variability. The behavioral response to YNT-185 may vary between different mouse strains.
-
Solution: The majority of published studies have used C57BL/6J mice.[4] If using a different strain, consider that genetic differences may influence the expression or function of orexin receptors, leading to altered responses.
-
-
Possible Cause 4: Acclimation and Environmental Stressors. Inadequate acclimation of the mice to the experimental setup or the presence of environmental stressors can affect baseline sleep-wake patterns and mask the effects of the compound.
-
Solution: Ensure mice are properly acclimated to the recording chambers and handling procedures. Minimize noise, light, and other disturbances in the experimental environment.
-
Issue 2: Unexpected locomotor activity changes are observed.
-
Possible Cause: Orexin System's Role in Arousal and Locomotion. The orexin system is known to promote not only wakefulness but also general arousal and locomotor activity. An increase in locomotor activity is an expected consequence of OX2R agonism.
-
Solution: Quantify locomotor activity alongside sleep-wake recordings to correlate the two behaviors. This will help in determining if the observed changes are within the expected pharmacological effects of YNT-185.
-
Issue 3: Variability in cataplexy-like episode suppression in narcoleptic mouse models.
-
Possible Cause 1: Model-Specific Differences. The effectiveness of YNT-185 in suppressing cataplexy may differ between various narcolepsy mouse models (e.g., orexin knockout vs. orexin neuron-ablated mice).[6]
-
Solution: Be consistent with the mouse model used in your study. When comparing results across different studies, take into account the specific model of narcolepsy employed.
-
-
Possible Cause 2: Subjectivity in Cataplexy Scoring. The identification and scoring of cataplexy-like episodes can have a subjective component.
-
Solution: Establish clear and objective criteria for scoring cataplexy-like episodes based on behavioral and electromyography (EMG) data. Blinding the experimenter to the treatment conditions during scoring can help reduce bias.
-
Quantitative Data Summary
Table 1: In Vitro Potency of YNT-185
| Receptor | EC50 (µM) | Reference |
| Orexin Type-2 Receptor (OX2R) | 0.028 | [1][5] |
| Orexin Type-1 Receptor (OX1R) | 2.75 | [1][5] |
Table 2: In Vivo Efficacy of this compound in Mice
| Administration Route | Dose | Primary Behavioral Effect | Mouse Model | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness | Wild-type | [1][5] |
| Intraperitoneal (i.p.) | 40 and 60 mg/kg | Decreased number of SOREM episodes | Orexin knockout | [6] |
| Intracerebroventricular (i.c.v.) | 300 nmol | Increased wake time for 3 hours | Wild-type | [1][4][5] |
Experimental Protocols
Protocol 1: Assessment of Wakefulness and Sleep in Mice
-
Animal Preparation: Adult male C57BL/6J mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate the mice to the recording chambers with free access to food and water for at least 48 hours before the experiment. The chambers should be maintained on a 12-hour light/12-hour dark cycle.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
YNT-185 Administration: At the beginning of the light period (when mice are typically asleep), administer this compound or vehicle via the desired route (e.g., i.p. injection).
-
Post-Administration Recording: Continue EEG/EMG recording for at least 24 hours post-administration.
-
Data Analysis: Score the EEG/EMG recordings in 10-second or 20-second epochs to classify the behavioral states into wakefulness, NREM sleep, and REM sleep. Compare the time spent in each state between the YNT-185-treated and vehicle-treated groups.
Protocol 2: Evaluation of Cataplexy-Like Episodes in Orexin Knockout Mice
-
Animal Model: Use orexin knockout (KO) mice, which exhibit narcolepsy-like symptoms, including cataplexy-like episodes.
-
EEG/EMG Implantation: Surgically implant EEG/EMG electrodes as described in Protocol 1.
-
Acclimation and Baseline Recording: Follow the acclimation and baseline recording procedures from Protocol 1.
-
YNT-185 Administration: Administer this compound or vehicle at the beginning of the dark period (the active phase for mice).
-
Cataplexy Induction and Recording: To increase the likelihood of observing cataplexy-like episodes, a rewarding stimulus such as chocolate can be provided.[9][10] Record behavior and EEG/EMG for several hours post-administration.
-
Data Analysis: Identify cataplexy-like episodes characterized by a sudden loss of muscle tone (EMG flatlining) while the EEG indicates a wakeful or REM sleep-like state. Quantify the number and duration of these episodes and compare between treatment groups.
Visualizations
Caption: Orexin signaling pathway and the mechanism of action of YNT-185.
Caption: Experimental workflow for assessing the effects of YNT-185 on sleep-wake architecture in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YNT-185 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
- 10. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing limited in vivo efficacy of YNT-185 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering limited in vivo efficacy with YNT-185 dihydrochloride (B599025).
FAQs: Understanding YNT-185 Dihydrochloride
Q1: What is this compound and what is its mechanism of action?
A1: YNT-185 is a non-peptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist.[1][2][3] It functions by mimicking the action of the endogenous neuropeptide orexin-A at the OX2R, which is a G protein-coupled receptor (GPCR) primarily involved in the regulation of wakefulness.[4][5][6] Activation of OX2R by YNT-185 leads to the depolarization of downstream neurons, such as histaminergic neurons, promoting a state of wakefulness.[3]
Q2: What are the reported in vitro and in vivo effects of YNT-185?
A2: In vitro, YNT-185 is a potent and selective agonist for human OX2R, with an EC50 of 0.028 µM, showing approximately 100-fold selectivity over the orexin type-1 receptor (OX1R).[3] In vivo, administration of YNT-185 in mouse models of narcolepsy has been shown to increase wakefulness and suppress cataplexy-like episodes.[2][7] It has been administered both intraperitoneally (i.p.) and intracerebroventricularly (i.c.v.).[2][3]
Q3: Why has YNT-185 been reported to have limited in vivo efficacy?
A3: Despite promising in vitro activity, studies have concluded that YNT-185 has limited in vivo efficacy, making it unsuitable for further clinical development.[1] This limitation is primarily attributed to a combination of insufficient potency and poor central nervous system (CNS) bioavailability.[1] While the compound can cross the blood-brain barrier to some extent, achieving and sustaining a therapeutically relevant concentration at the target receptor in the brain has been a challenge.[1]
Troubleshooting Guide: Addressing Limited In Vivo Efficacy
Researchers observing lower-than-expected efficacy with YNT-185 in their in vivo experiments can consult the following troubleshooting guide.
Issue 1: Poor Compound Solubility and Formulation
Poor aqueous solubility can lead to precipitation upon injection, resulting in low and variable drug exposure.
Troubleshooting Steps:
-
Verify Solubility: this compound is reported to be soluble in water and DMSO.[8] However, it is crucial to confirm the solubility in your specific formulation vehicle at the desired concentration.
-
Optimize Formulation: For i.p. injection, ensure the compound is fully dissolved. If using a suspension, ensure it is homogenous and the particle size is minimized. Consider the use of solubility-enhancing excipients, though their effects on BBB penetration must be considered.
-
Alternative Formulations: For preclinical studies, consider lipid-based formulations or nano-formulations to improve solubility and absorption.
Issue 2: Insufficient CNS Penetration and Target Engagement
Limited brain bioavailability is a key factor in the suboptimal in vivo performance of YNT-185.
Troubleshooting Steps:
-
Confirm CNS Penetration: If possible, conduct a pharmacokinetic (PK) study to determine the brain-to-plasma concentration ratio (Kp) of YNT-185 in your animal model. A low Kp value would confirm poor CNS penetration.
-
Consider Alternative Administration Routes: For initial proof-of-concept studies, intracerebroventricular (i.c.v.) administration can bypass the blood-brain barrier and directly assess the compound's central efficacy.
-
Pharmacodynamic (PD) Assessment: Measure a downstream marker of OX2R activation in the brain to confirm target engagement at the administered dose.
Issue 3: Suboptimal Dosing Regimen
The dose and frequency of administration may not be sufficient to achieve a sustained therapeutic effect.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to determine the optimal dose for the desired effect. Doses used in published mouse studies range from 20-40 mg/kg i.p.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If PK data is available, correlate the time course of drug concentration in the brain with the observed pharmacological effect to design a more effective dosing regimen.
Data Presentation
Table 1: In Vitro Potency of YNT-185
| Receptor | EC50 (µM) |
| Human OX2R | 0.028 |
| Human OX1R | 2.75 |
Table 2: Reported In Vivo Dosing of YNT-185 in Mice
| Administration Route | Dose | Observed Effect |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness |
| Intracerebroventricular (i.c.v.) | 300 nmol | Increased wake time, decreased NREM sleep |
Table 3: Comparative Pharmacokinetic Parameters of Selective OX2R Agonists in Mice
No specific pharmacokinetic data for YNT-185 is publicly available. The following data for other selective OX2R agonists (TAK-925 and ARN-776) is presented to illustrate the challenges of CNS penetration with this class of compounds.[1]
| Compound | Tmax (min) | Cmax (ng/mL) | AUClast (min*ng/mL) | Brain:Blood Ratio |
| TAK-925 | 10 | 160 | 20,097 | 0.07:1 |
| ARN-776 | 10 | 326 | 11,482 | 0.04:1 |
Experimental Protocols
Protocol 1: Assessment of Wakefulness and Sleep States using EEG/EMG
Objective: To quantify the effects of YNT-185 on sleep-wake architecture in mice.
Methodology:
-
Animal Surgery:
-
Anesthetize mice with a suitable anesthetic (e.g., ketamine/xylazine).
-
Implant stainless steel screws for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant stainless steel wires into the nuchal muscles for electromyogram (EMG) recording.
-
Secure the electrodes and a headmount to the skull with dental acrylic.
-
Allow a recovery period of at least one week.
-
-
EEG/EMG Recording:
-
Habituate the mice to the recording chamber and cables.
-
Record baseline EEG/EMG for 24 hours.
-
Administer YNT-185 or vehicle at the desired dose and route.
-
Continue EEG/EMG recording for a specified period (e.g., 3-24 hours) post-administration.
-
-
Data Analysis:
-
Score the EEG/EMG data in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Quantify the total time spent in each state, the number and duration of sleep/wake bouts, and the latency to sleep onset.
-
Protocol 2: Quantification of Cataplexy-like Episodes
Objective: To assess the effect of YNT-185 on cataplexy-like episodes in a mouse model of narcolepsy (e.g., orexin/ataxin-3 transgenic mice).
Methodology:
-
Animal Model: Use a validated mouse model of narcolepsy that exhibits cataplexy-like episodes.
-
EEG/EMG and Video Recording:
-
Implant mice with EEG/EMG electrodes as described in Protocol 1.
-
Simultaneously record EEG/EMG and video of the animals' behavior.
-
-
Cataplexy Identification:
-
Data Analysis:
-
Quantify the number and duration of cataplexy-like episodes before and after the administration of YNT-185 or vehicle.
-
Visualizations
References
- 1. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 10. YNT-185 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
YNT-185 Dihydrochloride Vehicle Solution: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the pH adjustment and preparation of YNT-185 dihydrochloride (B599025) vehicle solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the successful use of YNT-185 dihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
For in vivo studies, this compound should be dissolved in saline. To maintain solubility and stability, the saline should be acidified. A recommended vehicle is HCl-acidified saline with a pH of 2.3 and an osmolarity of 325 mOsm, which is isotonic to the this compound solution.[1]
Q2: What is the solubility of this compound in common solvents?
This compound has good solubility in both water and DMSO. For in vitro studies, stock solutions are typically prepared in these solvents. Ultrasonic assistance may be required to fully dissolve the compound.[2] It is important to use newly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[2][3]
Q3: How should stock solutions of this compound be stored?
Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3] Solutions should be protected from light.[3] If water is used as the solvent for the stock solution, it is recommended to filter and sterilize the working solution through a 0.22 μm filter before use.[2]
Q4: What is the mechanism of action of YNT-185?
YNT-185 is a potent and selective nonpeptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[3][4] It displays approximately 100-fold selectivity for OX2R over the orexin type-1 receptor (OX1R).[4] By activating OX2R, YNT-185 mimics the action of the endogenous neuropeptide orexin, which plays a crucial role in maintaining wakefulness. This mechanism of action makes it a valuable tool for studying narcolepsy and other sleep-wakefulness disorders.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in the vehicle solution. | The pH of the saline solution is not sufficiently acidic. | Ensure the saline is acidified to a pH of 2.3 using HCl. Verify the pH using a calibrated pH meter before adding the this compound. |
| The concentration of this compound exceeds its solubility limit in the prepared vehicle. | Prepare the solution at a concentration known to be soluble. Gentle warming and sonication can aid dissolution, but do not overheat as it may affect compound stability.[2] | |
| Inconsistent experimental results. | Improper preparation or storage of the vehicle solution. | Always prepare fresh vehicle solution for each experiment. If using a stock solution, ensure it has been stored correctly at the recommended temperature and protected from light to prevent degradation.[2][3] |
| The pH of the final solution is not optimal. | After dissolving this compound, re-verify the pH of the final solution to ensure it remains at the target of 2.3. | |
| Difficulty dissolving this compound. | Insufficient agitation or use of non-ideal solvent. | Use an ultrasonic bath to aid dissolution.[2] For in vitro stock solutions, ensure high-quality, anhydrous DMSO is used.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (181.51 mM) | Requires sonication.[2] Use of newly opened DMSO is recommended.[2][3] |
| Water | 100 mg/mL (145.21 mM) | Requires sonication.[2] |
Table 2: In Vivo Vehicle Solution Parameters
| Parameter | Value | Reference |
| Vehicle | Saline | [1] |
| pH | 2.3 | [1] |
| Osmolarity | 325 mOsm | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle for In Vivo Studies
-
Prepare a stock solution of sterile saline.
-
Carefully add a sufficient amount of hydrochloric acid (HCl) to the saline to adjust the pH to 2.3. Monitor the pH using a calibrated pH meter.
-
Weigh the required amount of this compound.
-
Add the this compound to the acidified saline.
-
Gently agitate the solution until the compound is completely dissolved. An ultrasonic bath can be used to facilitate dissolution.
-
Verify the final pH of the solution is 2.3.
-
Ensure the osmolarity of the final solution is approximately 325 mOsm.
-
It is recommended to prepare this solution fresh on the day of the experiment.[2]
Visualizations
Caption: Signaling pathway of YNT-185 as an OX2R agonist.
Caption: Experimental workflow for in vivo administration.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YNT-185 Studies and Management of Hyperactivity as a Confounding Factor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize hyperactivity as a confounding factor in studies involving the selective orexin (B13118510) type-2 receptor (OX2R) agonist, YNT-185.
Frequently Asked Questions (FAQs)
Q1: What is YNT-185 and what is its primary mechanism of action?
YNT-185 is a nonpeptide, selective agonist for the orexin type-2 receptor (OX2R), with an EC50 of 0.028 µM for OX2R and 2.75 µM for the orexin type-1 receptor (OX1R)[1]. Its primary mechanism of action is to mimic the effects of the endogenous neuropeptide orexin-A at the OX2R. This receptor is a G-protein coupled receptor (GPCR) and its activation is known to promote wakefulness[2][3][4][5]. In preclinical models, YNT-185 has been shown to ameliorate symptoms of narcolepsy-cataplexy[1][4][5].
Q2: Why is hyperactivity a potential confounding factor in YNT-185 studies?
The orexin system, and specifically the OX2R, plays a crucial role in promoting arousal and increasing locomotor activity[1][6][7]. As a potent OX2R agonist, YNT-185 is designed to increase wakefulness. However, a high dose or individual subject sensitivity could lead to a state of hyperarousal that manifests as hyperactivity. This hyperactivity may not be a direct therapeutic effect but rather a side effect that can confound the interpretation of experimental results, particularly in behavioral and cognitive assays.
Q3: How can I distinguish between the desired wakefulness-promoting effect and confounding hyperactivity?
Distinguishing between therapeutic wakefulness and confounding hyperactivity requires careful behavioral assessment. While an increase in general activity is expected, hyperactivity may be characterized by abnormal patterns of movement, stereotypy, or increased anxiety-like behaviors. The troubleshooting guides below provide detailed protocols for behavioral assays, such as the Open Field Test and Elevated Plus Maze, which can help quantify and characterize the nature of the increased motor activity.
Q4: What are the recommended dose ranges for YNT-185 in mice to avoid inducing hyperactivity?
Published studies have used various doses of YNT-185 in mice. For instance, intraperitoneal (i.p.) administration of 20-40 mg/kg has been shown to increase wakefulness[1]. Another study reported that 40 and 60 mg/kg (i.p.) suppressed cataplexy-like episodes in a mouse model of narcolepsy[4]. It is crucial to perform a dose-response study within your specific experimental paradigm to determine the optimal dose that promotes wakefulness without causing confounding hyperactivity. The behavioral assays described in the troubleshooting section are essential for this dose-finding phase.
Troubleshooting Guides
Issue 1: Observed Hyperactivity in YNT-185 Treated Animals
Symptoms:
-
Animals exhibit excessive and/or frantic locomotor activity.
-
Stereotypical behaviors such as repetitive circling, jumping, or excessive grooming are observed.
-
Animals appear agitated or display signs of anxiety (e.g., excessive thigmotaxis in an open field).
Troubleshooting Steps:
-
Dose-Response Analysis: The first step is to determine if the observed hyperactivity is dose-dependent.
-
Protocol: Conduct a dose-response study with a range of YNT-185 doses (e.g., starting from a low dose and escalating). Include a vehicle-treated control group.
-
Data to Collect: Utilize the Open Field Test (see Experimental Protocols) to quantify locomotor activity (total distance traveled, velocity) and anxiety-like behavior (time spent in the center vs. periphery).
-
Interpretation: Identify the dose at which a significant increase in wakefulness is observed without a concomitant significant increase in markers of hyperactivity or anxiety.
-
-
Behavioral Phenotyping: Characterize the nature of the increased activity to differentiate it from therapeutic wakefulness.
-
Protocol: Employ the Elevated Plus Maze (see Experimental Protocols) in addition to the Open Field Test.
-
Data to Collect:
-
Open Field Test: Total distance, velocity, time in center, rearing frequency.
-
Elevated Plus Maze: Time spent in open vs. closed arms, number of entries into each arm. An increase in total arm entries without a corresponding increase in the proportion of time spent in the open arms may suggest hyperactivity rather than an anxiolytic effect[8][9].
-
-
Interpretation: A desirable therapeutic effect would be increased activity and exploration without signs of anxiety (e-g., increased time in the center of the open field or increased exploration of the open arms of the elevated plus maze).
-
-
Control for Environmental Factors: Ensure that the testing environment is not contributing to the hyperactive phenotype.
-
Protocol: Standardize all environmental conditions, including lighting, noise levels, and handling procedures. Acclimatize animals to the testing room before the experiment.
-
Rationale: Novel or stressful environments can exacerbate hyperactivity.
-
Issue 2: Difficulty in Interpreting Behavioral Data Due to Potential Hyperactivity
Symptoms:
-
High variability in behavioral data from YNT-185 treated animals.
-
Unclear whether changes in performance on a cognitive task are due to improved arousal or non-specific motor hyperactivity.
Troubleshooting Steps:
-
Appropriate Experimental Design: Implement a robust experimental design to isolate the effects of YNT-185 from confounding variables.
-
Randomization: Randomly assign animals to treatment groups to ensure an even distribution of baseline activity levels.
-
Blocking: If there are known variables that might influence activity (e.g., baseline differences in locomotor activity), use a randomized block design.
-
Inclusion of Appropriate Control Groups:
-
Vehicle Control: To control for the effects of the injection procedure and vehicle.
-
Positive Control (Optional): A known psychostimulant (e.g., amphetamine) can be used to induce a hyperactive state for comparison.
-
-
-
Statistical Analysis to Control for Confounding Variables:
-
Analysis of Covariance (ANCOVA): If baseline locomotor activity is measured before treatment, it can be used as a covariate in the analysis of the treatment effect on other behavioral outcomes. This statistically adjusts for pre-existing differences in activity levels.
-
Multivariate Analysis: Use statistical models that can simultaneously assess the effect of YNT-185 on multiple behavioral parameters.
-
Experimental Protocols
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with high walls, placed in a dimly lit, quiet room.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the arena.
-
Record the animal's activity for a set period (e.g., 15-30 minutes) using an automated tracking system.
-
-
Key Parameters to Quantify:
-
Total Distance Traveled (cm): A measure of overall locomotor activity.
-
Velocity (cm/s): The speed of movement.
-
Time Spent in Center vs. Periphery (s): A measure of anxiety-like behavior (thigmotaxis). More time in the center suggests lower anxiety.
-
Rearing Frequency: Number of times the animal stands on its hind legs, an exploratory behavior.
-
| Parameter | Interpretation (in the context of YNT-185) |
| Increased Total Distance | Expected effect of a wake-promoting agent. |
| Excessively High Velocity | May indicate hyperactivity. |
| Decreased Time in Center | Suggests anxiogenic-like effects, potentially confounding. |
| Increased Rearing | Can indicate increased exploration, but excessive rearing could be a sign of hyperactivity. |
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes), recording its movement with a video tracking system.
-
-
Key Parameters to Quantify:
-
Time Spent in Open Arms vs. Closed Arms (s): The primary measure of anxiety. More time in the open arms suggests an anxiolytic-like effect.
-
Number of Entries into Open and Closed Arms: An increase in total arm entries can indicate increased general activity.
-
Percentage of Open Arm Entries and Time: (Open Arm Entries / Total Arm Entries) * 100 and (Time in Open Arms / Total Time in Arms) * 100. These ratios help to normalize for overall activity levels.
-
| Parameter | Interpretation (in the context of YNT-185) |
| Increased % Time in Open Arms | Suggests an anxiolytic-like effect, which may be a desirable secondary effect. |
| Increased Total Arm Entries | Indicates increased locomotor activity. |
| Increased Total Entries without change in % Time in Open Arms | May suggest hyperactivity without a change in anxiety state. |
Mandatory Visualizations
Orexin Receptor 2 (OX2R) Signaling Pathway
Caption: Simplified signaling pathway of YNT-185 via the OX2R.
Experimental Workflow for Assessing Hyperactivity
Caption: Workflow for designing and conducting YNT-185 studies.
Logical Relationship for Troubleshooting Hyperactivity
Caption: Decision tree for troubleshooting hyperactivity in YNT-185 studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
YNT-185 dihydrochloride experimental artifacts and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with YNT-185 dihydrochloride (B599025). It includes troubleshooting guides and frequently asked questions to address common challenges and prevent experimental artifacts.
Troubleshooting Guide & FAQs
This section is designed to help users identify and resolve potential issues that may arise during experiments with YNT-185 dihydrochloride.
Q1: Why am I observing a weaker or no effect of this compound in my in vivo study?
A1: Several factors could contribute to a reduced or absent in vivo effect. Consider the following:
-
Improper Storage and Handling: this compound solutions should be prepared fresh for each experiment.[1] If stock solutions are used, they should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and moisture.[1][2] Repeated freeze-thaw cycles should be avoided.
-
Incorrect Dosage: The effective dose can vary between animal models and experimental setups. For mice, intraperitoneal (i.p.) doses of 20-40 mg/kg have been shown to increase wakefulness.[1][2] Intracerebroventricular (i.c.v.) administration has been effective at doses of 30-300 nmol.[3] A dose-response study is recommended to determine the optimal concentration for your specific model.
-
Poor Bioavailability: Although YNT-185 can cross the blood-brain barrier, its bioavailability might be a limiting factor in some experimental conditions.[4]
-
Receptor Expression Levels: The expression of the orexin (B13118510) type-2 receptor (OX2R) in the target tissue or cell population can influence the magnitude of the response.
Q2: My in vitro results with this compound are inconsistent. What could be the cause?
A2: Inconsistent in vitro results can stem from several sources:
-
Cell Line Variability: Ensure you are using a consistent cell line with stable expression of the human orexin type-2 receptor (hOX2R). Chinese hamster ovary (CHO) cells stably expressing hOX2R have been successfully used.[3]
-
Ligand Concentration and Purity: Verify the concentration and purity of your this compound stock. The purity should be ≥98%.[5][6]
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation times can all impact the results of cell-based assays.
-
Solvent Effects: this compound is soluble in water and DMSO.[5][6] When using DMSO, be mindful of the final concentration in your assay, as high concentrations can have cytotoxic effects.
Q3: I am concerned about potential off-target effects. How selective is this compound?
A3: this compound is a selective agonist for the orexin type-2 receptor (OX2R). However, like any pharmacological agent, off-target effects are possible, especially at higher concentrations.
-
Selectivity Profile: YNT-185 has an EC50 of 0.028 µM for OX2R and 2.75 µM for the orexin type-1 receptor (OX1R), indicating approximately 100-fold selectivity for OX2R.[2][5][6][7]
-
Minimizing Off-Target Effects: To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound, as determined by a careful dose-response analysis. Include appropriate controls in your experiments, such as cell lines not expressing the target receptor or co-administration with a selective OX2R antagonist.
Q4: How should I prepare and store this compound?
A4: Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Stock Solutions: For stock solutions, dissolve this compound in water or DMSO to a concentration of up to 100 mM.[5][6] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1][2]
-
Storage:
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment.[1] If using an aqueous stock solution, it should be sterile-filtered through a 0.22 µm filter before use.[2]
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| EC50 (OX2R) | 0.028 µM (28 nM) | Human (in CHO cells) | [2][5][6][7] |
| EC50 (OX1R) | 2.75 µM | Human (in CHO cells) | [2][5][6][7] |
| Selectivity | ~100-fold for OX2R over OX1R | [3][5] | |
| In Vivo Dosage (i.p.) | 20-40 mg/kg | Mouse | [1][2] |
| In Vivo Dosage (i.c.v.) | 30-300 nmol | Mouse | [3] |
Experimental Protocols & Methodologies
In Vitro Calcium Mobilization Assay
This protocol is adapted from studies using CHO cells stably expressing hOX2R.[3]
-
Cell Culture: Culture CHO-hOX2R cells in appropriate media and conditions.
-
Cell Plating: Plate cells in a 96-well plate at a density optimized for your assay.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Compound Addition: Add the diluted this compound to the cells.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.
In Vivo Administration in Mice
The following provides a general guideline for in vivo administration.[2][3]
-
Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the solution via i.p. injection at a volume appropriate for the mouse's weight.
-
Dosages of 20-40 mg/kg have been used to study effects on wakefulness.[2]
-
-
Intracerebroventricular (i.c.v.) Injection:
-
This procedure requires stereotactic surgery to implant a guide cannula into the cerebral ventricle.
-
Dissolve this compound in artificial cerebrospinal fluid.
-
Inject the desired dose (e.g., 30-300 nmol) directly into the ventricle.[3]
-
Visualizations
Caption: Orexin 2 Receptor (OX2R) Signaling Pathway Activation by YNT-185.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.brynmawr.edu [repository.brynmawr.edu]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Validation & Comparative
A Comparative Guide to Orexin Receptor 2 Agonists: YNT-185 Dihydrochloride vs. TAK-925
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective orexin (B13118510) type-2 receptor (OX2R) agonists: YNT-185 dihydrochloride (B599025) and TAK-925 (danavorexton). Both compounds have been investigated for their potential in treating sleep-wake disorders, particularly narcolepsy, by targeting the orexin system, which is crucial for maintaining wakefulness.
Mechanism of Action: Targeting the Orexin System
Both YNT-185 and TAK-925 are non-peptide, small molecule agonists that selectively activate the orexin 2 receptor (OX2R).[1][2] Loss of orexin-producing neurons leads to narcolepsy type 1, characterized by excessive daytime sleepiness and cataplexy.[3][4] By stimulating OX2R, these agonists aim to compensate for the lack of endogenous orexin and promote wakefulness.[3][5] The orexin signaling pathway plays a pivotal role in regulating sleep and wakefulness.
In Vitro Efficacy: A Quantitative Comparison
Both compounds have demonstrated potent and selective agonistic activity on the OX2R in vitro.
| Parameter | YNT-185 dihydrochloride | TAK-925 (danavorexton) |
| Target | Orexin 2 Receptor (OX2R) | Orexin 2 Receptor (OX2R) |
| EC50 for OX2R | 0.028 µM | 5.5 nM (0.0055 µM) |
| EC50 for OX1R | 2.75 µM | >10 µM (>5,000-fold selectivity over OX1R) |
| Selectivity (OX1R/OX2R) | ~98-fold | >5,000-fold |
| References | [1] | [3][6] |
In Vivo Efficacy: Preclinical and Clinical Findings
Both YNT-185 and TAK-925 have shown wake-promoting effects in animal models. TAK-925 has progressed to clinical trials, providing human efficacy data.
Preclinical Efficacy in Animal Models
| Feature | This compound | TAK-925 (danavorexton) |
| Animal Model | Orexin knockout and orexin neuron-ablated mice | Orexin/ataxin-3 narcolepsy mice, wild-type mice, common marmosets, and cynomolgus monkeys |
| Administration Route | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) | Subcutaneous (s.c.), Intravenous (i.v.) |
| Effect on Wakefulness | Increased wakefulness and suppressed cataplexy-like episodes.[7][8][9] | Dose-dependently increased wakefulness and reduced sleep/wakefulness fragmentation and cataplexy-like episodes.[2][3][10] |
| Noted Observations | Efficacy was not considered strong enough for further clinical development.[11] | Showed robust wake-promoting effects.[12] |
| References | [7][8][9][11] | [2][3][10][12] |
Clinical Efficacy of TAK-925
TAK-925 has been evaluated in Phase 1 and 2 clinical trials, demonstrating promising results in promoting wakefulness in both healthy volunteers and patients with narcolepsy.
| Study Population | Key Findings | Reference |
| Healthy Sleep-Deprived Adults | Increased wakefulness at night compared to placebo.[13] | [13] |
| Narcolepsy Type 1 (NT1) Patients | Dose-dependently increased sleep latency in the Maintenance of Wakefulness Test (MWT), reaching the 40-minute ceiling effect.[3] | [3] |
| Narcolepsy Type 2 (NT2) Patients | Increased sleep latency compared with placebo.[3] | [3] |
Experimental Protocols
In Vitro Calcium Mobilization Assay (General Protocol)
This assay is commonly used to determine the potency and selectivity of orexin receptor agonists.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are genetically engineered to stably express either human OX1R or OX2R.
-
Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to intracellular calcium concentrations.
-
Compound Addition: The test compound (YNT-185 or TAK-925) is added to the cells at various concentrations.
-
Signal Detection: Activation of the orexin receptors by the agonist leads to a Gq-protein-mediated signaling cascade, resulting in the release of intracellular calcium. This increase in calcium is detected as an increase in fluorescence.
-
Data Analysis: The fluorescence intensity is measured, and dose-response curves are generated to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
In Vivo Assessment of Wakefulness in Mouse Models (General Protocol)
This experimental workflow is used to evaluate the wake-promoting effects of the compounds in animal models of narcolepsy.
Methodology:
-
Animal Model: Genetically modified mice that model narcolepsy (e.g., orexin knockout mice) are used.
-
Electrode Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Baseline Recording: After a recovery period, baseline sleep-wake states are recorded to establish normal patterns.
-
Compound Administration: The test compound or a vehicle control is administered via the desired route (e.g., intraperitoneal or subcutaneous).
-
Post-Dosing Recording: EEG and EMG are continuously recorded for several hours after administration.
-
Data Analysis: The recordings are scored to quantify the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The frequency and duration of cataplexy-like episodes are also measured. The effects of the compound are then compared to the vehicle control.
Summary and Conclusion
Both this compound and TAK-925 are selective OX2R agonists with demonstrated efficacy in preclinical models. TAK-925 exhibits greater selectivity for OX2R over OX1R compared to YNT-185. Furthermore, TAK-925 has progressed to clinical trials and has shown significant wake-promoting effects in humans with narcolepsy. While YNT-185 was a pioneering compound in the development of non-peptide OX2R agonists, its in vivo efficacy was deemed insufficient for further clinical development.[11] In contrast, TAK-925 (danavorexton) represents a more advanced clinical candidate for the treatment of narcolepsy and other disorders of hypersomnolence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Molecular mechanism of the wake-promoting agent TAK-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. takeda.com [takeda.com]
A Comparative Guide to YNT-185 Dihydrochloride and Other Orexin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin (B13118510) system and its crucial role in regulating sleep-wake states has paved the way for novel therapeutic strategies for sleep disorders like narcolepsy. Orexin receptor agonists, particularly those selective for the orexin 2 receptor (OX2R), have emerged as a promising class of drugs. This guide provides a comparative analysis of YNT-185 dihydrochloride (B599025), a potent and selective OX2R agonist, with other key orexin receptor agonists in development, including danavorexton (B3325393) (TAK-925), firmorexin (TAK-994), ORX750, and BP1.15205.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for YNT-185 dihydrochloride and its comparators, providing a snapshot of their potency, selectivity, and in vivo effects in preclinical models of narcolepsy.
Table 1: In Vitro Potency and Selectivity of Orexin Receptor Agonists
| Compound | Target Receptor | EC50 (nM) | Selectivity (fold) vs. OX1R | Reference |
| This compound | OX2R | 28 | ~100 | [1][2] |
| OX1R | 2750 | [1][2] | ||
| Danavorexton (TAK-925) | OX2R | 5.5 | >5000 | [3] |
| Firmorexin (TAK-994) | OX2R | 19 | >700 | [4][5] |
| ORX750 | OX2R | 0.11 | 9800 | [6][7][8][9] |
| BP1.15205 | OX2R | 0.015 | >600 | [10] |
Table 2: In Vivo Efficacy of Orexin Receptor Agonists in Narcoleptic Mouse Models
| Compound | Mouse Model | Administration Route | Dose Range | Key Findings | Reference |
| This compound | Orexin Knockout & Orexin/Ataxin-3 | Intraperitoneal (i.p.) & Intracerebroventricular (i.c.v.) | 20-60 mg/kg (i.p.), 30-300 nmol (i.c.v.) | Increased wakefulness, suppressed cataplexy-like episodes.[11] | [11] |
| Danavorexton (TAK-925) | Orexin/Ataxin-3 | Subcutaneous (s.c.) | 0.3-10 mg/kg | Reduced sleep/wake fragmentation and cataplexy-like episodes.[12][13] | [12][13] |
| Firmorexin (TAK-994) | Orexin/Ataxin-3 & Orexin-tTA;TetO DTA | Oral | Not specified in detail | Ameliorated narcolepsy-like symptoms, maintained wake-promoting effects after chronic dosing.[5][14] | [5][14] |
| ORX750 | Orexin/Ataxin-3 & DTA | Oral | ≥0.1 mg/kg | Increased wake time, suppressed cataplexy.[2][8][15] | [2][8][15] |
| BP1.15205 | Orexin/Ataxin-3 | Oral | ≥0.03 mg/kg | Significant and dose-dependent increases in total wakefulness time and sleep latency; decreased cataplexy-like episodes.[7][10] | [7][10] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay (FLIPR)
This assay is a standard method for determining the potency and selectivity of orexin receptor agonists.
Objective: To measure the half-maximal effective concentration (EC50) of test compounds at OX1 and OX2 receptors by quantifying the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Cell culture medium (e.g., DMEM/F12) with necessary supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Test compounds (YNT-185, etc.) and a reference agonist (e.g., Orexin-A).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the CHO-OX1R and CHO-OX2R cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cell plates and add the loading buffer to each well. Incubate the plates for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
FLIPR Assay:
-
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
The instrument automatically adds the test compounds to the cell plate.
-
Immediately following compound addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis: The peak fluorescence response is measured for each compound concentration. The data is then normalized and fitted to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Assessment of Wakefulness and Cataplexy in Narcoleptic Mouse Models
This experimental setup is designed to evaluate the in vivo efficacy of orexin receptor agonists in animal models that mimic human narcolepsy.
Objective: To assess the effects of test compounds on wakefulness, sleep architecture, and cataplexy-like episodes.
Animal Models:
-
Orexin/Ataxin-3 Transgenic Mice: These mice express a mutated human ataxin-3 gene under the control of the orexin promoter, leading to a progressive loss of orexin neurons, which closely mimics the pathology of human narcolepsy type 1.[16]
-
Orexin Knockout (KO) Mice: These mice have a targeted disruption of the prepro-orexin gene, resulting in a complete lack of orexin peptides.[17]
Materials:
-
Narcoleptic and wild-type control mice.
-
Electroencephalogram (EEG) and electromyogram (EMG) recording equipment.
-
Video recording system.
-
Test compounds and vehicle control.
Procedure:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in the mice for sleep stage recording. Allow for a recovery period of at least one week.
-
Habituation: Acclimate the mice to the recording chambers and tethered recording setup.
-
Baseline Recording: Record baseline EEG/EMG and video for at least 24 hours to establish normal sleep-wake patterns and the frequency of cataplexy-like episodes.
-
Drug Administration: Administer the test compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) at the beginning of the dark phase (the active period for mice).
-
Post-Dosing Recording: Continuously record EEG/EMG and video for a defined period (e.g., 6-24 hours) after drug administration.
-
Data Analysis:
-
Sleep Scoring: Manually or automatically score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in short epochs (e.g., 10 seconds).
-
Wakefulness Analysis: Quantify the total time spent in wakefulness, the number and duration of wake bouts, and the latency to the first sleep episode.
-
Cataplexy Analysis: Identify cataplexy-like episodes from the video recordings, characterized by a sudden loss of muscle tone and immediate transition into REM sleep on the EEG. Quantify the number and duration of these episodes.
-
Mandatory Visualizations
Caption: Orexin 2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Orexin Agonist Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Centessa presents OX2 receptor agonist ORX-750 for narcolepsy | BioWorld [bioworld.com]
- 3. BP1.15205 promotes wakefulness in monkeys, ready for clinic | BioWorld [bioworld.com]
- 4. trialstat.com [trialstat.com]
- 5. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. Centessa Pharmaceuticals Announces Preclinical Data Supporting ORX750’s Potential as a Best-in-Class Oral OX2R Agonist for the Treatment of Narcolepsy and Other Sleep-Wake Disorders - BioSpace [biospace.com]
- 9. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. neurologylive.com [neurologylive.com]
- 16. Sleep/wake fragmentation disrupts metabolism in a mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
YNT-185 Dihydrochloride and Suvorexant: A Comparative Analysis of Orexin Receptor Modulation
In the landscape of orexin (B13118510) receptor research, both YNT-185 dihydrochloride (B599025) and suvorexant represent key chemical tools for investigating the intricacies of the orexin system, which plays a critical role in regulating sleep-wake cycles, appetite, and other physiological processes. While both compounds interact with orexin receptors, they do so in fundamentally different ways. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in their selection and application.
Contrary to a direct antagonist-versus-antagonist competition, YNT-185 dihydrochloride is a potent and selective orexin type-2 receptor (OX2R) agonist, while suvorexant is a dual orexin receptor antagonist (DORA), blocking both orexin type-1 (OX1R) and type-2 receptors.[1][2] The interaction between these two compounds is therefore one of competitive antagonism, where the antagonist (suvorexant) competes with the agonist (YNT-185) for the same binding site on the orexin receptor.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters for this compound and suvorexant, highlighting their distinct receptor interaction profiles.
| Parameter | This compound | Suvorexant | Receptor Target(s) |
| Mechanism of Action | Agonist | Antagonist | Orexin Receptors |
| EC50 (OX2R) | 28 nM[3] | - | Human OX2R |
| EC50 (OX1R) | 2,750 nM[3] | - | Human OX1R |
| Ki (OX1R) | - | 0.55 nM | Human OX1R |
| Ki (OX2R) | - | 0.35 nM | Human OX2R |
| Kb (OX1R) | - | 65 nM | Human OX1R |
| Kb (OX2R) | - | 41 nM | Human OX2R |
EC50: Half maximal effective concentration. Ki: Inhibition constant, a measure of binding affinity. Kb: Antagonist dissociation constant, a measure of functional inhibitory potency.
Experimental Insight: Competitive Antagonism in Action
A key study demonstrated the competitive nature of the interaction between YNT-185 and suvorexant. In Chinese hamster ovary (CHO) cells stably expressing the human OX2R, suvorexant produced a dose-dependent, parallel rightward shift in the concentration-response curve of the agonist YNT-185.[3] This classic pharmacological profile is indicative of competitive antagonism, where increasing concentrations of the antagonist progressively inhibit the response to the agonist without affecting the maximal achievable response.
Caption: Competitive binding of YNT-185 and suvorexant at the OX2R.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a functional assay to measure the competitive interaction between an agonist (YNT-185) and an antagonist (suvorexant) at orexin receptors expressed in a cellular context.
Objective: To determine the potency of suvorexant in antagonizing YNT-185-induced intracellular calcium mobilization in CHO cells stably expressing human OX1R or OX2R.
Materials:
-
CHO-K1 cells stably expressing human OX1R (CHO/hOX1R) or OX2R (CHO/hOX2R).
-
Cell culture medium (e.g., DMEM with 5% FBS).
-
96-well cell culture plates.
-
Fura 2-AM (fluorescent calcium indicator).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM Probenecid, and 0.1% BSA.
-
This compound stock solution (in DMSO).
-
Suvorexant stock solution (in DMSO).
-
Functional Drug Screening System (FDSS) or equivalent fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed CHO/hOX1R or CHO/hOX2R cells into a 96-well plate at a density of 10,000 cells per well and incubate for 48 hours at 37°C.
-
Dye Loading: Wash the cells once with HBSS buffer. Load the cells with 5 µM Fura 2-AM in HBSS buffer for 1 hour at 37°C.
-
Washing: Aspirate the dye solution and wash the cells once with HBSS buffer, leaving a final volume of 75 µL of buffer in each well.
-
Antagonist Pre-incubation: Add 25 µL of various concentrations of suvorexant (or vehicle for control wells) to the cells and incubate for 15 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the FDSS. Add 25 µL of various concentrations of YNT-185 to the wells. Measure the increase in intracellular Ca2+ concentration by monitoring the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
Data Analysis: Construct dose-response curves for YNT-185 in the absence and presence of different concentrations of suvorexant. Calculate the EC50 values for YNT-185 under each condition. A rightward shift in the YNT-185 dose-response curve with no change in the maximum response is indicative of competitive antagonism. The pA2 value for suvorexant can be calculated to quantify its antagonist potency.
Caption: Workflow for a calcium mobilization competition assay.
References
- 1. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suvorexant: The first orexin receptor antagonist to treat insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Validating YNT-185 Dihydrochloride Activity in Orexin Receptor Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YNT-185 dihydrochloride (B599025), a selective orexin (B13118510) 2 receptor (OX2R) agonist, with alternative compounds for modulating orexin receptor activity. The data presented herein is intended to assist researchers in evaluating the efficacy and specificity of YNT-185 in preclinical models, particularly in orexin receptor knockout mice.
Comparative Analysis of Orexin Receptor Modulators
The following tables summarize the quantitative data on YNT-185 dihydrochloride and its alternatives, focusing on their receptor selectivity and observed in vivo effects in mouse models.
Table 1: Receptor Selectivity of Orexin Receptor Modulators
| Compound | Target(s) | EC50 / IC50 / Ki | Selectivity | Reference |
| This compound | OX2R Agonist | EC50: 0.028 µM (OX2R) | ~98-fold for OX2R over OX1R | [1] |
| OX1R Agonist | EC50: 2.75 µM (OX1R) | [1] | ||
| TAK-925 (Danavorexton) | OX2R Agonist | EC50: 5.5 nM (human OX2R) | >5,000-fold for OX2R over OX1R | [2] |
| ARN-776 | OX2R Agonist | Not explicitly stated, but characterized as a potent HCRTR2/OX2R agonist. | Selective for OX2R | [3][4] |
| Suvorexant | Dual Orexin Receptor Antagonist (DORA) | Ki: 0.55 nM (OX1R), 0.35 nM (OX2R) | Dual antagonist | [5][6] |
| Lemborexant | Dual Orexin Receptor Antagonist (DORA) | Ki: 6.1 nM (OX1R), 2.6 nM (OX2R) | Dual antagonist | [7][8] |
| Daridorexant | Dual Orexin Receptor Antagonist (DORA) | Ki: 0.9 nM (OX1R), 0.6 nM (OX2R) | Dual antagonist | [9][10] |
Table 2: In Vivo Effects of Orexin Receptor Modulators in Mouse Models
| Compound | Mouse Model | Administration Route & Dose | Key Findings | Reference |
| This compound | Wild-type, Orexin Knockout (OXKO), Orexin Receptor-deficient | i.p. (20-60 mg/kg), i.c.v. (300 nmol) | Increases wakefulness in wild-type and OXKO mice. Suppresses cataplexy-like episodes in OXKO mice. No effect in orexin receptor-deficient mice. | [1][11][12] |
| TAK-925 (Danavorexton) | Wild-type, OX2R Knockout, Orexin/ataxin-3 (narcoleptic model) | s.c. (1-10 mg/kg) | Robustly increases wakefulness in wild-type and narcoleptic model mice. No effect in OX2R knockout mice. Eliminates cataplexy. | [2][3][13] |
| ARN-776 | Orexin/tTA; TetO-DTA (narcoleptic model) | i.p. (1-10 mg/kg) | Increases wakefulness and eliminates cataplexy. | [3][4] |
| Suvorexant | Wild-type, heterozygous orexin knockout | p.o. (30 mg/kg) | Promotes NREM and REM sleep in wild-type mice. Can induce cataplexy in heterozygous orexin knockout mice, especially with a rewarding stimulus. | [5][14] |
| Lemborexant | Wild-type, Orexin Knockout (OXKO) | p.o. (10-30 mg/kg) | Induces NREM sleep in wild-type mice. No effect on sleep-wake in OXKO mice. Can induce cataplexy in wild-type mice with a rewarding stimulus. | [7][15][16] |
| Daridorexant | Rat, Dog (mouse data not detailed in provided results) | p.o. (10-90 mg/dog) | Decreases wakefulness and increases NREM and REM sleep. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Sleep/Wake State Analysis using EEG/EMG Recordings
Objective: To quantify the effects of a compound on sleep and wakefulness.
Procedure:
-
Animal Surgery: Mice are anesthetized and surgically implanted with electroencephalogram (EEG) and electromyogram (EMG) electrodes.[17][18] EEG electrodes (small screws) are placed on the skull over the frontal and parietal cortices.[19] EMG electrodes (fine wires) are inserted into the nuchal (neck) muscles.[17] The electrode assembly is secured to the skull with dental cement.
-
Recovery and Habituation: Mice are allowed to recover for at least one week post-surgery.[17] Following recovery, they are individually housed in recording chambers and connected to a recording cable for a habituation period of 2-3 days to acclimate to the experimental setup.[17]
-
Baseline Recording: EEG and EMG signals are recorded for a baseline period (e.g., 24-48 hours) to establish normal sleep-wake patterns.[17][18]
-
Compound Administration: The test compound (e.g., YNT-185) or vehicle is administered via the desired route (e.g., intraperitoneal injection).
-
Post-administration Recording: EEG and EMG signals are continuously recorded for a specified period following administration to assess changes in sleep architecture.
-
Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) and classified into three states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[18] This allows for the quantification of time spent in each state, sleep latency, and bout duration.
Food-Elicited Cataplexy Test
Objective: To assess the frequency and severity of cataplexy-like episodes in mouse models of narcolepsy.
Procedure:
-
Food Restriction and Habituation: Orexin knockout (KO) mice are placed on a scheduled feeding protocol where they receive a portion of their daily food intake at a specific time, often with a highly palatable food item like chocolate or Froot Loops, to increase motivation and emotional response.[20][21][22] This period of scheduled feeding helps to entrain the mice and establish a baseline level of activity and cataplexy.
-
Test Compound Administration: Prior to the scheduled feeding time, mice are administered the test compound or vehicle.
-
Behavioral Recording: During the food anticipation period and subsequent feeding, the mice are video-recorded.
-
Cataplexy Scoring: The video recordings are analyzed to identify and quantify cataplexy-like episodes. These episodes are characterized by a sudden loss of muscle tone and immobility, often leading to a collapse, while the mouse is seemingly awake.[20][21] The number and duration of these episodes are recorded and compared between treatment groups.
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK-925, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Distinct effects of IPSU and suvorexant on mouse sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Induction of narcolepsy-like symptoms by orexin receptor antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Feeding-elicited cataplexy in orexin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Feeding-elicited cataplexy in orexin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. zora.uzh.ch [zora.uzh.ch]
YNT-185 Dihydrochloride vs. Orexin-A: A Functional Assay Comparison
In the landscape of orexin (B13118510) receptor modulation, both the endogenous neuropeptide Orexin-A and the synthetic agonist YNT-185 dihydrochloride (B599025) are pivotal compounds for researchers. While both substances activate orexin receptors, their distinct selectivity profiles lead to different functional outcomes, making them suitable for different research applications. This guide provides an objective comparison of their performance in key functional assays, supported by experimental data and protocols.
Quantitative Performance Overview
YNT-185 dihydrochloride is a potent and selective non-peptide agonist for the orexin type-2 receptor (OX2R).[1][2][3] In contrast, Orexin-A is an endogenous neuropeptide that serves as a non-selective agonist for both orexin type-1 (OX1R) and type-2 receptors (OX2R).[4][5] The significant difference in receptor selectivity is a key determinant of their respective functional activities. The potency of these compounds is typically evaluated through in vitro functional assays, such as measuring the increase in intracellular calcium concentration upon receptor activation.
The following table summarizes the half-maximal effective concentration (EC50) values for this compound, highlighting its selectivity for OX2R.
| Compound | Receptor | EC50 (µM) | Selectivity |
| This compound | Human OX1R | 2.75 | ~98-fold for OX2R |
| Human OX2R | 0.028 | ||
| Orexin-A | Human OX1R | High Affinity | Non-selective |
| Human OX2R | High Affinity |
EC50 values for YNT-185 were determined in Chinese Hamster Ovary (CHO) cells expressing the respective human orexin receptors.[1][3] Orexin-A is the natural ligand and binds with high affinity to both receptors.[5]
Orexin Receptor Signaling Pathway
Both YNT-185 and Orexin-A initiate signaling by binding to orexin receptors, which are G-protein-coupled receptors (GPCRs).[6] Orexin-A activates both OX1R and OX2R, whereas YNT-185 preferentially activates OX2R.[1][4] Upon activation, these receptors primarily couple to the Gq protein, which in turn activates phospholipase C (PLC).[7][8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic Ca2+ concentration, a hallmark of orexin receptor activation.[7] The receptors can also couple to other G-proteins like Gi/o and Gs, leading to the modulation of cyclic AMP (cAMP) levels and activation of other downstream pathways like the MAPK/ERK pathway.[8][9]
Caption: Orexin receptor signaling cascade.
Functional Assays: A Head-to-Head Comparison
The primary method for functionally characterizing orexin receptor agonists is the intracellular calcium mobilization assay. Studies have shown that YNT-185 acts as a full agonist for OX2R.[10] In this assay, cells engineered to express a specific orexin receptor are loaded with a calcium-sensitive dye. Upon agonist binding, the resulting increase in intracellular calcium causes a change in fluorescence, which is measured to quantify receptor activation.
In direct comparisons using this assay, YNT-185 potently stimulates intracellular Ca2+ accumulation in cells expressing human OX2R (CHO/hOX2R cells) in a dose-dependent manner.[10] Its activity at OX1R is significantly lower, requiring a nearly 100-fold higher concentration to elicit a similar response, confirming its selectivity.[3] Orexin-A, being the endogenous ligand, potently activates both OX1R and OX2R in similar assays.
Beyond in vitro cell-based assays, in vivo studies in mouse models demonstrate the functional consequences of YNT-185's selectivity. Intraperitoneal or intracerebroventricular administration of YNT-185 promotes wakefulness and suppresses cataplexy-like episodes in narcoleptic mouse models.[10][11] These effects are absent in mice lacking the orexin receptors, confirming that YNT-185 exerts its physiological effects through the orexin system.[10] These outcomes are consistent with the known role of OX2R in regulating sleep and wakefulness.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes a typical method for assessing the agonist activity of compounds at orexin receptors expressed in a host cell line (e.g., CHO or HEK293).
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human orexin-1 receptor (hOX1R) or human orexin-2 receptor (hOX2R) gene in appropriate growth medium.
-
Plate the cells onto 96-well or 384-well black-walled, clear-bottom assay plates and grow to confluence.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates for a specified time (e.g., 60 minutes) at 37°C to allow the cells to take up the dye.
3. Compound Preparation:
-
Prepare serial dilutions of the test compounds (this compound) and the reference compound (Orexin-A) in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
4. Fluorescence Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate into a fluorescence imaging plate reader or a functional drug screening system (e.g., FDSS7000).[10]
-
Establish a stable baseline fluorescence reading for each well.
-
Add the prepared compound solutions to the wells.
-
Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured.[10]
5. Data Analysis:
-
The increase in intracellular Ca2+ concentration is reflected by the change in fluorescence.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
Conclusion
This compound and Orexin-A are both valuable agonists of the orexin system, but their utility is defined by their selectivity. Orexin-A, as the endogenous non-selective agonist, is the standard for studying the overall physiological effects of orexin system activation. In contrast, this compound is a powerful research tool and a therapeutic prototype due to its high selectivity for the OX2R.[1][12] This selectivity allows for the specific investigation of OX2R-mediated pathways and provides a targeted approach for developing treatments for disorders like narcolepsy, where OX2R activation is considered a primary therapeutic mechanism.[11] Researchers choosing between these two compounds should base their decision on whether the experimental goal is to probe a specific receptor subtype or to elicit a broad, physiological response mimicking the natural ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models [pubmed.ncbi.nlm.nih.gov]
- 12. neurosciencenews.com [neurosciencenews.com]
Head-to-Head Comparison: YNT-185 and ARN-776 in the Pursuit of Orexin-Based Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two investigational orexin (B13118510) receptor agonists: YNT-185 and ARN-776. This document summarizes their pharmacological profiles, preclinical efficacy, and the experimental methodologies used in their evaluation.
The orexin system, with its central role in regulating wakefulness, has become a key target for the development of novel treatments for sleep-wake disorders, most notably narcolepsy. Orexin receptor agonists, by mimicking the action of endogenous orexin neuropeptides, hold the promise of a targeted therapeutic approach. This guide offers a head-to-head comparison of two such agonists, YNT-185 and ARN-776, based on available preclinical data.
At a Glance: Key Molecular and Pharmacological Properties
Both YNT-185 and ARN-776 are selective agonists for the orexin 2 receptor (OX2R), a key mediator of wakefulness-promoting signals. While both compounds have been evaluated in preclinical models of narcolepsy, there are notable differences in their reported potency and in vivo characteristics.
| Feature | YNT-185 | ARN-776 |
| Target | Orexin 2 Receptor (OX2R) Agonist | Orexin 2 Receptor (HCRTR2) Agonist |
| Chemical Structure | Non-peptide small molecule | Small molecule |
| In Vitro Potency (EC50) | OX2R: 28 nM OX1R: 2,750 nM | Not publicly available |
| Selectivity | ~100-fold for OX2R over OX1R | Characterized as a selective HCRTR2 agonist |
| Preclinical Model | Orexin knockout and orexin neuron-ablated mice | Orexin/tTA; TetO-DTA narcoleptic mice |
| Key Preclinical Findings | Promotes wakefulness and suppresses cataplexy | Promotes wakefulness and suppresses cataplexy |
| Reported Limitations | Limited in vivo efficacy, not pursued for clinical development | Wake-promoting effects may be secondary to hyperactivity |
In-Depth Performance Analysis
In Vitro Potency and Selectivity
YNT-185 has been characterized as a potent and selective OX2R agonist. In vitro studies using Chinese hamster ovary (CHO) cells expressing human orexin receptors demonstrated an EC50 of 28 nM for OX2R and 2,750 nM for the orexin 1 receptor (OX1R), indicating a roughly 100-fold selectivity for OX2R.
For ARN-776, specific in vitro potency data such as EC50 values for orexin receptors are not available in the reviewed public literature. It is described as a hypocretin/orexin receptor-2 (HCRTR2) agonist.
Preclinical Efficacy in Narcolepsy Models
Both compounds have demonstrated efficacy in promoting wakefulness and reducing cataplexy-like behaviors in mouse models of narcolepsy.
YNT-185: In orexin knockout (KO) and orexin neuron-ablated mouse models, intraperitoneal (i.p.) administration of YNT-185 was shown to significantly increase wakefulness and suppress cataplexy-like episodes.[1][2] For instance, at doses of 40 and 60 mg/kg, YNT-185 significantly decreased the number of sleep-onset REM (SOREM) periods, a hallmark of narcolepsy.[1]
ARN-776: In a study using orexin/tTA; TetO-DTA narcoleptic mice, intraperitoneal (i.p.) administration of ARN-776 (1-10 mg/kg) resulted in a dose-dependent increase in wakefulness and a reduction in cataplexy.[3][4][5] At all tested doses, ARN-776 induced continuous wakefulness and eliminated sleep for the first hour after administration.[3][4][5] However, the study also noted that the wake-promoting effects of both ARN-776 and the comparator, TAK-925, could be a consequence of increased motor activity and body temperature.[3][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of these orexin receptor agonists and a general workflow for their preclinical evaluation.
Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.
Caption: Preclinical evaluation workflow for orexin receptor agonists.
Experimental Protocols
YNT-185: In Vitro and In Vivo Evaluation
In Vitro Intracellular Ca²⁺ Mobilization Assay: Chinese hamster ovary (CHO) cells stably expressing human OX1R or OX2R were used. The mobilization of intracellular Ca²⁺ was measured to determine the agonist activity of YNT-185. The EC50 values were calculated from dose-response curves.
In Vivo Studies in Narcolepsy Mouse Models:
-
Animals: Male wild-type C57BL/6J mice, orexin knockout (OXKO) mice, and orexin receptor double-knockout (OXRDKO) mice were used.
-
Drug Administration: For intracerebroventricular (i.c.v.) administration, YNT-185 was dissolved in saline and injected at doses of 30-300 nmol. For intraperitoneal (i.p.) administration, YNT-185 was administered at doses of 20-60 mg/kg.
-
EEG/EMG Recordings: Sleep/wake states were monitored by electroencephalogram (EEG) and electromyogram (EMG) recordings to quantify wakefulness, NREM sleep, REM sleep, and cataplexy-like episodes (SOREMs).
ARN-776: In Vivo Evaluation in a Narcolepsy Mouse Model
In Vivo Studies in Orexin/tTA; TetO-DTA Mice:
-
Animals: Male orexin/tTA; TetO-DTA mice, a model of narcolepsy with postnatal ablation of orexin neurons, were used.
-
Drug Administration: ARN-776 was administered intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg, 15 minutes before the dark onset in a repeated measures design.
-
Telemetry Recordings: EEG, EMG, subcutaneous temperature, and activity were recorded via telemetry. The recordings for the first 6 hours of the dark period were scored for sleep/wake states and cataplexy.
-
Data Analysis: Parameters such as latency to NREM and REM sleep, bout durations of different sleep-wake states, and the number of cataplexy events were analyzed.
Conclusion
Both YNT-185 and ARN-776 have demonstrated proof-of-concept for the therapeutic potential of OX2R agonists in treating core symptoms of narcolepsy in preclinical models. YNT-185, for which more comprehensive in vitro data is available, shows high potency and selectivity for OX2R. However, its development was halted due to limited in vivo efficacy. ARN-776 also shows promising in vivo effects on wakefulness and cataplexy, though its wake-promoting effects may be linked to hyperactivity, and in vitro potency data is lacking in the public domain.
This head-to-head comparison highlights the progress and challenges in the development of small molecule orexin receptor agonists. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to achieve robust and sustained efficacy with a favorable safety profile for the treatment of narcolepsy and other hypersomnolence disorders.
References
- 1. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the efficacy of the hypocretin/orexin receptor agonists TAK-925 and ARN-776 in narcoleptic orexin/tTA; TetO-DTA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator BNC375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary pharmacological characterisation of a new class of nitrogen-containing bisphosphonates (N-BPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
YNT-185: A Comparative Analysis of its Selectivity for the Orexin 2 Receptor
For Immediate Release
This guide provides a detailed comparison of the orexin (B13118510) receptor agonist YNT-185 with other orexin receptor modulators, focusing on its selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to Orexin System and YNT-185
The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their receptors, OX1R and OX2R, is a key regulator of wakefulness, arousal, and other physiological functions. Dysregulation of this system is implicated in sleep disorders like narcolepsy. YNT-185 is a potent and selective non-peptide agonist of the OX2R, which has shown potential in preclinical models for treating narcolepsy symptoms.[1][2] Its selectivity for OX2R is a critical attribute, as the two orexin receptors have distinct physiological roles.
Comparative Selectivity Profile
The selectivity of YNT-185 for OX2R over OX1R has been quantified using functional assays. In studies using Chinese hamster ovary (CHO) cells expressing human orexin receptors, YNT-185 demonstrated a ~100-fold selectivity for OX2R. This is based on its half-maximal effective concentration (EC50) values for inducing intracellular calcium mobilization.
For a comprehensive comparison, the binding affinities (Ki) of various orexin receptor modulators are presented below. This includes YNT-185 (EC50 values), selective antagonists for OX1R and OX2R, and dual orexin receptor antagonists (DORAs).
| Compound | Type | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity |
| YNT-185 | OX2R Agonist | 2750 (EC50) | 28 (EC50) | ~98-fold for OX2R |
| SB-334867 | Selective OX1R Antagonist | ~6.3 (pKi 7.2) | >10000 (pKb < 5) | >1500-fold for OX1R |
| Seltorexant | Selective OX2R Antagonist | - | ~10 (pKi 8.0) | Selective for OX2R |
| Suvorexant | DORA | 0.55 | 0.35 | Dual |
| Lemborexant | DORA | 6.1 | 2.6 | Dual |
| Daridorexant | DORA | 0.47 | 0.93 | Dual |
Note: EC50 values for YNT-185 are from functional assays, while Ki values for antagonists are from binding assays. Direct comparison of absolute values should be made with caution; however, the selectivity ratios provide a clear picture.
Orexin Signaling Pathway and YNT-185's Mechanism of Action
Orexin receptors are G protein-coupled receptors (GPCRs). Upon binding of an agonist like orexin-A, orexin-B, or YNT-185, the receptor activates intracellular signaling cascades. Both OX1R and OX2R can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. YNT-185 selectively activates this pathway through OX2R.
Experimental Protocols
The selectivity of orexin receptor modulators is determined through rigorous in vitro assays. The two primary methods are radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Binding Assay Workflow
This assay measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.
Detailed Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture CHO cells stably expressing either human OX1R or OX2R.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-suvorexant), and varying concentrations of the unlabeled test compound (e.g., YNT-185 or a comparator).
-
To determine non-specific binding, a high concentration of a known orexin receptor antagonist is used in a set of control wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Calcium Mobilization Assay Workflow
This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
Detailed Protocol for Calcium Mobilization Assay:
-
Cell Preparation:
-
Seed CHO cells stably expressing either human OX1R or OX2R into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (B1678239) (to prevent dye leakage).
-
Incubate the plate at 37°C for approximately 1 hour in the dark to allow the cells to take up the dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test agonist (e.g., YNT-185) in an appropriate assay buffer.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
The instrument then adds the different concentrations of the test compound to the wells.
-
Immediately after compound addition, the instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist, and the inhibition of the agonist's effect is measured.
-
Conclusion
The available data clearly demonstrates that YNT-185 is a potent and highly selective agonist for the orexin 2 receptor. Its approximately 100-fold greater potency at OX2R compared to OX1R in functional assays distinguishes it from the non-selective endogenous orexin peptides and positions it as a valuable tool for investigating the specific roles of OX2R in physiology and disease. This selectivity profile, when compared to dual orexin receptor antagonists and other selective ligands, underscores its potential for targeted therapeutic applications, particularly in conditions where OX2R activation is desired without significant OX1R engagement. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of YNT-185 and other orexin receptor modulators.
References
Illuminating the Path Forward: A Comparative Analysis of YNT-185 Dihydrochloride for Cataplexy
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Preclinical Efficacy of YNT-185 and its Alternatives in the Treatment of Cataplexy.
Narcolepsy, a chronic neurological disorder characterized by overwhelming daytime sleepiness, often presents with the debilitating symptom of cataplexy—a sudden and transient loss of muscle tone triggered by strong emotions. The discovery of the orexin (B13118510) (hypocretin) system and its central role in maintaining wakefulness has paved the way for novel therapeutic strategies. This guide provides a comprehensive comparison of the preclinical efficacy of YNT-185 dihydrochloride (B599025), a selective orexin type-2 receptor (OX2R) agonist, with other therapeutic alternatives for cataplexy, supported by experimental data and detailed methodologies.
Mechanism of Action: The Orexin Signaling Pathway
Cataplexy in narcolepsy type 1 is primarily caused by a significant loss of orexin-producing neurons in the hypothalamus. Orexin A and B are neuropeptides that bind to two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), to promote wakefulness and suppress REM sleep phenomena like cataplexy. YNT-185 and other orexin agonists aim to mimic the action of endogenous orexins, thereby compensating for their deficiency and alleviating the symptoms of narcolepsy.
Comparative Efficacy of Anti-Cataplectic Compounds in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies evaluating the effect of YNT-185 and alternative compounds on cataplexy in mouse models of narcolepsy.
Table 1: YNT-185 Dihydrochloride Efficacy Data
| Mouse Model | Administration Route | Dosage | Key Finding on Cataplexy | Reference |
| Orexin Knockout (OXKO) | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased the number of sleep-onset REM periods (SOREMs), a cataplexy-like state, within 3 hours.[1] | Irukayama-Tomobe et al., 2017[1] |
| Orexin Knockout (OXKO) | Intraperitoneal (i.p.) | 60 mg/kg | Significantly decreased the number of SOREMs within 3 hours.[1] | Irukayama-Tomobe et al., 2017[1] |
| Orexin/Ataxin-3 | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs for 3 hours.[1] | Irukayama-Tomobe et al., 2017[1] |
Table 2: Alternative Orexin Receptor Agonists Efficacy Data
| Compound | Mouse Model | Administration Route | Dosage | Key Finding on Cataplexy | Reference |
| TAK-925 (Danavorexton) | Orexin/tTA; TetO-DTA | Subcutaneous (s.c.) | 1, 3, 10 mg/kg | Eliminated cataplexy during the first hour at all doses. The effect of the 10 mg/kg dose persisted into the second hour.[2][3] | Sun et al., 2023[2] |
| ARN-776 | Orexin/tTA; TetO-DTA | Intraperitoneal (i.p.) | 3, 10 mg/kg | Eliminated cataplexy during the first hour at 3 and 10 mg/kg.[2][3] | Sun et al., 2023[2] |
| Oveporexton (TAK-861) | - | - | - | Preclinical data indicates a reduction in cataplexy.[4][5][6] | Takeda (Press Releases) |
| E2086 | Narcolepsy Model Mice | - | - | Nonclinical studies show significant reductions in rates of cataplexy.[7] | Eisai (Press Releases) |
Table 3: Other Therapeutic Alternatives Efficacy Data
| Compound | Mouse Model | Administration Route | Dosage | Key Finding on Cataplexy | Reference |
| Sodium Oxybate (GHB) | Orexin Knockout (OXKO) | Intraperitoneal (i.p.) | 150 mg/kg | Cataplexy decreased from baseline in 57% of mice after 15 days of chronic dosing. | Black et al., 2014 |
| Amphetamine | Orexin Knockout (KO) | Intraperitoneal (i.p.) | 2 mg/kg | Decreased the number of cataplexy episodes by 67% over a 4-hour period. | Burgess et al., 2010 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
General Experimental Workflow for Anti-Cataplectic Drug Evaluation
Detailed Methodologies
1. Animal Models and Surgical Procedures:
-
Animals: Studies typically utilize adult male orexin knockout (OXKO) mice or orexin/ataxin-3 transgenic mice on a C57BL/6J background, which model the genetic and neurodegenerative aspects of narcolepsy, respectively.[1] Age-matched wild-type littermates serve as controls.
-
Housing: Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for particular experimental paradigms.
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize mice with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Secure the mouse in a stereotaxic frame.
-
Implant stainless steel screw electrodes for electroencephalogram (EEG) recording into the skull over the frontal and parietal cortices.
-
Insert flexible, insulated stainless-steel wires into the nuchal (neck) muscles for electromyogram (EMG) recording to monitor muscle tone.
-
The electrode assembly is secured to the skull with dental cement.
-
Allow a post-operative recovery period of at least one week before commencing experiments.
-
2. Drug Administration:
-
This compound: Dissolved in saline for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration. For i.p. injections, a typical volume is 10 mL/kg of body weight.
-
TAK-925 (Danavorexton) and ARN-776: TAK-925 is typically administered subcutaneously (s.c.), while ARN-776 is given via i.p. injection.[2][3]
-
Sodium Oxybate: Administered i.p., dissolved in a suitable vehicle like saline.
-
Amphetamine: Dissolved in saline and administered i.p.
3. Cataplexy Assessment:
-
Spontaneous Cataplexy Recording:
-
Following habituation to the recording chamber and cables, baseline EEG/EMG activity is recorded for 24 hours.
-
On the test day, the drug or vehicle is administered at a specific time (e.g., at the beginning of the dark/active phase).
-
EEG/EMG is recorded for a defined period post-injection (e.g., 3-6 hours).
-
Cataplexy-like episodes are identified by a sudden loss of EMG tone for ≥10 seconds, accompanied by a waking EEG pattern (theta-dominant activity).
-
-
Chocolate-Induced Cataplexy Test:
-
To increase the frequency of cataplexy for easier quantification, a highly palatable food item like chocolate is introduced.
-
Mice are habituated to receiving a small piece of chocolate in their home cage.
-
On the test day, following drug or vehicle administration, a piece of chocolate is placed in the cage.
-
The frequency and duration of cataplexy-like episodes are recorded for a set period (e.g., 3 hours).[1]
-
4. Data Analysis:
-
EEG and EMG signals are typically scored in 10- or 30-second epochs to classify vigilance states (wakefulness, NREM sleep, REM sleep) and cataplexy.
-
Key parameters for cataplexy include the number of episodes, the total duration of cataplexy, and the latency to the first episode after drug administration.
-
Statistical analyses, such as ANOVA or t-tests, are used to compare the effects of the drug treatment with the vehicle control group.
This guide provides a foundational overview for researchers interested in the preclinical validation of this compound and its alternatives for the treatment of cataplexy. The provided data and methodologies should serve as a valuable resource for designing and interpreting future studies in the field of narcolepsy research.
References
- 1. pnas.org [pnas.org]
- 2. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy of the hypocretin/orexin receptor agonists TAK-925 and ARN-776 in narcoleptic orexin/tTA; TetO-DTA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcsm.aasm.org [jcsm.aasm.org]
- 5. researchgate.net [researchgate.net]
- 6. Dopaminergic Regulation of Sleep and Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopaminergic regulation of sleep and cataplexy in a murine model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to YNT-185 Dihydrochloride: Cross-Validation of its Orexin 2 Receptor Agonist Effects in Diverse Mouse Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YNT-185 dihydrochloride (B599025), a selective orexin (B13118510) 2 receptor (OX2R) agonist, with other relevant orexin agonists. The information presented is based on preclinical experimental data in various mouse strains, offering insights into its therapeutic potential for conditions like narcolepsy.
YNT-185 dihydrochloride is a nonpeptide, selective agonist for the orexin type-2 receptor (OX2R), with EC50 values of 0.028 µM for OX2R and 2.75 µM for the orexin type-1 receptor (OX1R)[1]. It has been demonstrated to ameliorate narcolepsy-cataplexy symptoms in mouse models by promoting wakefulness[2][3][4]. A key characteristic of YNT-185 is its ability to cross the blood-brain barrier, enabling peripheral administration to exert its effects on the central nervous system[5].
Orexin 2 Receptor (OX2R) Signaling Pathway
The therapeutic effects of YNT-185 are mediated through the activation of the OX2R signaling pathway. Orexin neurons in the lateral hypothalamus play a crucial role in maintaining wakefulness by releasing orexin neuropeptides that bind to OX1R and OX2R in various brain regions[6]. In narcolepsy, the loss of these neurons leads to excessive daytime sleepiness and cataplexy[6]. YNT-185 mimics the action of endogenous orexin by directly activating OX2R, thereby compensating for the orexin deficiency.
Caption: Simplified OX2R signaling pathway activated by YNT-185.
Performance of this compound in Different Mouse Strains
The efficacy of YNT-185 has been evaluated in wild-type mice and various narcolepsy models. The following tables summarize the key quantitative data from these studies.
Table 1: Effects of YNT-185 on Wakefulness
| Mouse Strain | Administration Route | Dosage | Change in Wakefulness | Observation Period |
| Wild-type (C57BL/6J) | Intracerebroventricular (i.c.v.) | 300 nmol | Significantly increased wake time | 3 hours post-administration |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Significantly increased wakefulness | - | |
| Orexin Knockout (OXKO) | Intraperitoneal (i.p.) | 40 mg/kg | - | - |
| Orexin/Ataxin-3 | Intraperitoneal (i.p.) | 40 mg/kg | - | - |
| Orexin Receptor Deficient (OXRDKO) | Intracerebroventricular (i.c.v.) | 300 nmol | No significant change | 3 hours post-administration |
Data extracted from Irukayama-Tomobe et al., 2017.
Table 2: Effects of YNT-185 on Cataplexy-like Episodes (SOREMs)
| Mouse Strain | Administration Route | Dosage | Effect on SOREMs |
| Orexin Knockout (OXKO) | Intraperitoneal (i.p.) | 40 mg/kg and 60 mg/kg | Significantly increased latency to the first SOREM |
| Orexin/Ataxin-3 | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs for 3 hours |
| Orexin Receptor Deficient (OXRDKO) | Intraperitoneal (i.p.) | 40 mg/kg and 60 mg/kg | No significant effect on latency to the first SOREM |
Data extracted from Irukayama-Tomobe et al., 2017.
Comparison with Alternative Orexin Receptor Agonists
While YNT-185 was a pioneering selective OX2R agonist, subsequent research has led to the development of other compounds, such as TAK-925 (Danavorexton) and TAK-994. These alternatives have been noted for their improved potency and in vivo efficacy.
Table 3: Comparative Profile of Orexin 2 Receptor Agonists
| Compound | Selectivity | Potency (EC50 for human OX2R) | Key Preclinical Findings in Mice |
| YNT-185 | ~100-fold for OX2R over OX1R | 28 nM | Increases wakefulness and suppresses cataplexy; noted to have limited in vivo efficacy. |
| TAK-925 (Danavorexton) | >5000-fold for OX2R over OX1R | 5.5 nM | Robustly increases wakefulness in wild-type mice; administered subcutaneously. |
| TAK-994 | >700-fold for OX2R over OX1R | 19 nM | Orally available; effective in promoting wakefulness and suppressing cataplexy in mouse models. |
Data compiled from various sources, including Irukayama-Tomobe et al., 2017 and Yukitake et al., 2019.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of YNT-185.
EEG/EMG Recording Workflow
The assessment of wakefulness and sleep states in mice is primarily conducted through electroencephalography (EEG) and electromyography (EMG) recordings.
Caption: Standard workflow for EEG/EMG-based sleep studies in mice.
EEG/EMG Surgical Implantation:
-
Mice are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) and placed in a stereotaxic frame.
-
The skull is exposed, and small burr holes are drilled for the placement of EEG screw electrodes over the cortex (e.g., frontal and parietal regions).
-
EMG wire electrodes are inserted into the nuchal (neck) muscles.
-
The electrodes are connected to a headmount, which is then secured to the skull using dental cement.
Recording and Data Analysis:
-
Following a recovery period of at least one week, mice are habituated to the recording chambers.
-
The headmount is connected to a recording cable, allowing for free movement.
-
EEG and EMG signals are amplified, filtered, and digitized for continuous recording.
-
The recorded data is scored into distinct vigilance states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10 seconds) either manually by a trained observer or using automated sleep scoring software.
Chocolate-Induced Cataplexy Test
This protocol is used to reliably induce cataplexy-like episodes (SOREMs) in narcoleptic mouse models.
-
Mice are provided with a highly palatable food, such as milk chocolate, to increase emotional excitement.
-
The behavior of the mice is video-recorded, and EEG/EMG is monitored simultaneously.
-
The latency to the first SOREM and the total number of SOREMs within a defined period are quantified.
Concluding Remarks
This compound has been a valuable tool in demonstrating the therapeutic potential of selective OX2R agonists for narcolepsy. The cross-validation of its effects in various mouse models, including wild-type and orexin-deficient strains, has provided a strong proof-of-concept for this therapeutic strategy. While newer compounds like TAK-925 and TAK-994 exhibit improved potency and pharmacokinetic profiles, the foundational research on YNT-185 has been instrumental in paving the way for the development of next-generation orexin-based therapies. Further research focusing on oral bioavailability and long-term safety will be critical in translating these promising preclinical findings into effective clinical treatments.
References
A Comparative Analysis of the Side Effect Profiles of YNT-185 Dihydrochloride and TAK-925
A detailed examination of the available safety data for two selective orexin (B13118510) 2 receptor (OX2R) agonists, YNT-185 dihydrochloride (B599025) and TAK-925 (danavorexton), reveals a significant disparity in the publicly accessible information. While clinical trial data for TAK-925 provides a preliminary understanding of its side effect profile in humans, a similar level of detail is not available for YNT-185 dihydrochloride, which remains in the preclinical stage of development.
This guide provides a comprehensive comparison based on the existing scientific literature and clinical trial information. It is intended for researchers, scientists, and drug development professionals to offer an objective overview of the known and potential adverse effects of these two investigational compounds.
Executive Summary
TAK-925 has been evaluated in Phase 1 clinical trials and has been found to be generally well-tolerated. The most frequently reported treatment-emergent adverse events were mild to moderate in severity. In contrast, there is a notable absence of publicly available safety and toxicology data for this compound. Preclinical studies have focused on its efficacy in animal models of narcolepsy, without detailing its adverse effect profile.
Comparative Side Effect Profile
Due to the limited information on this compound, a direct quantitative comparison of side effects is not feasible. The following table summarizes the available adverse event data for TAK-925 from a Phase 1b clinical trial in adults with obstructive sleep apnea (B1277953) (NCT04091425).
| Adverse Event | Placebo (N=23) | TAK-925 44 mg (N=25) | TAK-925 112 mg (N=24) |
| Any Treatment-Emergent Adverse Event (TEAE) | 21.7% | 32.0% | 41.7% |
| Urinary-Related TEAEs | 0% | 12.0% | 29.2% |
| Blood Pressure Increased | 0% | Not Reported | 8.3% (2 participants) |
| Insomnia | Not Reported | Not Reported | Not Reported |
Data from a study in adults with obstructive sleep apnea[1]. In a separate study in healthy men, one participant (7.7%) experienced insomnia considered related to danavorexton[2][3][4].
It is crucial to note that all reported TEAEs for TAK-925 were considered mild or moderate in severity, and no serious adverse events or discontinuations due to TEAEs were reported in these studies[1].
For this compound, preclinical studies have demonstrated its efficacy in promoting wakefulness and reducing cataplexy-like episodes in mouse models of narcolepsy[4][5][6][7][8]. However, these publications do not provide specific data on adverse events or a comprehensive safety profile. One study noted that peripherally administered YNT-185 did not affect body temperature in wild-type mice[5][7][8]. The absence of further safety data in the public domain prevents a meaningful comparison with TAK-925.
Experimental Protocols
TAK-925 (Danavorexton) Clinical Trials
Phase 1b Study in Obstructive Sleep apnea (NCT04091425):
This was a randomized, double-blind, placebo-controlled, crossover study to evaluate the safety of a single 9-hour intravenous infusion of TAK-925 (44 mg or 112 mg) compared with placebo in adults with obstructive sleep apnea and residual excessive daytime sleepiness despite compliant continuous positive airway pressure therapy[1].
-
Primary Endpoint: Occurrence of treatment-emergent adverse events (TEAEs).
-
Method of Assessment: AEs were monitored throughout the study. The severity and relationship to the study drug were assessed by the investigators[9][10][11][12].
Phase 1 Study in Healthy Volunteers and Narcolepsy Patients (NCT03332784):
This was a two-part study to assess the safety, tolerability, and pharmacokinetics of single rising doses of TAK-925 administered as a continuous intravenous infusion over 9 hours[13][14][15].
-
Part 1: Healthy adult and elderly volunteers.
-
Part 2: Patients with narcolepsy type 1.
-
Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests[16].
This compound Preclinical Studies
The available studies on YNT-185 primarily focus on its efficacy in mouse models.
-
Animal Models: Orexin knockout and orexin neuron-ablated mice were used to model narcolepsy[5][7][8].
-
Administration: YNT-185 was administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection[5][6][7][8].
-
Efficacy Assessment: Wakefulness was assessed using electroencephalography (EEG) and electromyography (EMG) recordings. Cataplexy-like episodes were also quantified[4][5][7][8].
-
Safety Assessment: While one study mentioned no effect on body temperature, comprehensive safety and toxicology assessments are not detailed in the available literature[5][7][8].
Signaling Pathways
Both YNT-185 and TAK-925 are selective agonists for the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR). The activation of OX2R can trigger multiple downstream signaling cascades through its coupling to different G proteins, primarily Gq, Gi, and Gs[2][17][18][19][20].
Caption: Simplified signaling pathways of OX2R activation by an agonist.
The binding of an OX2R agonist, such as YNT-185 or TAK-925, to the receptor can lead to the activation of Gq and Gi proteins[17][18][19]. The Gq pathway activation results in the stimulation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates Protein Kinase C (PKC), contributing to neuronal excitation[17][18]. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity, which can modulate ion channel function[18][19]. The net effect on neuronal activity is a complex interplay of these and other signaling pathways.
Conclusion
Based on the currently available data, TAK-925 demonstrates a favorable safety profile in early-phase clinical trials, with reported adverse events being predominantly mild to moderate. The most notable side effects are urinary-related and transient increases in blood pressure. However, a comprehensive comparative analysis is hindered by the lack of publicly available safety and toxicology data for this compound. Further preclinical safety studies and, eventually, clinical trials will be necessary to elucidate the side effect profile of YNT-185 and enable a direct comparison with other OX2R agonists like TAK-925. Researchers and drug developers should consider the more established, albeit still preliminary, safety profile of TAK-925 in their ongoing work.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-925 (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eliciting adverse effects data from participants in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ro.hksyu.edu [ro.hksyu.edu]
- 11. youtube.com [youtube.com]
- 12. Adverse event assessment methods in published trials of psychotropic drugs: Poor reporting and neglect of emerging safety concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 19. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of YNT-185 Dihydrochloride
Researchers and laboratory personnel handling YNT-185 dihydrochloride (B599025) must adhere to stringent disposal protocols to mitigate risks to both personnel and the environment. As a potent pharmaceutical compound, YNT-185 dihydrochloride is classified as hazardous waste and requires meticulous management from point-of-use to final disposal, in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
This compound is an orally harmful substance that can cause serious skin and eye irritation, as well as respiratory irritation.[1] Therefore, strict adherence to safety protocols is paramount during the disposal process. The following guidelines provide a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This includes, but is not limited to:
-
Double chemotherapy gloves
-
A disposable gown
-
Eye protection (safety glasses or goggles)
-
A respirator, if indicated by a risk assessment or the Safety Data Sheet (SDS)[2]
Waste Segregation and Containerization
Proper segregation of waste is a critical step to ensure safe handling and disposal.[2] Use designated, color-coded waste containers to prevent the commingling of different waste types.
| Waste Type | Container Color | Description |
| Hazardous Chemical Waste | Black | For bulk quantities of this compound, including unused product and heavily contaminated items. Syringes containing any residual volume of the drug must be disposed of in a designated black bulk waste container, not a sharps container.[2] |
| Trace Chemotherapy Waste | Yellow | For items with trace amounts of contamination, such as used PPE (gloves, gowns, etc.) and absorbent pads.[2] |
| Sharps Waste | Red | For sharps that are completely empty of the drug. If a syringe contains even a small residual amount, it must be disposed of as hazardous chemical waste.[2] |
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Spill Management
In the event of a spill, immediately follow your institution's established spill cleanup procedures for hazardous materials. This typically involves the use of a chemical spill kit and wearing the appropriate PPE.
Key Experimental Protocols Referenced
The disposal procedures outlined are based on established best practices for handling potent pharmaceutical compounds. The foundational experimental protocol involves:
Waste Identification and Classification:
-
Review Safety Data Sheet (SDS): The SDS for this compound provides critical information on its hazards.[1]
-
Determine Waste Category: Based on the SDS and the nature of the waste (e.g., bulk compound, contaminated gloves), classify the waste as hazardous pharmaceutical waste.
-
Follow Institutional Guidelines: Adhere to your institution's specific protocols for hazardous waste management, which are developed in compliance with EPA and local regulations.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting researchers and the environment.
References
Essential Safety and Operational Guide for Handling YNT-185 Dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with YNT-185 dihydrochloride (B599025). The following procedures are designed to ensure the safe handling, use, and disposal of this potent, selective orexin (B13118510) type-2 receptor (OX2R) agonist.
Hazard Identification and Classification
YNT-185 dihydrochloride is classified with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The required PPE will vary based on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (solid powder or solution).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with an acid gas vapor cartridge.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving are essential to prevent exposure.[2] |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling the powder, but the potential for splashes and spills remains.[2][3] |
| In-vivo Administration and Handling of Treated Subjects | - Lab coat.- Safety glasses.- Nitrile gloves. | To prevent skin contact with the compound or contaminated materials. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to safely handle this compound from receipt to disposal.
-
Review Safety Information: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound and conduct a comprehensive risk assessment for the planned experiment.[2]
-
Prepare the Work Area: Ensure that the chemical fume hood is certified and functioning correctly. Decontaminate all work surfaces and have a spill kit readily accessible.
-
Don Appropriate PPE: Select and put on the personal protective equipment as determined by the risk assessment for the specific task.
-
Perform the Experiment: All manipulations of solid this compound, such as weighing and initial solubilization, should be performed within a containment device like a chemical fume hood to minimize inhalation exposure.[2]
-
Decontamination: After the experiment, thoroughly clean all equipment and work surfaces with an appropriate deactivating solution.
-
Doff PPE: Remove personal protective equipment in the correct sequence to avoid cross-contamination.
-
Segregate and Label Waste: Collect all contaminated materials in designated, sealed, and clearly labeled waste containers.[2]
Disposal Plan
The disposal of this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Solid Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed, and compatible container.- Dispose of through a certified hazardous waste vendor. | To prevent the release of a potent compound into the environment and ensure compliance with hazardous waste regulations.[2] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated sharps and other labware.[2] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To ensure all potentially contaminated items are handled as hazardous waste.[2] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility has been confirmed.- The container should be clearly labeled with the chemical name and concentration. | To prevent uncontrolled chemical reactions and ensure proper disposal of liquid hazardous waste.[2] |
Experimental Workflow and Safety Procedures
The following diagram outlines the key steps and decision points for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
